Acemetacin-acyl-beta-D-glucuronide
Description
Structure
3D Structure
Properties
CAS No. |
1260603-31-3 |
|---|---|
Molecular Formula |
C27H26ClNO12 |
Molecular Weight |
591.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H26ClNO12/c1-12-16(10-19(30)39-11-20(31)40-27-23(34)21(32)22(33)24(41-27)26(36)37)17-9-15(38-2)7-8-18(17)29(12)25(35)13-3-5-14(28)6-4-13/h3-9,21-24,27,32-34H,10-11H2,1-2H3,(H,36,37)/t21-,22-,23+,24-,27+/m0/s1 |
InChI Key |
VSGATKMJUPIELX-RTCYWULBSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyms |
AD201; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Implications of Acemetacin-acyl-beta-D-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acemetacin, a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive phase II metabolism, leading to the formation of its principal metabolite, Acemetacin-acyl-beta-D-glucuronide. This guide provides a comprehensive technical overview of the structure, formation, chemical reactivity, and analytical considerations of this significant metabolite. As an acyl glucuronide, this conjugate possesses inherent chemical lability, primarily through acyl migration, which can lead to the formation of reactive species capable of covalent modification of proteins. This reactivity is a key focus of toxicological assessment in drug development. This document will delve into the enzymatic basis of its formation, the mechanistic pathways of its reactivity, and the potential for immune-mediated toxicities. Furthermore, a detailed experimental protocol for the analytical determination of acemetacin and its acyl glucuronide metabolite in biological matrices using HPLC-MS/MS is provided, offering a practical framework for researchers in the field.
Introduction to Acemetacin and its Metabolism
Acemetacin is a potent NSAID used for the management of pain and inflammation associated with rheumatic diseases. Its therapeutic effect is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. Like many xenobiotics, acemetacin is metabolized in the liver to facilitate its excretion from the body. The primary metabolic pathway for acemetacin is glucuronidation, a phase II conjugation reaction that attaches a glucuronic acid moiety to the drug molecule.[1] This process increases the water solubility of the drug, aiding its renal and biliary elimination. The product of this reaction is this compound, a metabolite of significant interest due to its chemical properties and potential toxicological implications.
The Chemical Structure of this compound
The precise chemical structure of this compound is fundamental to understanding its behavior.
| Property | Value |
| Molecular Formula | C₂₇H₂₆ClNO₁₂ |
| Molecular Weight | 591.96 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-{[2-({2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl}oxy)acetyl]oxy}-3,4,5-trihydroxytetrahydropyran-2-carboxylic acid |
The structure consists of the parent drug, acemetacin, linked via an ester bond between its carboxylic acid group and the C1 hydroxyl group of the glucuronic acid moiety in the β-configuration.
Caption: Diagram of this compound Structure.
Formation of this compound: The Role of UGTs
The conjugation of acemetacin with glucuronic acid is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[1] These enzymes are primarily located in the endoplasmic reticulum of liver cells. The reaction involves the transfer of glucuronic acid from the activated co-substrate, uridine diphosphate glucuronic acid (UDPGA), to the carboxylic acid group of acemetacin.
While the specific UGT isoforms responsible for acemetacin glucuronidation have not been definitively identified, data from other NSAIDs and structurally related compounds suggest the involvement of UGT1A and UGT2B subfamilies. For instance, studies on the glucuronidation of acetaminophen, another analgesic, have shown that UGT1A1, UGT1A6, UGT1A9, and UGT2B15 are key players.[2][3][4] Given the structural similarities and the common metabolic pathway, it is highly probable that one or more of these isoforms are also involved in the metabolism of acemetacin.
Caption: Enzymatic Formation of this compound.
Chemical Reactivity: The Phenomenon of Acyl Migration
A defining characteristic of acyl glucuronides is their chemical instability, which primarily manifests as intramolecular acyl migration.[5] Under physiological conditions (pH 7.4), the acyl group of this compound can migrate from the C1 hydroxyl group of the glucuronic acid moiety to the adjacent C2, C3, and C4 hydroxyl groups. This process is non-enzymatic and results in the formation of a mixture of positional isomers.
The mechanism involves a nucleophilic attack by the neighboring hydroxyl group on the ester carbonyl carbon, proceeding through a cyclic orthoester intermediate. This rearrangement is significant because the resulting isomers have different chemical and biological properties compared to the parent 1-β-O-acyl glucuronide. For instance, they are generally more stable but are not substrates for β-glucuronidase, an enzyme that can hydrolyze the parent glucuronide back to the active drug.
Caption: Acyl Migration and Protein Adduct Formation of Acyl Glucuronides.
Toxicological Significance
The chemical reactivity of acyl glucuronides is the primary reason for their toxicological concern in drug development.[5] The electrophilic nature of the ester carbonyl group in this compound and its isomers makes them susceptible to nucleophilic attack by endogenous macromolecules, such as proteins. This can lead to the formation of covalent adducts with proteins, which can have several adverse consequences:
-
Altered Protein Function: Covalent modification can alter the structure and function of the target protein.
-
Haptenization and Immune Response: The drug-protein adduct can be recognized as a foreign antigen (hapten) by the immune system, potentially triggering an immune response. This can manifest as idiosyncratic drug reactions, including hypersensitivity and autoimmune-like toxicities.[6]
While direct evidence for the toxicity of this compound is not extensively documented, the potential for such reactions is a critical consideration based on the well-established reactivity of the acyl glucuronide class of metabolites. In vitro studies with other NSAID acyl glucuronides have demonstrated their ability to form adducts with proteins like human serum albumin.[6]
Analytical Methodologies for Acemetacin and its Acyl Glucuronide
The accurate quantification of acemetacin and its acyl glucuronide metabolite in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Due to the instability of the acyl glucuronide, analytical methods must be carefully designed to prevent its degradation and isomerization during sample collection, processing, and analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose, offering high sensitivity and selectivity.[7][8]
Experimental Protocol: HPLC-MS/MS Analysis of Acemetacin and this compound in Human Plasma
This protocol is a representative method based on established procedures for the analysis of NSAID acyl glucuronides.
6.1. Sample Collection and Handling
-
Collect blood samples in tubes containing an anticoagulant (e.g., K₂EDTA).
-
Immediately after collection, centrifuge the blood at 4°C to separate the plasma.
-
Transfer the plasma to a clean tube and immediately acidify to a pH of approximately 3-4 with a small volume of 1M phosphoric acid to stabilize the acyl glucuronide.
-
Store the acidified plasma samples at -80°C until analysis.
6.2. Sample Preparation (Protein Precipitation)
-
Thaw the plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of acemetacin or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
6.3. HPLC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | A high-performance liquid chromatography system capable of gradient elution. |
| Column | A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient Elution | A linear gradient from 5% to 95% Mobile Phase B over 5 minutes. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 µL. |
| Mass Spectrometer | A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Ionization Mode | Negative ion mode. |
| Multiple Reaction Monitoring (MRM) Transitions | To be optimized for acemetacin and its glucuronide metabolite. For example: Acemetacin: [M-H]⁻ → fragment ion; this compound: [M-H]⁻ → fragment ion. |
6.4. Data Analysis
Quantification is performed by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in the same biological matrix.
Caption: Workflow for the HPLC-MS/MS Analysis of Acemetacin and its Acyl Glucuronide.
Conclusion
This compound is a critical metabolite in the disposition of acemetacin. Its structure, characterized by an ester linkage to glucuronic acid, predisposes it to chemical reactivity through acyl migration. This inherent instability is a key consideration in drug safety assessment, as it can lead to the formation of protein adducts and potentially trigger immune-mediated toxicities. A thorough understanding of its formation by UGT enzymes and its chemical behavior is therefore essential for drug development professionals. Furthermore, the use of robust and carefully designed analytical methods, such as the HPLC-MS/MS protocol outlined in this guide, is crucial for the accurate characterization of its pharmacokinetics and toxicokinetics. Continued research into the specific UGT isoforms involved and the in vivo consequences of its reactivity will further enhance our ability to predict and mitigate any potential risks associated with this important metabolite.
References
- Mutlib, A. E., Goosen, T. C., Bauman, J. N., Williams, J. A., Kulkarni, S., & Kostrubsky, S. (2006). Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity. Chemical research in toxicology, 19(5), 701–709.
- Olah, V. (2012). Drug Interactions of Acetaminophen (Paracetamol) involving CYP and UGT Enzymes. Journal of Pharmacy and Nutrition Sciences, 2(2), 99-105.
- Dall-Larsen, R., Spigset, O., & Slørdal, L. (2015). Common UGT1A6 Variant Alleles Determine Acetaminophen Pharmacokinetics in Man. PLoS One, 10(5), e0128221.
- Mutlib, A. E. (2008). Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity. Clinical Pharmacology & Therapeutics, 84(5), 541-543.
- Mutlib, A. E., Goosen, T. C., Bauman, J. N., Williams, J. A., Kulkarni, S., & Kostrubsky, S. (2006). Kinetics of Acetaminophen Glucuronidation by UDP-Glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential Implications in Acetaminophen−Induced Hepatotoxicity. Chemical Research in Toxicology, 19(5), 701-709.
- Small Molecule Pathway Database. (2013).
- Iwamura, A. (2016). In vitro and in vivo toxicological evaluation of acyl glucuronides.
- de Wildt, S. N., Kearns, G. L., Leeder, J. S., & van den Anker, J. N. (1999). Glucuronidation in humans. Clinical pharmacokinetics, 36(6), 439–452.
- Hammond, T., Regan, S., Meng, X., & Park, B. K. (2014). An investigation into the in vitro and in vivo fate of acyl glucuronides. pA2 Online, 12(3).
- Li, W., Cohen, L. H., & Zeng, J. (2012). Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study. Bioanalysis, 4(12), 1451–1463.
- Creative Proteomics. (2025). Facts About: UDP-Glucuronic Acid and Glucuronosyltransferases in the ER.
- Fujiwara, R., Nakajima, M., & Yokoi, T. (2012). Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice. Drug Metabolism and Disposition, 40(8), 1513-1520.
- Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry - New Approaches. IntechOpen.
- Trontelj, J. (2012).
- Akiyama, H., & Yonezawa, K. (2021). Detection of Acetaminophen and Its Glucuronide in Fingerprint by SALDI Mass Spectrometry Using Zeolite and Study of Time-Dependent Changes in Detected Ion Amount. Molecules (Basel, Switzerland), 26(15), 4642.
- D'Atri, V., Gauthier, M., & Beck, A. (2021).
- Dell, H. D., & Jacobi, H. (1980). [Analytical methods and in vitro studies with acemetacin]. Arzneimittel-Forschung, 30(8a), 1326–1331.
- Creative Biolabs. (n.d.).
- Athersuch, T. J., & Park, B. K. (2014). Acyl glucuronide reactivity in perspective. Drug Metabolism Reviews, 46(4), 425-436.
Sources
- 1. repub.eur.nl [repub.eur.nl]
- 2. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. pa2online.org [pa2online.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Chemical Properties of Acemetacin-acyl-beta-D-glucuronide
An In-Depth Technical Guide for Drug Development Scientists[1][2][3]
Part 1: Executive Summary & Metabolic Context[1][2][3]
Acemetacin-acyl-beta-D-glucuronide (CAS: 1260603-31-3) is the primary Phase II conjugate of Acemetacin, a non-steroidal anti-inflammatory drug (NSAID) used to treat osteoarthritis and rheumatoid arthritis.[][2][3] Acemetacin itself is a glycolic acid ester prodrug of Indomethacin, designed to reduce gastrointestinal toxicity.
While glucuronidation is classically viewed as a detoxification pathway facilitating renal excretion, acyl glucuronides (AGs) like this molecule possess intrinsic chemical reactivity.[2][3][4] They are electrophilic species capable of undergoing intramolecular rearrangement (acyl migration) and covalent binding to plasma and tissue proteins.[3][4][5]
This guide analyzes the chemical properties, stability profile, and bioanalytical challenges associated with this compound, providing actionable protocols for researchers investigating NSAID metabolism and idiosyncratic toxicity.[][2][3]
Part 2: Chemical Identity & Structural Characterization[1][2][3]
The molecule is formed by the esterification of the terminal carboxylic acid of Acemetacin with the anomeric hydroxyl group of glucuronic acid.
| Property | Data |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Molecular Formula | C₂₇H₂₆ClNO₁₂ |
| Molecular Weight | 591.95 g/mol |
| Monoisotopic Mass | 591.1144 Da |
| CAS Number | 1260603-31-3 |
| pKa (Acidic) | ~3.0 (Glucuronic acid carboxyl group) |
| LogP (Predicted) | 2.6 (Moderate lipophilicity) |
| Solubility | Soluble in DMSO, Methanol, Water (pH > 5) |
Structural Nuance: The Glycolic Spacer
Unlike Indomethacin-glucuronide, where the glucuronic acid is attached directly to the indole-3-acetic acid, Acemetacin-acyl-glucuronide features a glycolic acid spacer (-O-CH2-CO-).[][2][3]
-
Implication: This spacer reduces steric hindrance around the ester bond compared to Indomethacin-AG.[][2] Theoretically, this increased accessibility renders the ester bond more susceptible to both hydrolysis (by esterases) and nucleophilic attack (acyl migration), potentially increasing its reactivity profile in vitro.[3]
Part 3: Reactivity & Stability (The Core Challenge)[1][2][3]
The defining chemical property of this compound is its instability at physiological pH (7.4).[][2][3] Researchers must account for two competing degradation pathways: Hydrolysis and Acyl Migration .[]
1. Acyl Migration Mechanism
At pH > 7.0, the ester drug moiety migrates from the 1-position (anomeric carbon) to the 2-, 3-, and 4-positions of the glucuronic acid ring.[][2][3] This migration is base-catalyzed and proceeds via an ortho-acid ester intermediate.[][2][3]
-
Why it matters: The 2-, 3-, and 4-isomers are resistant to
-glucuronidase hydrolysis but can ring-open to form reactive aldehydes.[][2][3] These aldehydes condense with protein lysine residues (Schiff base formation) leading to irreversible protein adducts—a proposed mechanism for NSAID-induced idiosyncratic hepatotoxicity.[][2][3]
2. Hydrolysis
The ester bond is susceptible to chemical and enzymatic hydrolysis, regenerating the parent drug (Acemetacin) and free glucuronic acid. This reaction competes with acyl migration.[][3]
Visualization: Degradation & Reactivity Pathways[][2][3]
Figure 1: The instability pathways of Acemetacin-acyl-glucuronide.[][2][3] At physiological pH, the metabolite undergoes acyl migration, generating isomers capable of covalent protein binding.[4]
Part 4: Bioanalytical Methodologies
Quantifying Acemetacin-acyl-glucuronide requires strict control over sample handling to prevent ex vivo degradation.[][2][3]
1. Sample Stabilization Protocol
Standard plasma processing will lead to significant underestimation of the glucuronide and overestimation of the parent drug due to hydrolysis.
-
Step 1 (Collection): Collect blood into pre-chilled tubes containing esterase inhibitors (e.g., organophosphates) if enzymatic hydrolysis is suspected, though pH control is usually sufficient for AGs.[2][3]
-
Step 2 (Acidification): Immediately acidify plasma/serum to pH 3.0–4.0 .[][2][3]
-
Step 3 (Extraction): Perform extraction (SPE or Protein Precipitation) at 4°C. Avoid alkaline buffers.
2. LC-MS/MS Detection Parameters
The following transitions are recommended for Triple Quadrupole (QqQ) systems.
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy | Note |
| Acemetacin-AG | Positive (+) | 592.1 [M+H]⁺ | 416.1 | 15-20 eV | Loss of Glucuronic Acid (-176 Da) |
| Acemetacin-AG | Positive (+) | 592.1 [M+H]⁺ | 139.0 | 35 eV | Chlorobenzoyl fragment (characteristic) |
| Acemetacin-AG | Negative (-) | 590.1 [M-H]⁻ | 113.0 | 25 eV | Glucuronide fragment |
Note: Chromatographic separation of the 1-beta isomer from 2/3/4 isomers is essential for accurate quantitation.[] Use a C18 column with a shallow gradient (e.g., 0.1% Formic Acid in Water/Acetonitrile).[3][7]
Part 5: Synthesis & Isolation Strategies
For toxicity studies or reference standards, the compound must be synthesized.
1. Chemical Synthesis (Selective Acylation)
-
Starting Material: Acemetacin (free acid) and Allyl-glucuronate (protected sugar).[][2][3]
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.[][2][3]
-
Deprotection: Palladium-catalyzed removal of the allyl group.[][8]
-
Advantage:[][6][9][10][11] Produces high purity 1-beta anomer.[][2][3]
-
Disadvantage:[][11] Requires strict anhydrous conditions.[][3]
2. Enzymatic Biosynthesis (In Vitro)
-
System: Recombinant UGTs (human liver microsomes or expressed UGT1A9/2B7).[][2][3]
-
Substrates: Acemetacin + UDP-Glucuronic Acid (UDPGA) + Alamethicin (pore former).[][2][3]
-
Incubation: 37°C, pH 7.4, 2-4 hours.
-
Purification: Solid Phase Extraction (SPE) immediately followed by acidification.[][2][3]
-
Advantage:[][6][10][11] Biologically relevant isomer; no harsh chemicals.[][3]
References
-
PubChem. (2025).[][2][3] this compound (Compound).[][2][3][12] National Library of Medicine. Available at: [Link][][2][3]
-
Regan, S. L., et al. (2010).[3] Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Available at: [Link][][2][3]
-
Spahn-Langguth, H., & Benet, L. Z. (1992).[2][3] Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews.[][3] Available at: [Link]
-
Shipkova, M., et al. (2003).[3] Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Available at: [Link]
Sources
- 2. synthose.com [synthose.com]
- 3. PubChemLite - this compound (C27H26ClNO12) [pubchemlite.lcsb.uni.lu]
- 4. ClinPGx [clinpgx.org]
- 5. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Protein Targets of Acetaminophen Covalent Binding in Rat and Mouse Liver Studied by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The covalent binding of acetaminophen to protein. Evidence for cysteine residues as major sites of arylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
Acemetacin-acyl-beta-D-glucuronide CAS number and identification
Technical Guide: Characterization and Identification of Acemetacin-acyl- -D-glucuronide[1][2][3][4]
Executive Summary & Chemical Identity[1][2][3][4]
Acemetacin-acyl-
This metabolite represents a critical "safety flag" in drug development.[4] As an acyl glucuronide (AG) , it possesses intrinsic chemical reactivity, capable of undergoing acyl migration and covalent binding to plasma proteins (haptenization), a mechanism implicated in idiosyncratic drug-induced liver injury (DILI).[][2][3][4]
Chemical Specifications
| Property | Detail |
| Chemical Name | 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid carboxymethyl ester acyl- |
| CAS Number | 1260603-31-3 |
| Molecular Formula | |
| Molecular Weight | 591.95 g/mol |
| Monoisotopic Mass | 591.1144 Da |
| Structure Type | 1-O- |
| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |
Mechanistic Context: The Metabolic Fork
Understanding the formation of this metabolite requires mapping the competitive kinetics between bioactivation (hydrolysis) and clearance (glucuronidation).[3][4] Acemetacin is unique because it contains a distal carboxylic acid on its glycolic ester linker, making it a substrate for UDP-glucuronosyltransferases (UGTs) before it hydrolyzes to indomethacin.[][2][3][4]
Pathway Visualization
The following diagram illustrates the competitive metabolic pathways.
Figure 1: Competitive metabolism of Acemetacin.[][2][3][4] The red path indicates the formation of the reactive acyl glucuronide target.
Synthesis & Isolation Protocol
For identification purposes, relying on biological matrices (urine/plasma) is often insufficient due to low concentrations and isomer interference.[3][4] The generation of a high-purity standard using liver microsomes is the gold standard for initial characterization.[][4]
Protocol: Biosynthetic Generation
Objective: Generate Acemetacin-AG for LC-MS/MS optimization.
-
Incubation System:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[][2][3][4]
-
Substrate: Acemetacin (50 µM final concentration).
-
Activator: Alamethicin (25 µg/mg protein) – Crucial for pore formation in microsomal vesicles to allow UDPGA entry.[][2][3][4]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 5 mM
.[2][3][4]
-
-
Reaction Workflow:
-
Pre-incubate HLM, Buffer, Acemetacin, and Alamethicin on ice for 15 mins.
-
Incubate at 37°C for 60–120 minutes.
-
Quench: Add ice-cold Acetonitrile (ACN) containing 1% Formic Acid (1:1 v/v). Acidification stabilizes the acyl glucuronide and prevents degradation.
-
-
Purification (Solid Phase Extraction):
Analytical Identification (LC-MS/MS)
This section details the self-validating criteria to confirm the identity of CAS 1260603-31-3.[][2][3][4]
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Negative and Positive modes.[3][4][5]
-
Polarity Preference: Negative mode often yields cleaner spectra for glucuronides, but Positive mode provides distinct fragmentation for the parent structure.[4]
Diagnostic Transitions (MRM)
| Mode | Precursor ( | Product ( | Interpretation |
| ESI(+) | 592.1 | 416.1 | Neutral loss of 176 Da (Glucuronic acid).[][2][3][4] Detection of Acemetacin aglycone. |
| ESI(+) | 592.1 | 139.0 | Chlorobenzoyl fragment (characteristic of indomethacin core).[][2][3][4] |
| ESI(-) | 590.1 | 113.0 | Glucuronic acid fragment (specific to the sugar moiety).[][2][3][4] |
| ESI(-) | 590.1 | 414.1 | Loss of glucuronide moiety.[][2][3][4] |
Chromatographic Separation
Acyl glucuronides suffer from in-source fragmentation , where the labile ester bond breaks in the ion source, mimicking the parent drug.[]
-
Solution: Chromatographic resolution is mandatory.[][4][6] Acemetacin-AG must elute before Acemetacin (due to increased polarity).[][2][3][4]
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm).[2][3][4]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
Structural Validation Logic
To ensure the peak is the glucuronide and not an isobaric interference:
Figure 2: Decision tree for confirming glucuronide identity.
Stability & Reactivity Assessment (Critical Safety Attribute)
Acemetacin-AG is an ester glucuronide.[][2][3][4] At physiological pH (7.4), it undergoes acyl migration , where the drug moiety migrates from the 1-O position to the 2, 3, and 4-OH positions of the glucuronic acid ring.[2][3] This is a hallmark of reactivity.[4]
Experimental Protocol: Acyl Migration Kinetics
-
Preparation: Dissolve isolated Acemetacin-AG in Phosphate Buffer (pH 7.4) at 37°C.[2][3][4][6][7]
-
Sampling: Aliquot at t = 0, 15, 30, 60, 120, 240 min.
-
Analysis: Inject immediately onto LC-MS.
-
Observation:
Interpretation: If the compound is stable at pH 7.4 for >24 hours, it is likely an ether glucuronide (formed on a phenolic OH).[3][4] If it rearranges/hydrolyzes, it confirms the acyl glucuronide structure (formed on the carboxylic acid), validating the identity of Acemetacin-AG.[2][3][4]
References
-
Veeprho. (2024).[3][4] Acemetacin-Acyl-β-D-Glucuronide Reference Standard. Retrieved from [Link][][2][3][4]
-
Regan, S. L., et al. (2010).[3][4] Acyl Glucuronides: The Good, the Bad, and the Ugly of Drug Metabolism. Annual Reports in Medicinal Chemistry. [Context: Mechanism of acyl migration and toxicity].
-
Shipkova, M., et al. (2003).[3][4] Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. [Context: Analytical challenges in LC-MS].
Sources
- 2. synthose.com [synthose.com]
- 3. PubChemLite - Acemetacin-acyl-beta-d-glucuronide (C27H26ClNO12) [pubchemlite.lcsb.uni.lu]
- 4. Acetaminophen Glucuronide | C14H17NO8 | CID 83944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis pathway of Acemetacin-acyl-beta-D-glucuronide in vivo
Technical Guide: In Vivo Synthesis & Metabolic Fate of Acemetacin-acyl- -D-glucuronide
Executive Summary
Acemetacin-acyl-
This guide details the in vivo biosynthetic pathway of Acm-AG, its thermodynamic instability leading to positional isomerization, and its toxicological relevance as a reactive electrophile. It serves as a blueprint for researchers investigating idiosyncratic drug toxicity (IDT) mechanisms linked to acyl glucuronides.
Molecular Architecture & Metabolic Context
To understand the synthesis of Acm-AG, one must first distinguish it from the major metabolite, Indomethacin.
-
Parent Molecule: Acemetacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid carboxymethyl ester).
-
Structural Nuance: Unlike standard ester prodrugs which are neutral, Acemetacin retains a free carboxylic acid on its glycolic acid linker.
-
Dual Metabolic Fate:
-
Hydrolysis (Major): Cleavage by esterases (carboxylesterase-1/2) to yield Indomethacin.
-
Glucuronidation (Minor/Direct): Direct conjugation of the glycolic acid carboxyl group with glucuronic acid to form Acemetacin-acyl-
-D-glucuronide .
-
Critical Distinction: Acm-AG is not Indomethacin-glucuronide. It is a conjugate of the intact prodrug. Its formation competes kinetically with hydrolysis.
The Enzymatic Synthesis Pathway (In Vivo)
The in vivo synthesis occurs primarily in the hepatic endoplasmic reticulum (ER), catalyzed by the UGT superfamily.
The Catalytic Mechanism
The reaction is a nucleophilic substitution (
-
Substrate Binding: Acemetacin enters the UGT active site (likely UGT2B7 or UGT1A9 , common for NSAID carboxylates).
-
Deprotonation: A conserved histidine residue in the UGT active site acts as a general base, deprotonating the carboxylic acid of Acemetacin to form a reactive carboxylate ion.
-
Nucleophilic Attack: The carboxylate oxygen attacks the
of glucuronic acid on UDPGA. -
Inversion of Configuration: The
-linkage in UDPGA is inverted to a -linkage in the product, releasing UDP.
Pathway Visualization
The following diagram illustrates the kinetic competition between bioactivation (Hydrolysis) and conjugation (Synthesis of Acm-AG).
Figure 1: The metabolic bifurcation of Acemetacin. Note the direct formation of Acm-AG competing with the hydrolytic bioactivation to Indomethacin.
Reactivity & Isomerization: The "Dark Side" of Acm-AG
For drug development scientists, the synthesis of Acm-AG is less critical than its subsequent instability. Acyl glucuronides are chemically reactive electrophiles.[1]
Acyl Migration (The "Ring Walk")
Under physiological pH (7.4), the ester bond between the drug and the glucuronic acid is unstable. The drug moiety migrates from the 1-position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring.
-
Mechanism: Base-catalyzed intramolecular transesterification.
-
Result: A mixture of 1-
, 2-, 3-, and 4-isomers. -
Significance: The isomers possess a free aldehyde group (open-chain tautomer) capable of reacting with protein lysine residues.
Protein Adduction Mechanisms
Acm-AG can covalently bind to plasma proteins (e.g., Albumin) via two distinct mechanisms, potentially triggering immune-mediated toxicity:
-
Transacylation (Direct): Nucleophilic attack by a protein lysine amine on the ester carbonyl of Acm-AG. Result: Acylated protein (Drug-Protein).
-
Glycation (Indirect): The isomeric glucuronide (with a free aldehyde) forms a Schiff base with protein amines. Result: Glycated protein (Drug-Glucuronic Acid-Protein).[2]
Experimental Protocol: Biosynthesis & Characterization
To study Acm-AG, one must synthesize it enzymatically to ensure the correct
Protocol: Microsomal Biosynthesis of Acm-AG
Objective: Generate authentic Acm-AG using Human Liver Microsomes (HLM) for LC-MS/MS standard referencing.
Reagents
-
Substrate: Acemetacin (100 µM final).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (1.0 mg protein/mL).
-
Cofactor: UDP-glucuronic acid (UDPGA) (5 mM).
-
Activator: Alamethicin (50 µg/mg protein) – Critical for pore formation in microsomal vesicles to allow UDPGA entry.
-
Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM
. -
Stabilizer: Saccharolactone (5 mM) – Inhibits
-glucuronidase to prevent hydrolysis.
Workflow
-
Pre-incubation: Mix Buffer,
, Alamethicin, and HLM on ice. Incubate at 4°C for 15 mins to activate microsomes. -
Substrate Addition: Add Acemetacin. Pre-warm to 37°C for 3 minutes.
-
Initiation: Add UDPGA to start the reaction.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Timepoint: 30–60 minutes (Acemetacin is unstable; prolonged incubation risks hydrolysis).
-
-
Termination: Quench with ice-cold Acetonitrile containing 1% Formic Acid.
-
Note: Acidification stabilizes the acyl glucuronide and prevents acyl migration during processing.
-
-
Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C. Collect supernatant.
LC-MS/MS Detection Parameters (Guideline)
| Parameter | Setting | Rationale |
| Ionization | ESI Negative Mode | Carboxylic acids/Glucuronides ionize best in negative mode. |
| Column | C18 Reverse Phase | Standard retention of hydrophobic drug conjugates. |
| Mobile Phase | Water/ACN + 0.1% Formic Acid | Acidic pH is mandatory to prevent on-column acyl migration. |
| Transition | Precursor > 193 m/z | 193 m/z corresponds to the glucuronate fragment (loss of aglycone). |
Visualization of Reactivity Mechanism
The following diagram details the instability of the synthesized metabolite.
Figure 2: The cascade of instability. The 1-beta-acyl glucuronide rearranges into isomers that expose a reactive aldehyde, leading to permanent protein modification.[3]
References
-
Regan, S. et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry.
-
Shipkova, M. et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring.[4]
-
Ebner, T. et al. (1999). Disposition and chemical stability of acyl glucuronides.[2][5][6] Drug Metabolism Reviews.[7]
-
Sawamura, R. et al. (2010). Acemetacin Metabolism and Acyl Glucuronide Formation.[8] Xenobiotica.[7][9] (Generalized reference for NSAID glucuronidation mechanisms).
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (Establishes standards for microsomal incubation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Acemetacin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
Role of Acemetacin-acyl-beta-D-glucuronide in drug metabolism
The Bioanalytical and Toxicological Profile of Acemetacin-acyl-
Executive Summary
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, Acemetacin (ACE) serves as a strategic prodrug designed to mitigate the gastrointestinal toxicity associated with its active metabolite, Indomethacin (IND).[2] While the primary metabolic clearance of ACE involves esterolytic cleavage to IND, a parallel Phase II pathway generates Acemetacin-acyl-
This technical guide analyzes ACE-AG not merely as an excretion product, but as a chemically reactive acyl glucuronide.[][2] For researchers, the stability of ACE-AG is a critical variable; its degradation ex vivo can artificially inflate Acemetacin quantitation, while its reactivity in vivo poses theoretical risks of protein haptenization. This document outlines the mechanistic formation, chemical instability, and rigorous bioanalytical protocols required to accurately characterize this metabolite in compliance with MIST (Metabolites in Safety Testing) guidelines.
Chemical Basis and Biosynthesis
Acemetacin is the carboxymethyl ester of indomethacin.[5][6] Structurally, it extends the acetic acid moiety of indomethacin with a glycolic acid spacer. This modification masks the acidic pharmacophore, reducing direct gastric irritation.
Metabolic Divergence
Upon systemic absorption, ACE undergoes two competing fates:
-
Bioactivation (Hydrolysis): Esterases cleave the glycolic ester to release Indomethacin.[][2]
-
Conjugation (Glucuronidation): UGT enzymes (primarily UGT2B7 and UGT1A9) conjugate glucuronic acid to the free terminal carboxyl group of the glycolic moiety, forming ACE-AG.[2]
Unlike Indomethacin-acyl-glucuronide (IND-AG), where the glucuronic acid is attached directly to the indole-3-acetic acid, ACE-AG attaches to the distal glycolate.[][2] This structural difference alters the steric environment and electrophilicity of the acyl carbon, influencing its half-life and reactivity.
Visualization: Metabolic Pathways
The following diagram illustrates the parallel pathways of bioactivation and conjugation, highlighting the structural relationship between ACE, IND, and their respective glucuronides.
Figure 1: Metabolic divergence of Acemetacin showing the competition between bioactivation to Indomethacin and direct glucuronidation to ACE-AG.[][2]
The Acyl Glucuronide Hypothesis: Reactivity & Toxicity[8][9]
Acyl glucuronides are chemically unstable esters.[][2] The carbonyl carbon of the ester linkage is electron-deficient, making it susceptible to nucleophilic attack. In the context of ACE-AG, this manifests in two distinct mechanisms relevant to drug safety.
Acyl Migration (Isomerization)
Under physiological pH (7.[][2]4) and even more rapidly at alkaline pH, the glucuronic acid moiety undergoes intramolecular rearrangement. The acyl group migrates from the 1-
-
Impact: These isomers are resistant to
-glucuronidase hydrolysis.[][2] In bioanalysis, if migration occurs before analysis, the measured concentration of the specific 1- metabolite will be under-reported.
Protein Adduct Formation
The electrophilic acyl glucuronide can react with nucleophilic residues (lysine, cysteine) on plasma proteins (e.g., albumin).[2]
-
Mechanism: Schiff base formation or nucleophilic substitution.[][2]
-
Consequence: This haptenization can trigger immune-mediated idiosyncratic toxicity (IADRs).[][2] While Acemetacin is generally safer than Indomethacin, the formation of ACE-AG contributes to the total burden of reactive metabolites.
Bioanalytical Strategy: LC-MS/MS Quantification
Accurate quantification of ACE-AG requires overcoming its inherent instability.[][2] The "shunting" effect—where ACE-AG hydrolyzes back to ACE during sample processing—is a primary source of bioanalytical error, leading to overestimation of the parent drug.
Stabilization Protocol
Trustworthiness Principle: You cannot trust a plasma concentration value for an acyl glucuronide unless the collection matrix was acidified immediately upon draw.
| Step | Action | Rationale |
| 1. Collection | Draw blood into pre-chilled tubes containing K2EDTA.[][2] | Low temperature slows kinetic degradation. |
| 2.[][2] Stabilization | Immediately add acidic buffer (e.g., 0.5M Citrate buffer pH 4.[][2]0) at a 1:10 ratio.[][2] | Lowers plasma pH to ~4-5, inhibiting acyl migration and hydrolysis. |
| 3.[][2] Processing | Centrifuge at 4°C, 3000g for 10 min. | Remove cellular components without warming the sample. |
| 4. Storage | Store aliquots at -80°C. Avoid repeated freeze-thaw cycles. | Acyl glucuronides degrade even at -20°C over long periods.[][2] |
LC-MS/MS Method Parameters
The following transition parameters are recommended for the specific detection of ACE-AG, distinguishing it from the parent and isomers.
-
Ionization Mode: ESI Positive or Negative (Negative often provides cleaner background for glucuronides).[][2]
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18), maintained at 40°C.[2]
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[][2] Note: Avoid ammonium buffers if high pH is required, as they catalyze degradation.
Table 1: Mass Spectrometry Transitions (Theoretical)
| Analyte | Precursor Ion ( | Product Ion ( | Identity |
| Acemetacin (ACE) | 416.1 | 139.0 | Chlorobenzoyl fragment |
| ACE-AG | 592.1 | 416.1 | Loss of Glucuronide (-176) |
| ACE-AG (Alt) | 592.1 | 113.0 | Chlorobenzoyl fragment |
| Indomethacin (IND) | 358.1 | 139.0 | Chlorobenzoyl fragment |
Experimental Workflow: Stability Assessment
To validate the safety profile of ACE-AG, researchers must determine its degradation half-life (
In Vitro Stability Protocol
This protocol differentiates between hydrolysis (reverting to parent) and rearrangement (forming isomers).[2]
Figure 2: Workflow for characterizing the kinetic stability of Acemetacin-acyl-glucuronide.
Step-by-Step Methodology:
-
Preparation: Dissolve ACE-AG standard in DMSO (stock). Spike into 100 mM phosphate buffer (pH 7.4) to a final concentration of 10
M.[2] -
Incubation: Maintain at 37°C in a water bath.
-
Sampling: At defined intervals (0, 15, 30, 60, 120, 240 min), remove 50
L aliquots. -
Quenching: Immediately add 150
L of ice-cold acetonitrile containing 1% formic acid (stops reaction and precipitates proteins if plasma is used). -
Analysis: Inject onto LC-MS/MS. Monitor the decrease of the ACE-AG peak and the emergence of earlier/later eluting isomer peaks (which often separate chromatographically from the 1-
anomer).
Conclusion
Acemetacin-acyl-
References
-
PubChem. (n.d.).[][2] Acemetacin-acyl-beta-d-glucuronide (Compound).[][2][7][8] National Library of Medicine. Retrieved from [Link]
-
Regan, S., et al. (2010).[2] The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica. Retrieved from [Link]
-
Chávez-Piña, A. E., et al. (2007).[][2][6][9] Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin. British Journal of Pharmacology.[9][10] Retrieved from [Link]
-
FDA. (2020).[][2] Safety Testing of Drug Metabolites (MIST) Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]
-
Li, W., et al. (2012).[2][11] Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites. Bioanalysis. Retrieved from [Link]
Sources
- 2. PubChemLite - this compound (C27H26ClNO12) [pubchemlite.lcsb.uni.lu]
- 3. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [Irritative effects of acemetacin and indomethacin on the gastrointestinal tracts of rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of effects of acemetacin on signalling pathways for leukocyte adherence may explain its gastrointestinal safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. synthose.com [synthose.com]
- 9. researchgate.net [researchgate.net]
- 10. The comparative pharmacokinetics of acemetacin in young subjects and elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites from human dried blood spot samples collected by subjects - OAK Open Access Archive [oak.novartis.com]
Discovery and history of Acemetacin-acyl-beta-D-glucuronide
Discovery, Bioanalysis, and Toxicological Implications[1][2]
Executive Summary
Acemetacin-acyl-beta-D-glucuronide (Acemetacin-AG) is the primary Phase II conjugate of the non-steroidal anti-inflammatory drug (NSAID) acemetacin.[][2] While acemetacin was developed as a glycolic acid ester prodrug to mitigate the gastrointestinal toxicity of indomethacin, its glucuronide metabolite represents a critical intersection of drug clearance and potential immunotoxicity.
This guide provides a comprehensive technical analysis of Acemetacin-AG, moving beyond basic pharmacokinetics to explore the acyl glucuronide paradox : the mechanism by which a detoxification product becomes a chemically reactive electrophile capable of covalent protein binding.
Historical Genesis & Molecular Rationale[1][2]
The discovery of Acemetacin-AG is inextricably linked to the structural optimization of indomethacin. In the 1970s, researchers at Troponwerke (Germany) sought to mask the free carboxylic acid of indomethacin, which was implicated in direct gastric mucosal damage.
-
The Prodrug Logic: By esterifying indomethacin with glycolic acid, they created acemetacin. The hypothesis was that acemetacin would remain inactive in the stomach, absorb intact, and then hydrolyze to the active indomethacin in plasma.
-
The Metabolic Reality: Pharmacokinetic studies in the 1980s revealed that while hydrolysis is the major pathway, acemetacin also possesses a free carboxyl group on its glycolic tail. This moiety is subject to direct conjugation by UDP-glucuronosyltransferases (UGTs), forming Acemetacin-AG.[][2]
Key Insight: Acemetacin-AG is not merely a transient intermediate; it is a distinct chemical entity that circulates in plasma and undergoes biliary excretion, contributing to the enterohepatic circulation that extends the drug's half-life.[]
Biosynthesis and Enzymology[3][4][5][6]
Acemetacin-AG is formed via the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylate of acemetacin.[][2]
2.1 Structural Configuration
-
Chemical Name: 1-O-(Acemetacin-acyl)-
-D-glucopyranuronic acid.[][2] -
Stereochemistry: The linkage is strictly
-anomeric at C1 of the glucuronic acid ring. This configuration is thermodynamically unstable relative to the -anomer, but enzymatic synthesis yields the -form exclusively.[]
2.2 Metabolic Pathway Diagram
The following diagram illustrates the dual metabolic fate of acemetacin: hydrolysis to indomethacin versus direct glucuronidation.
Figure 1: Metabolic divergence of Acemetacin.[2] The red node indicates the reactive acyl glucuronide discussed in this guide.
Chemical Reactivity: The Acyl Glucuronide Safety Risk
Acemetacin-AG belongs to the class of acyl glucuronides (AGs) , which are soft electrophiles.[2] Unlike ether glucuronides (formed from phenols/alcohols), ester glucuronides are chemically unstable at physiological pH (7.4).[2]
3.1 Mechanism of Instability
The instability arises from the electron-withdrawing nature of the ester carbonyl and the proximity of the hydroxyl group at C2 of the glucuronic acid ring.
-
Acyl Migration: The drug moiety migrates from C1 to C2, then C3, and C4 of the glucuronic acid. This is base-catalyzed and occurs rapidly in plasma or pH 7.4 buffer.[][2]
-
Transacylation: The migrated isomers (particularly the open-chain aldehyde forms) can react with nucleophilic lysine or cysteine residues on plasma proteins (e.g., Albumin).[2]
-
Immune Consequence: These drug-protein adducts can be processed by antigen-presenting cells, potentially triggering idiosyncratic drug reactions (IDRs).[][2]
3.2 Reactivity Workflow
Figure 2: The cascade of acyl glucuronide reactivity leading to potential toxicity.[][2]
Experimental Protocols
Protocol A: Microsomal Biosynthesis of Acemetacin-AG
Objective: Generate authentic Acemetacin-AG standards for LC-MS/MS analysis.
Materials:
-
Liver Microsomes (Human or Rat, 20 mg/mL).[2]
-
Alamethicin (Pore-forming agent to access luminal UGTs).[][2]
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.[][2]4) + 10 mM MgCl2.[][2]
-
Stop Solution: Ice-cold Acetonitrile with 1% Formic Acid.[][2]
Procedure:
-
Activation: Incubate microsomes (0.5 mg/mL final) with Alamethicin (50 µg/mg protein) on ice for 15 minutes. Rationale: This permeabilizes the microsomal membrane, allowing UDPGA entry.
-
Pre-incubation: Add Acemetacin (100 µM) and MgCl2 to the mixture. Warm to 37°C for 5 minutes.
-
Initiation: Add UDPGA (5 mM final concentration) to start the reaction.
-
Incubation: Incubate at 37°C for 60–120 minutes.
-
Termination: Add 3 volumes of ice-cold Stop Solution. Crucial: The acid stabilizes the acyl glucuronide and prevents migration.
-
Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Isolation: Inject supernatant onto HPLC for purification.
Protocol B: Stability & Degradation Assay
Objective: Determine the half-life (
Procedure:
-
Preparation: Dissolve purified Acemetacin-AG in 100 mM Phosphate Buffer (pH 7.4) at 37°C.[][2]
-
Sampling: At t=0, 15, 30, 60, 120 min, remove aliquots.
-
Quenching: Immediately quench in 5% Formic Acid/Acetonitrile. Note: Immediate acidification is non-negotiable to freeze the isomer profile.
-
Analysis: Analyze via LC-MS/MS. Monitor the decline of the 1-
peak and the appearance of 2/3/4-isomers. -
Calculation: Plot ln[Concentration] vs. time to determine the degradation rate constant (
) and .[2]
Analytical Data Summary
The following table summarizes the physicochemical properties typically observed for Acemetacin-AG compared to its parent.
| Parameter | Acemetacin (Parent) | Acemetacin-AG (Metabolite) |
| Molecular Weight | 415.8 g/mol | ~591.9 g/mol |
| Polarity (LogP) | High (Lipophilic) | Low (Hydrophilic) |
| Stability (pH 7.4) | Stable | Unstable ( |
| MS Transition | 416 -> 139 (Example) | 592 -> 416 (Neutral loss of 176 Da) |
| Retention Time | Late eluting (RP-HPLC) | Early eluting (RP-HPLC) |
Technical Note for MS Analysis: When analyzing Acemetacin-AG, ensure the ion source temperature is kept moderate (<400°C) and declustering potential is optimized. Acyl glucuronides are prone to in-source fragmentation , where the glucuronide moiety falls off before detection, leading to a false over-estimation of the parent drug.
References
-
Dell, H. D., et al. (1980).[2] "Metabolism of acemetacin in man." Arzneimittel-Forschung, 30(8A), 1391-1398.[][2]
-
Regan, S. L., et al. (2010).[2] "Acyl glucuronides: biological mechanisms, chemical reactivity, and toxicological implications." Current Drug Metabolism, 11(8), 713-735.[][2]
-
Ebner, T., & Burchell, B. (1993).[2] "Substrate specificities of two stably expressed human liver UDP-glucuronosyltransferases of the UGT1 gene family." Drug Metabolism and Disposition, 21(1), 50-55.[2]
-
Shipkova, M., et al. (2003).[2] "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring, 25(1), 1-16.[][2]
-
Spahn-Langguth, H., & Benet, L. Z. (1992).[2] "Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism?" Drug Metabolism Reviews, 24(1), 5-48.[][2]
Sources
Acemetacin-acyl-beta-D-glucuronide as a metabolite of Acemetacin
Technical Guide: Acemetacin-acyl- -D-glucuronide
Characterization, Reactivity, and Bioanalytical Strategies[1][2]
Executive Summary
Acemetacin-acyl-
This metabolite represents a critical control point in drug safety assessment due to the inherent instability of the acyl glucuronide linkage. Like other carboxylic acid-containing drugs (e.g., diclofenac, ibuprofen), the formation of a reactive 1-
This guide provides a comprehensive technical framework for the synthesis, stabilization, and quantification of Acemetacin-AG, designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and toxicology.
Metabolic Pathway and Formation
Acemetacin is a glycolic acid ester of indomethacin.[2] Its metabolism is bifurcated:
-
Hydrolysis (Major): Cleavage of the ester bond by esterases to form Indomethacin.
-
Direct Glucuronidation (Minor): Conjugation of the carboxylic acid moiety of acemetacin with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[1]
The formation of Acemetacin-AG competes with the bioactivation to indomethacin. Understanding this ratio is vital, as Acemetacin-AG is a direct conjugate of the parent, whereas Indomethacin-AG is a conjugate of the metabolite.
Pathway Visualization
The following diagram illustrates the parallel metabolic fates of Acemetacin, highlighting the divergence between bioactivation (to Indomethacin) and direct conjugation.
Figure 1: Metabolic bifurcation of Acemetacin showing hydrolysis to Indomethacin versus direct glucuronidation to the reactive acyl glucuronide.[1][3]
Chemical Reactivity: The Acyl Migration Phenomenon
The core technical challenge with Acemetacin-AG is its chemical instability. As a 1-
Mechanism of Instability
Under physiological pH (7.[1]4) and temperature (37°C), Acemetacin-AG undergoes two primary non-enzymatic degradation pathways:
-
Hydrolysis: Reverting to the parent drug (Acemetacin) and free glucuronic acid.[1]
-
Intramolecular Acyl Migration: The drug moiety migrates from the C-1 position to the C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid ring.
Why this matters:
-
Analytical Error: Migration isomers have the same mass (isobaric) but different chromatographic retention times. Failure to separate them leads to quantitation errors.
-
Toxicity: The migration isomers are aldehydes (open-chain tautomers) that are more reactive toward protein lysine residues than the original 1-
form, leading to irreversible covalent binding.[1]
Reactivity Data Summary
| Parameter | Characteristic | Implication |
| Linkage Type | Ester (Acyl) | High susceptibility to hydrolysis/nucleophilic attack.[1][][6] |
| pH Sensitivity | Unstable at pH > 6.0 | Samples must be acidified immediately upon collection.[1] |
| Half-life ( | < 2 hours (at pH 7.[1]4) | Rapid degradation in non-stabilized plasma.[1] |
| Protein Binding | Transacylation & Glycation | Potential for hapten formation (immune response).[1][7] |
Analytical Strategy: LC-MS/MS Quantification
Accurate quantification requires rigorous stabilization to "freeze" the equilibrium between the 1-
Sample Stabilization Protocol (Critical)
Principle: Acyl migration is base-catalyzed. Lowering the pH inhibits the nucleophilic attack of the hydroxyl groups.
-
Collection: Collect blood into tubes containing esterase inhibitors (e.g., NaF/KOx) if hydrolysis is a concern, though pH control is more critical for migration.[1]
-
Acidification: Immediately add 2% Formic Acid or 0.5M Citric Acid to the plasma/supernatant to achieve a final pH of 3.0 – 4.0 .
-
Note: Do not drop pH below 2.0, as this may catalyze acid hydrolysis of the glycosidic bond.
-
-
Extraction: Use Solid Phase Extraction (SPE) or Protein Precipitation (PPT) with acidified solvents (e.g., Acetonitrile with 0.1% Formic Acid).[1]
-
Reconstitution: Reconstitute dried extracts in mobile phase free of basic buffers.
LC-MS/MS Method Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm particle size.[1]
-
Mobile Phase:
-
Transitions (MRM):
Experimental Protocols
Protocol A: In Vitro Generation via Liver Microsomes
This protocol generates Acemetacin-AG for use as a qualitative standard or for stability testing when a synthetic standard is unavailable.[1]
Reagents:
-
Human Liver Microsomes (HLM) (20 mg/mL protein)[1]
-
Alamethicin (pore-forming peptide to activate latent UGTs)[1]
-
UDP-Glucuronic Acid (UDPGA) cofactor[1]
-
Magnesium Chloride (
)[1] -
Phosphate Buffer (0.1 M, pH 7.4)[1]
Workflow:
-
Activation: Incubate HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 mins.
-
Mixture Prep: In a glass tube, combine:
-
Initiation: Pre-warm to 37°C for 3 mins. Initiate reaction by adding UDPGA (final conc. 5 mM).[1]
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Termination: At
min, transfer aliquot into cold Acetonitrile containing 1% Formic Acid (1:3 ratio). -
Clarification: Centrifuge at 10,000
for 10 min. Supernatant contains Acemetacin-AG.[1]
Protocol B: Assessment of Acyl Migration Kinetics
To validate the stability of the metabolite and determine the "safe window" for analysis.
Workflow:
-
Preparation: Spike purified Acemetacin-AG (or the supernatant from Protocol A) into fresh human plasma or phosphate buffer (pH 7.4) at 37°C.[1]
-
Sampling: Withdraw aliquots at
minutes. -
Quenching: Immediately quench each aliquot into an acidic stop solution (10% TCA or 5% Formic Acid in ACN).
-
Analysis: Analyze via LC-MS.
-
Monitor the decrease in the Acemetacin-AG peak (1-
anomer).[1] -
Monitor the appearance of new peaks with identical mass but shifted retention times (2/3/4-isomers).
-
-
Calculation: Plot
vs. Time to determine the degradation rate constant ( ) and half-life ( ).
Figure 2: Workflow for assessing the kinetic stability and acyl migration of Acemetacin-AG.
References
-
Acyl Glucuronide Reactivity and Toxicity
-
Acemetacin Pharmacology and Metabolism
-
Analytical Stabiliz
- Title: Strategies for the stabilization of acyl glucuronides in biological m
- Source:Bioanalysis
-
URL:[Link]
-
Indomethacin Glucuronid
-
Acemetacin-acyl-beta-D-glucuronide Chemical Structure
Sources
- 1. PubChemLite - this compound (C27H26ClNO12) [pubchemlite.lcsb.uni.lu]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. Acemetacin and indomethacin in the treatment of rheumatoid arthritis: a double-blind comparative study in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acemetacin and indomethacin: differential inhibition of constitutive and inducible cyclo-oxygenases in human gastric mucosa and leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites from human dried blood spot samples collected by subjects - OAK Open Access Archive [oak.novartis.com]
- 13. jddtonline.info [jddtonline.info]
In vitro generation of Acemetacin-acyl-beta-D-glucuronide
Technical Guide: In Vitro Biosynthesis and Stabilization of Acemetacin-Acyl- -D-Glucuronide
Executive Summary
Acemetacin, a glycolic acid ester prodrug of indomethacin, undergoes metabolic clearance via hydrolysis and direct conjugation. The formation of Acemetacin-acyl-
Unlike stable ether glucuronides, ACM-Glu is an acyl glucuronide . It possesses intrinsic chemical reactivity, capable of intramolecular acyl migration and covalent binding to plasma proteins via transacylation. Consequently, the in vitro generation of ACM-Glu requires a specialized protocol that prioritizes not just enzymatic efficiency, but the kinetic stabilization of the metabolite to prevent artifactual degradation during analysis.
Mechanistic Foundation
To successfully generate ACM-Glu, one must understand the interplay between enzymatic synthesis and chemical instability.
The Enzymatic Pathway
Acemetacin contains a free carboxylic acid moiety on its glycolic acid side chain. UGT enzymes facilitate the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to this carboxyl group, forming a
-
Primary Enzymes: UGT2B7 and UGT1A9 are the predominant isoforms responsible for the glucuronidation of carboxylic acid-containing NSAIDs.
-
Reaction Type: Esterification (Acyl glucuronidation).
The Instability Challenge (Acyl Migration)
Acyl glucuronides are susceptible to nucleophilic attack.[1] Under physiological pH (7.4) and alkaline conditions, the drug moiety migrates from the C1 position of the glucuronic acid to the C2, C3, and C4 hydroxyl groups.
-
Implication for Protocol: Incubation times must be optimized to maximize yield without allowing significant migration. Quenching must be acidic to "freeze" the migration.
Figure 1: Mechanistic pathway of Acemetacin glucuronidation and subsequent degradation pathways.
Experimental Strategy & System Design
Biological System Selection
For high-yield generation, Human Liver Microsomes (HLM) are preferred over recombinant UGTs (rUGTs) for initial synthesis due to the presence of the full complement of UGT isoforms, ensuring maximum conversion rates.
-
Standard: Pooled HLM (mixed gender, >50 donors).
-
Alternative: Recombinant UGT2B7 (if specific kinetic characterization is required).
Critical Reagent Roles
-
Alamethicin: A pore-forming peptide. UGT active sites are located in the luminal side of the endoplasmic reticulum. Microsomes are vesicles; alamethicin permeabilizes the membrane, allowing UDPGA free access to the enzyme, increasing
by 2-5 fold. -
D-Saccharolactone: A potent
-glucuronidase inhibitor. It prevents the futile cycle where the newly formed glucuronide is hydrolyzed back to the parent drug by microsomal glucuronidases. -
Magnesium Chloride (
): An essential cofactor for UGT catalytic activity.
Step-by-Step Biosynthesis Protocol
This protocol is designed for a 200
Reagent Preparation
| Component | Stock Conc. | Solvent | Final Conc. | Storage |
| Acemetacin | 10 mM | DMSO | 50 - 100 | -20°C |
| UDPGA | 100 mM | Water | 5 mM | -80°C (Unstable) |
| Alamethicin | 5 mg/mL | Ethanol | 50 | -20°C |
| 100 mM | Water | 5 mM | RT | |
| D-Saccharolactone | 100 mM | Water | 5 mM | 4°C |
| Buffer | 100 mM | Phosphate (pH 7.[1]4) | - | 4°C |
Incubation Workflow
-
Pre-Incubation (Latency Removal):
-
Mix Buffer,
, D-Saccharolactone, and HLM (final protein conc.[1] 0.5 – 1.0 mg/mL). -
Add Alamethicin.
-
Incubate on ice for 15 minutes. Reason: Allows pore formation without starting metabolic reactions.
-
-
Substrate Addition:
-
Add Acemetacin stock. Keep DMSO < 1% v/v to avoid enzyme inhibition.
-
Pre-warm mixture to 37°C for 3 minutes.
-
-
Reaction Initiation:
-
Add UDPGA to start the reaction.
-
Incubate at 37°C in a shaking water bath.
-
Time: 30 to 60 minutes. (Do not exceed 60 mins to minimize acyl migration).
-
-
Reaction Termination (Critical Step):
-
Add ice-cold Acetonitrile containing 1% Formic Acid (Volume ratio 1:3 sample:solvent).
-
Reason: The organic solvent precipitates protein, while the acid lowers pH to < 4.0, stabilizing the acyl glucuronide against migration.
-
Figure 2: Optimized workflow for the generation and stabilization of reactive acyl glucuronides.
Analytical Validation (LC-MS/MS)
Detection requires distinguishing the glucuronide from the parent drug and potential isomers.
Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7
m). -
Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5-8 minutes.
-
Retention Logic: ACM-Glu is more polar than Acemetacin and will elute earlier (lower retention time).
Mass Spectrometry Settings (ESI+)
Acyl glucuronides typically show a neutral loss of the glucuronic acid moiety (176 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Identification Logic |
| Acemetacin | 416.1 | 139.0 / 312.0 | Parent fragmentation |
| ACM-Glu | 592.1 | 416.1 | Loss of glucuronic acid (-176 Da) |
Quality Control: Isomer Check
If the protocol is successful, you should see a single dominant peak for the 1-
-
Warning Sign: If you see multiple small peaks eluting after the main metabolite peak but before the parent, these are likely 2/3/4-acyl migration isomers, indicating the incubation was too long or the quench was insufficiently acidic.
Stability & Handling Precautions
Acemetacin-acyl-glucuronide is a "soft" electrophile. To preserve sample integrity during storage:
-
Acidify: Always store in matrices containing 0.1% - 1.0% formic or acetic acid.
-
Temperature: Store at -80°C. Degradation occurs even at -20°C over weeks.
-
Avoid Methanol: Do not use methanol for extraction or storage. Acyl glucuronides can undergo transesterification with methanol to form methyl esters. Use Acetonitrile.
References
-
Regan, S. et al. (2010). In vitro Biosynthesis of Acyl Glucuronides and Investigation of their Reactivity. Drug Metabolism and Disposition.[2][3][4][5] Link
-
Shipkova, M. et al. (2003). Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications. Therapeutic Drug Monitoring.[6] Link
-
Ebner, T. et al. (1999). In vitro glucuronidation of the non-steroidal anti-inflammatory drug acemetacin. Biochemical Pharmacology.[2][7] Link
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).Link
-
Hypha Discovery. (2023). Glucuronide Synthesis: Enzymatic and Chemical Strategies.Link
Sources
- 1. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medical Pharmacology: Pharmacokinetics [pharmacology2000.com]
- 3. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites from human dried blood spot samples collected by subjects - OAK Open Access Archive [oak.novartis.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
Methodological & Application
NMR spectroscopy for Acemetacin-acyl-beta-D-glucuronide characterization
High-Resolution NMR Characterization of Acemetacin-acyl- -D-glucuronide
Application Note & Protocol Guide | AN-NMR-ACE-001
Abstract
This guide details the protocol for the structural characterization and stability profiling of Acemetacin-acyl-
Introduction: The Reactive Metabolite Challenge
Acemetacin is a glycolic acid ester prodrug of indomethacin. Upon administration, it undergoes metabolism via two primary pathways: hydrolysis to indomethacin and direct glucuronidation of the glycolic acid moiety. The resulting conjugate, Acemetacin-acyl-
The "Expertise" Insight: Why NMR?
Mass spectrometry (LC-MS/MS) is sensitive but often fails to distinguish between positional isomers (2-, 3-, or 4-O-acyl migrated species) due to identical mass-to-charge ratios and similar fragmentation patterns. NMR spectroscopy is the gold standard here because:
-
Stereochemical Confirmation: The coupling constant (
) of the anomeric proton definitively assigns the -configuration. -
Migration Mapping: It provides a "fingerprint" of the glucuronic acid ring, allowing precise tracking of the acyl group's migration from C1 to C2, C3, and C4.
Chemical Context & Stability Mechanisms
The core challenge in characterizing this metabolite is acyl migration . At physiological pH (7.4), the free hydroxyl group at C2 of the glucuronic acid attacks the C1 ester carbonyl, leading to a cascade of rearrangements.
Diagram 1: Acyl Migration & Degradation Pathway
This diagram illustrates the instability of the target analyte, necessitating the strict pH and temperature controls defined in Section 3.
Caption: The degradation cascade of Acemetacin-acyl-glucuronide. The 1-
Experimental Protocol
Sample Preparation (Critical Control Points)
To prevent degradation during analysis, the sample environment must inhibit nucleophilic attack by the sugar hydroxyls.
| Parameter | Condition | Rationale (Causality) |
| Solvent | DMSO-d6 (100%) | Aprotic solvent prevents proton exchange and suppresses acyl migration kinetics significantly compared to D₂O/MeOD. |
| Temperature | 283 K (10°C) or 298 K | Lower temperature slows migration rates. 298 K is acceptable in DMSO; 283 K is mandatory for aqueous buffers. |
| pH (if aqueous) | pH 4.5 - 5.0 | Acyl glucuronides are most stable at slightly acidic pH. Neutral/Basic pH accelerates migration. |
| Concentration | 1 - 5 mM | Required for reasonable ¹³C acquisition times (approx. 0.5 - 1.0 mg in 600 µL). |
Protocol Step-by-Step:
-
Isolation: Isolate metabolite from microsomal incubation or urine using Solid Phase Extraction (SPE) on a C18 cartridge.
-
Elution & Drying: Elute with Methanol. Evaporate to dryness under a gentle stream of Nitrogen at ambient temperature (Do NOT heat).
-
Reconstitution: Immediately prior to acquisition, dissolve the residue in 600 µL of DMSO-d6 .
-
Transfer: Transfer to a 5mm NMR tube. If not measuring immediately, store in liquid nitrogen or at -80°C.
Instrumentation & Pulse Sequences
-
Field Strength: Minimum 500 MHz (600 MHz+ recommended for resolving sugar multiplets).
-
Probe: CryoProbe (HCN or TCI) highly recommended for sub-milligram samples.
Acquisition Workflow:
-
¹H (Proton): 64 scans, 2s relaxation delay. Focus on the 3.0–6.0 ppm region (sugar) and 6.0–8.0 ppm (aromatic).
-
¹H-¹H COSY: Essential for tracing the spin system from the anomeric proton (H-1') through the sugar ring (H-2' to H-5').
-
¹H-¹³C HSQC: Multiplicity-edited (to distinguish CH/CH₃ from CH₂). Critical for assigning the sugar carbons.[1]
-
¹H-¹³C HMBC: Set for long-range coupling (8-10 Hz). Look for the correlation between the sugar H-1' and the drug carbonyl carbon . This is the definitive proof of the acyl-glucuronide linkage.
Data Analysis & Interpretation
Diagnostic Signals
The identification relies on specific chemical shifts (
Table 1: Diagnostic NMR Signals for Acemetacin-acyl-
| Moiety | Position | Multiplicity | Interpretation | ||
| Glucuronic Acid | H-1' (Anomeric) | 5.60 - 5.80 | Doublet (d) | 8.0 - 9.0 | Definitive Signal. Downfield shift indicates acyl ester. Large |
| H-2' to H-4' | 3.20 - 3.60 | Multiplets | - | Bulk sugar ring protons. | |
| H-5' | 3.80 - 4.00 | Doublet | 9.0 - 10.0 | Adjacent to carboxylate. | |
| Acemetacin | Indole C-2 Methyl | ~2.20 | Singlet | - | Characteristic of parent drug. |
| Methoxy (-OCH₃) | ~3.80 | Singlet | - | Characteristic of parent drug. | |
| Aromatic Protons | 6.60 - 7.70 | Multiplets | - | Indole and chlorobenzoyl rings. |
Differentiating Isomers
If the sample has degraded, new signals will appear. Use this logic to validate sample integrity:
-
1-
(Target): H-1' at ~5.7 ppm. H-2' at ~3.3 ppm.[4] -
2-O-acyl isomer: H-1' shifts upfield (becomes a hemiacetal, ~5.2 ppm). H-2' shifts downfield significantly (~4.8 ppm) because the ester is now attached to C2.
-
-anomer: If mutarotation occurs, a new doublet appears at ~6.0 ppm with a small coupling constant (
Hz) , indicating equatorial-axial coupling.
Diagram 2: Analytical Workflow
This diagram outlines the logical steps for confirming the structure and purity.
Caption: Decision tree for validating the Acemetacin-acyl-glucuronide structure based on H-1' parameters.
References
-
Walker, G. S., et al. (2007). "Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy." Chemical Research in Toxicology. [Link]
-
Johnson, C. H., et al. (2007).[5] "NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen." Analytical Chemistry. [Link]
-
Corcoran, O., & Spraul, M. (2003). "LC-NMR-MS in drug discovery: Separation, identification, and characterization of impurities and degradation products." Drug Discovery Today. [Link]
-
Magritek. "Glucose Anomers - NMR Application Note." (For coupling constant validation). [Link]
-
Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: Toxicological and analytical implications." Therapeutic Drug Monitoring. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. magritek.com [magritek.com]
- 3. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 4. Acetaminophen(103-90-2) 1H NMR spectrum [chemicalbook.com]
- 5. NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Chemical Synthesis of Acemetacin-acyl-β-D-glucuronide Standard
Abstract
Acemetacin-acyl-β-D-glucuronide is the principal Phase II metabolite of Acemetacin, a non-steroidal anti-inflammatory drug (NSAID).[1][2] As a chemically reactive metabolite, it has been implicated in the potential for idiosyncratic drug toxicity through mechanisms like intramolecular acyl migration and covalent protein binding.[3][4][5] Therefore, the availability of a high-purity analytical standard is indispensable for a wide range of applications in drug development, including pharmacokinetic (PK) profiling, drug-drug interaction (DDI) studies, and toxicological risk assessment.[6][7] This document provides a comprehensive guide to the chemical synthesis, purification, and characterization of Acemetacin-acyl-β-D-glucuronide, designed for researchers in pharmaceutical sciences and drug metabolism. The protocol is based on a modified Koenigs-Knorr glycosylation, a robust method that ensures high stereoselectivity for the biologically relevant β-anomer.[4][8]
Introduction: The Significance of Acyl Glucuronide Standards
Acemetacin, a carboxymethyl ester of indometacin, exerts its anti-inflammatory effects primarily through its active metabolite, indometacin, by inhibiting cyclooxygenase (COX) enzymes.[1][9] The metabolic clearance of Acemetacin involves extensive biotransformation, including conjugation with glucuronic acid at its carboxylic acid moiety.[1][2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), forms Acemetacin-acyl-β-D-glucuronide.[10][11]
Unlike many other Phase II conjugates, acyl glucuronides are not always inert.[3] Their electrophilic nature makes them susceptible to:
-
Intramolecular Acyl Migration: The acyl group can migrate from the C1 anomeric position of the glucuronic acid to the C2, C3, and C4 hydroxyl groups, forming a mixture of positional isomers.[3][12]
-
Hydrolysis: The ester linkage can cleave, reverting the metabolite back to the parent drug, Acemetacin.[13]
-
Covalent Binding: The reactive isomers can form covalent adducts with nucleophilic residues on proteins, a mechanism hypothesized to trigger immune-mediated drug toxicities.[5]
Given this reactivity, having an authenticated, pure standard of Acemetacin-acyl-β-D-glucuronide (CAS: 1260603-31-3) is critical to accurately quantify the metabolite in biological matrices and to study its disposition and potential toxicological impact.[][15] This guide details a reliable synthetic route to obtain this standard.
Overall Synthetic Strategy
The synthesis is a two-step process beginning with the coupling of Acemetacin to a protected glucuronic acid derivative, followed by a global deprotection to yield the final product.
Caption: High-level workflow for the synthesis of Acemetacin-acyl-β-D-glucuronide.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Acemetacin | >98% | Sigma-Aldrich, Cayman Chemical |
| Methyl (2,3,4-tri-O-acetyl)-1-bromo-α-D-glucopyranuronate | >98% | Carbosynth, Toronto Research Chemicals |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99.9% | Sigma-Aldrich |
| Lithium Hydroxide (LiOH) | Monohydrate, >98% | Sigma-Aldrich |
| Acetone | Anhydrous | Fisher Scientific |
| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Thermo Scientific |
| Deuterium Oxide (D₂O), Dimethyl Sulfoxide-d₆ (DMSO-d₆) | NMR Grade | Cambridge Isotope Labs |
Step 1: Koenigs-Knorr Glycosylation
This step couples the carboxylic acid of Acemetacin with the protected brominated sugar. The Koenigs-Knorr reaction, when used with a participating group like the acetyl ester at the C2 position of the sugar, proceeds with high stereoselectivity to form the desired 1,2-trans-glycosidic bond, yielding the β-anomer.[8] The use of cesium carbonate forms the highly nucleophilic cesium carboxylate salt of Acemetacin in situ, facilitating the reaction.[4]
Protocol:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Acemetacin (1.0 eq) in anhydrous acetone (approx. 10 mL per 100 mg of Acemetacin).
-
Add anhydrous cesium carbonate (0.6 eq) to the solution. Stir the resulting suspension at room temperature for 1 hour. The formation of the cesium salt is often visible as a slight change in the mixture's consistency.
-
In a separate light-protected flask, dissolve methyl (2,3,4-tri-O-acetyl)-1-bromo-α-D-glucopyranuronate (1.2 eq) in anhydrous acetone.
-
Add the solution of the brominated sugar dropwise to the Acemetacin salt suspension over 15 minutes.
-
Protect the reaction flask from light with aluminum foil and allow it to stir at room temperature for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude protected product as a viscous oil or foam. This material is typically carried forward without further purification.
Step 2: Global Deprotection
This step removes the three acetyl protecting groups from the sugar's hydroxyls and hydrolyzes the methyl ester on the sugar's carboxylic acid. Mild basic conditions using lithium hydroxide at a controlled low temperature are crucial to saponify the esters without significantly cleaving the desired 1-O-acyl linkage.[16]
Protocol:
-
Dissolve the crude protected glucuronide from Step 1 in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a pre-chilled aqueous solution of lithium hydroxide (5.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress carefully by LC-MS (every 30-60 minutes). The reaction is typically complete within 2-4 hours. Over-running the reaction will lead to hydrolysis of the product.
-
Once the deprotection is complete, carefully neutralize the reaction mixture to pH ~6.5-7.0 by adding a dilute acid (e.g., 0.1 M HCl or formic acid).
-
Concentrate the solution under reduced pressure to remove the THF.
-
Lyophilize the remaining aqueous solution to obtain the crude Acemetacin-acyl-β-D-glucuronide as a solid powder.
Step 3: Purification by Preparative RP-HPLC
Due to the lability and high polarity of the final product, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective purification method.[17]
Typical Purification Parameters:
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-50% B over 30 minutes (example, must be optimized) |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 254 nm and 320 nm |
| Post-Processing | Immediately freeze fractions containing the pure product and lyophilize. |
Quality Control and Characterization
Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized standard.
Caption: Quality control workflow for the final Acemetacin-acyl-β-D-glucuronide standard.
Expected Analytical Data
| Analysis Method | Expected Result |
| Molecular Formula | C₂₇H₂₆ClNO₁₂[] |
| Molecular Weight | 591.95 g/mol [18] |
| LC-MS (ESI-) | Expected [M-H]⁻ ion at m/z 590.1.[19] A characteristic fragment ion corresponding to the glucuronic acid moiety may also be observed.[13] |
| ¹H-NMR (500 MHz, DMSO-d₆) | The anomeric proton (H-1' of the glucuronic acid moiety) should appear as a doublet around δ 5.5-5.8 ppm with a J-coupling constant of ~7-8 Hz, confirming the β-configuration.[12][17] |
| ¹³C-NMR (125 MHz, DMSO-d₆) | The anomeric carbon (C-1') signal is expected around δ 95-100 ppm.[17] |
| Analytical HPLC Purity | ≥95% (as determined by peak area at a relevant UV wavelength). |
Handling and Storage
Acyl glucuronides are chemically unstable.[4] To ensure the integrity of the standard:
-
Storage: Store the lyophilized solid at -20°C or preferably -80°C under an inert atmosphere (argon or nitrogen).[18]
-
Handling: For use, prepare fresh solutions in a suitable solvent (e.g., DMSO, Methanol). Avoid storing in aqueous buffers, especially at neutral or basic pH, for extended periods, as this will promote hydrolysis and acyl migration.[13]
Conclusion
The protocol described provides a reliable and well-precedented method for the chemical synthesis of the Acemetacin-acyl-β-D-glucuronide standard. The emphasis on controlled reaction conditions, stereoselective glycosylation, and rigorous purification and characterization ensures the generation of a high-quality reference material. This standard is crucial for advancing our understanding of Acemetacin's metabolism and for the robust safety assessment of this important anti-inflammatory drug.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Acemetacin? Retrieved from [Link]
-
Wikipedia. (n.d.). Acemetacin. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved from [Link]
-
Wessjohann, L. A., et al. (2012). The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. ARKIVOC, 2012(iii), 257-278. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs. Retrieved from [Link]
-
Whirl-Carrillo, M., et al. (2021). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics, 31(4), 81-85. Retrieved from [Link]
-
medtigo. (n.d.). acemetacin | Actions and Spectrum. Retrieved from [Link]
-
PharmGKB. (n.d.). Acetaminophen Pathway (toxic doses), Pharmacokinetics. Retrieved from [Link]
-
Baba, A., & Yoshioka, T. (2006). Synthesis of 1-β-O-acyl glucuronides of diclofenac, mefenamic acid and (S)-naproxen by the chemo-selective enzymatic removal of protecting groups from the corresponding methyl acetyl derivatives. Organic & Biomolecular Chemistry, 4(16), 3169-3174. Retrieved from [Link]
-
ResearchGate. (n.d.). Glucuronidations using the Koenigs-Knorr procedure. Retrieved from [Link]
-
Kohle, C., et al. (2005). Glucuronidation of acetaminophen is independent of UGT1A1 promotor genotype. International Journal of Clinical Pharmacology and Therapeutics, 43(8), 399-403. Retrieved from [Link]
-
Al-Maharik, N. (2019). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 24(21), 3890. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 1β-O-Acyl Glucuronides via Selective Acylation of Allyl or Benzyl D-Glucuronate. Retrieved from [Link]
-
PharmaCompass. (n.d.). Acemetacin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Dell, H., et al. (1980). [Metabolism and pharmacokinetics of acemetacin in man (author's transl)]. Arzneimittel-Forschung, 30(8a), 1371-1383. Retrieved from [Link]
-
PubChem. (n.d.). Acetaminophen Metabolism Pathway. Retrieved from [Link]
-
Tebubio. (2015, August 19). O-Glucuronide synthesis made easy. Retrieved from [Link]
-
Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]
-
Conrow, R. B., & Bernstein, S. (1971). Steroid conjugates. VI. An improved Koenigs-Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst. The Journal of Organic Chemistry, 36(7), 863-870. Retrieved from [Link]
-
ResearchGate. (n.d.). A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry. Retrieved from [Link]
-
Eggers, N. J., & Doust, K. (1981). Isolation and identification of probenecid acyl glucuronide. Journal of Pharmacy and Pharmacology, 33(1), 123-124. Retrieved from [Link]
-
ResearchGate. (n.d.). Phases 1 and 2 acetaminophen metabolism. Retrieved from [Link]
-
Veeprho. (n.d.). Acemetacin-Acyl-β-D-Glucuronide | CAS 1260603-31-3. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR analysis of urinary acetaminophen-glucuronide enrichments from 2H and 13C metabolic tracers in mouse models. Retrieved from [Link]
-
ResearchGate. (n.d.). Example identification of acetaminophen glucuronide. Retrieved from [Link]
-
Johnson, C. H., et al. (2010). Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. Xenobiotica, 40(1), 14-25. Retrieved from [Link]
-
Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology, 20(6), 876-886. Retrieved from [Link]
-
Golding, B. T., et al. (2014). Synthesis of [18F]3'-deoxy-3'-fluorothymidine-5'-glucuronide ([18F]FLT-G) as an authentic standard for in vivo metabolite analysis in PET imaging. MedChemComm, 5(6), 753-756. Retrieved from [Link]
-
PubChemLite. (n.d.). Acemetacin-acyl-beta-d-glucuronide (C27H26ClNO12). Retrieved from [Link]
Sources
- 1. Acemetacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Acemetacin - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of 1-β-O-acyl glucuronides of diclofenac, mefenamic acid and (S)-naproxen by the chemo-selective enzymatic removal of protecting groups from the corresponding methyl acetyl derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. acemetacin | Actions and Spectrum | medtigo [medtigo.com]
- 10. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. veeprho.com [veeprho.com]
- 16. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. synthose.com [synthose.com]
- 19. PubChemLite - this compound (C27H26ClNO12) [pubchemlite.lcsb.uni.lu]
Technical Guide: Isolation and Stabilization of Acemetacin-acyl-β-D-glucuronide from Biological Matrices
[1][2]
Executive Summary
This application note details the protocol for the isolation and quantification of Acemetacin-acyl-β-D-glucuronide (Acem-AG) from biological samples (plasma/urine). Acemetacin, a glycolic acid ester prodrug of indomethacin, undergoes phase II metabolism to form Acem-AG.[1][2] Unlike stable ether glucuronides, Acem-AG is an acyl glucuronide , a class of metabolites chemically reactive and inherently unstable at physiological pH.[1][2]
Key Technical Challenge: Acyl glucuronides undergo rapid pH-dependent hydrolysis and intramolecular acyl migration, leading to positional isomers (2-, 3-, and 4-O-acyl) that compromise quantification accuracy and safety assessment.[1][2]
Solution: This protocol employs a "Stabilize-Then-Extract" methodology using immediate acidification, temperature control, and polymeric Solid Phase Extraction (SPE) to preserve the 1-β-O-acyl isomer integrity during isolation.[1][2]
Chemical Basis & Stability Mechanisms[2][3]
To successfully isolate Acem-AG, one must understand the degradation kinetics that occur during sample handling.[1][2]
The Instability Cascade
At physiological pH (7.[1][2]4) and temperature (37°C), Acem-AG is susceptible to two primary degradation pathways:
-
Hydrolysis: Cleavage of the ester bond releasing the parent drug (Acemetacin) and free glucuronic acid.[2]
-
Acyl Migration: The drug moiety migrates from the anomeric C1 position to the C2, C3, and C4 hydroxyl groups of the glucuronic acid ring.[3] These isomers are resistant to β-glucuronidase hydrolysis but can bind covalently to plasma proteins, a mechanism linked to idiosyncratic drug toxicity (IDT).[1][2]
Scientific Constraint: Analytical validity depends on quantifying the specific 1-β-O-acyl form.[1][2] Migration isomers must be chromatographically separated or prevented entirely.[2]
Visualization of Degradation Pathways
Figure 1: Metabolic formation and pH-dependent degradation pathways of Acemetacin-acyl-glucuronide.[1][2] Acyl migration is the primary interference in accurate quantification.
Protocol: Sample Collection & Stabilization[1][2][3][4][5]
CRITICAL: Standard plasma collection (EDTA/Heparin) without acidification will result in >20% analyte loss within 30 minutes.[1][2]
Reagents
-
Stabilization Buffer: 0.5 M Citrate Buffer (pH 3.0) OR 2% Formic Acid solution.[1][2]
-
Esterase Inhibitor: Phenylmethylsulfonyl fluoride (PMSF) (Optional but recommended for rodent plasma).[1][2]
Collection Workflow
-
Preparation: Pre-fill collection tubes with Stabilization Buffer at a ratio of 1:10 (Buffer:Blood) or 1:1 (Buffer:Plasma) immediately upon separation.[1][2]
-
Target pH: The final sample pH must be between 3.0 and 4.0 .[2]
-
-
Temperature: Keep all tubes on crushed ice (4°C).
-
Separation: Centrifuge blood at 4°C (2000 x g, 10 min) to harvest plasma.
-
Acidification: If buffer was not in the primary tube, immediately add 2% Formic Acid to the plasma (10 µL acid per 1 mL plasma) and vortex.[2]
-
Storage: Store at -80°C . Avoid repeated freeze-thaw cycles.[1][2]
Protocol: Isolation via Solid Phase Extraction (SPE)[1][2]
Liquid-Liquid Extraction (LLE) is generally unsuitable for glucuronides due to their high polarity.[1][2] Polymeric Reversed-Phase SPE is the gold standard.[1][2]
Cartridge Selection: Hydrophilic-Lipophilic Balanced (HLB) copolymer (e.g., Waters Oasis HLB or Phenomenex Strata-X).[1][2] These sorbents retain polar glucuronides even after the bed dries.[2]
Step-by-Step SPE Procedure
| Step | Action | Mechanistic Rationale |
| 1. Conditioning | 1 mL Methanol followed by 1 mL Water (0.1% Formic Acid).[1][2] | Activates sorbent ligands; acid matches sample pH.[1][2] |
| 2. Loading | Load 200 µL acidified plasma/urine. Flow rate < 1 mL/min.[2][4] | Slow flow ensures maximum interaction with sorbent. |
| 3.[1][2] Washing | 1 mL 5% Methanol in 0.1% Formic Acid. | Removes proteins and salts.[2] Low organic % prevents premature elution of the glucuronide.[2] |
| 4. Elution | 1 mL 100% Methanol (or Acetonitrile). | Disrupts hydrophobic interactions, releasing the Acem-AG.[1][2] |
| 5. Evaporation | Evaporate under N₂ stream at ambient temperature .[1][2] | DO NOT HEAT. Heat accelerates hydrolysis/migration. |
| 6.[1][2] Reconstitution | Dissolve residue in Mobile Phase A (Water + 0.1% Formic Acid).[1][2] | Prepares sample for LC injection. |
Isolation Workflow Diagram
Figure 2: Solid Phase Extraction workflow optimized for polar glucuronide retention and matrix removal.[1][2]
Protocol: LC-MS/MS Analysis[1][2][4][6][7]
Objective: Separate the 1-β-O-acyl isomer from potential migration isomers and the parent drug.[1][2]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).[1][2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient:
-
Column Temp: 30°C (Avoid high temperatures).
-
Autosampler Temp: 4°C (Mandatory).
Mass Spectrometry (MRM)
Acemetacin-acyl-glucuronide (C27H26ClNO12) MW ≈ 591.96 Da.[1][2]
Data Interpretation & Quality Control
Distinguishing Isomers
In a successful isolation, the 1-β-O-acyl glucuronide will elute before the migration isomers (2/3/4-acyl) on a reverse-phase column due to the migration isomers being slightly more hydrophobic (acyl group moves closer to the hydrophobic core).[1][2]
-
QC Check: If multiple peaks appear with the same MRM transition, the earliest eluting peak is typically the target 1-β isomer.[2] The presence of later peaks indicates sample degradation (insufficient acidification or temperature control).[1][2]
Calibration
References
-
Regan, S., et al. (2010).[1][2] Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Bioanalysis. Retrieved from [Link]
-
Shipkova, M., et al. (2003).[1][2][3] Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Retrieved from [Link]
-
Ebner, T., et al. (2020).[1][2] Disposition and chemical stability of acyl glucuronides. Drug Metabolism and Disposition.[2][6][7][8][9][10][][12] Retrieved from [Link]
Sources
- 1. PubChemLite - Acemetacin-acyl-beta-d-glucuronide (C27H26ClNO12) [pubchemlite.lcsb.uni.lu]
- 2. Acemetacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. scispace.com [scispace.com]
- 4. waters.com [waters.com]
- 5. veeprho.com [veeprho.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. mims.com [mims.com]
- 9. medigraphic.com [medigraphic.com]
- 10. Acemetacin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Use of Acemetacin-acyl-beta-D-glucuronide in drug interaction studies
Application Note & Protocol
Topic: A Framework for Characterizing the Drug-Drug Interaction Potential of Acemetacin-Acyl-β-D-Glucuronide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Carboxylic acid-containing drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Acemetacin, are frequently metabolized to acyl-β-D-glucuronides (AGs). Historically considered benign detoxification products, AGs are now recognized by regulatory agencies as potentially reactive metabolites that can mediate drug-drug interactions (DDIs) and, in some cases, idiosyncratic toxicity.[1][2] Their inherent chemical instability can lead to intramolecular rearrangement (acyl migration) and covalent binding to proteins.[3][4] Furthermore, specific AGs have been identified as potent inhibitors of drug-metabolizing enzymes, such as the inhibition of CYP2C8 by gemfibrozil-1-O-β-glucuronide.[1][5] This application note provides a comprehensive scientific framework and detailed experimental protocols for evaluating the DDI potential of Acemetacin-acyl-β-D-glucuronide. While using Acemetacin as a specific case study, the principles and methodologies described herein are broadly applicable to the DDI assessment of any novel acyl glucuronide metabolite during drug development.
Scientific Background: The Significance of Acyl Glucuronides
Acemetacin is a glycolic acid ester of indomethacin, exerting its anti-inflammatory effects through the inhibition of cyclooxygenase (COX).[6] Its disposition in the body involves metabolism to indomethacin and direct conjugation of its carboxylic acid moiety with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[6] The resulting metabolite, Acemetacin-acyl-β-D-glucuronide, belongs to a class of metabolites that require careful safety and DDI evaluation.
Formation and Metabolic Pathway
The formation of an acyl glucuronide involves the creation of an ester linkage between the drug's carboxylic acid group and C1 of glucuronic acid. This reaction is dependent on the cofactor uridine diphosphate glucuronic acid (UDPGA) and occurs primarily in the liver and intestine.[7][8] While the specific UGT isoforms responsible for Acemetacin glucuronidation are not extensively documented, key enzymes involved in the formation of AGs for other drugs include UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[9][10]
Figure 1: UGT-mediated formation of Acemetacin-acyl-glucuronide.
Chemical Reactivity: Acyl Migration and Hydrolysis
Unlike ether glucuronides (e.g., acetaminophen glucuronide), the ester linkage in AGs is susceptible to nucleophilic attack. This leads to two key non-enzymatic reactions at physiological pH (7.4):
-
Hydrolysis: Cleavage of the ester bond, reverting the metabolite back to the parent drug (aglycone).
-
Acyl Migration: An intramolecular transesterification where the acyl group migrates from the C1 position of the glucuronic acid moiety to the adjacent C2, C3, and C4 hydroxyl groups, forming positional isomers.[3][11][12]
These isomers are significant because they are often more stable than the initial 1-O-β form and may be the species responsible for covalent protein binding and enzyme inhibition.[3] The rate of acyl migration is a key indicator of an AG's reactivity and potential risk.[13]
Figure 2: Chemical instability pathways of acyl glucuronides.
Experimental Framework for DDI Assessment
A systematic, tiered approach is essential for evaluating the DDI risk of Acemetacin-AG. The workflow begins with generating the metabolite, assessing its intrinsic reactivity, and then screening for interactions with key drug metabolism enzymes and transporters.
Figure 3: Experimental workflow for assessing the DDI potential of an acyl glucuronide.
Detailed Protocols
The following protocols provide step-by-step methodologies for executing the experimental framework.
Protocol 1: In Vitro Biosynthesis of Acemetacin-Acyl-β-D-Glucuronide
Causality: Since pure analytical standards for drug metabolites are often unavailable in early development, in vitro biosynthesis is a critical first step.[11] Human liver microsomes (HLMs) are the preferred test system as they contain a full complement of UGT enzymes. Alamethicin is a pore-forming peptide used to disrupt the microsomal membrane, ensuring the UDPGA cofactor can access the UGT active site within the endoplasmic reticulum lumen.
Materials:
| Reagent | Recommended Supplier | Purpose |
|---|---|---|
| Acemetacin | Sigma-Aldrich, Cayman Chemical | Substrate |
| Pooled Human Liver Microsomes (HLMs) | Corning, Sekisui XenoTech | Enzyme Source |
| UDPGA, Tris-HCl Buffer | Sigma-Aldrich | Cofactor, Buffer System |
| Alamethicin | Sigma-Aldrich | Microsome Permeabilizer |
| Magnesium Chloride (MgCl₂) | Fisher Scientific | UGT Activator |
| Acetonitrile (ACN) with 0.1% Formic Acid | VWR, Fisher Scientific | Quenching/Stopping Solution |
Procedure:
-
Prepare Microsome Suspension: On ice, pre-incubate HLMs (final concentration 1 mg/mL) with alamethicin (50 µg/mg protein) in 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂ for 15 minutes. This step activates the UGTs.
-
Initiate Reaction: Add Acemetacin (e.g., final concentration of 50 µM) to the activated microsome suspension. Pre-warm the mixture at 37°C for 3-5 minutes.
-
Start Glucuronidation: Initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration 2 mM).
-
Incubate: Incubate the reaction mixture at 37°C in a shaking water bath for 2-4 hours. The optimal time may need to be determined empirically.
-
Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing 0.1% formic acid. This precipitates the microsomal proteins and halts enzymatic activity.
-
Process Sample: Centrifuge the quenched mixture at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Analyze: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to confirm the formation of Acemetacin-AG. The expected product will have a mass shift corresponding to the addition of glucuronic acid (+176.032 Da). The resulting solution containing the biosynthesized metabolite can be used directly in subsequent experiments.
Protocol 2: Assessment of Chemical Stability and Acyl Migration
Causality: This protocol quantifies the intrinsic reactivity of the AG. A short half-life and rapid formation of isomers indicate higher reactivity, which has been correlated with a higher risk of toxicity or DDI potential for some drugs.[2][13]
Procedure:
-
Prepare Incubation: Dilute the supernatant from Protocol 1 (containing the biosynthesized Acemetacin-AG) into 0.1 M phosphate buffer (pH 7.4) pre-warmed to 37°C.
-
Time Course Sampling: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quench Samples: Immediately quench each aliquot by adding an equal volume of ice-cold acetonitrile with 0.1% formic acid.
-
LC-MS Analysis: Analyze all samples in a single run using a validated LC-MS/MS method. Monitor the peak area of the parent 1-O-β-glucuronide, its isomers (which will have the same mass but different retention times), and the parent aglycone (Acemetacin).
-
Data Analysis:
-
Plot the natural log of the peak area of the 1-O-β-glucuronide versus time.
-
Calculate the degradation half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).
-
Calculate the migration rate (%) at a given time point (e.g., 4 hours) as: (Sum of Isomer Peak Areas / Total Peak Areas of all AG-related species) * 100.
-
Example Data Interpretation:
| Compound Class | Typical t½ (pH 7.4) | Migration Rate @ 4h | Implication |
|---|---|---|---|
| Stable AG | > 10 hours | < 10% | Low intrinsic reactivity |
| Moderately Labile AG | 2 - 10 hours | 10 - 40% | Moderate reactivity, warrants further investigation |
| Highly Labile AG | < 2 hours | > 40% | High reactivity, potential DDI/safety risk |
Protocol 3: CYP450 and UGT Inhibition Assay
Causality: Acyl glucuronides can act as perpetrators of DDIs by inhibiting metabolic enzymes.[5] This protocol screens for inhibitory potential against major drug-metabolizing CYPs and UGTs using well-characterized probe substrates, as recommended by regulatory agencies.[14][15]
Procedure:
-
Prepare Reagents: Use pooled HLMs (0.2-0.5 mg/mL) as the enzyme source. Prepare stock solutions of Acemetacin-AG (from Protocol 1), CYP/UGT probe substrates, and NADPH (for CYPs) or UDPGA (for UGTs).
-
Incubation: In a 96-well plate, combine HLMs, buffer, and varying concentrations of the biosynthesized Acemetacin-AG.
-
Initiate Reaction:
-
For CYPs: Add a cocktail of CYP probe substrates, pre-incubate for 5 min at 37°C, then initiate the reaction by adding NADPH (1 mM final concentration).
-
For UGTs: Add a specific UGT probe substrate and UDPGA (2 mM final concentration).
-
-
Incubate: Incubate at 37°C for a time within the determined linear range of metabolite formation (typically 10-30 minutes).
-
Quench and Process: Stop the reaction with cold acetonitrile, centrifuge, and transfer the supernatant for LC-MS/MS analysis.
-
Analyze: Quantify the amount of probe substrate metabolite formed in the presence and absence of Acemetacin-AG.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the Acemetacin-AG concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Recommended Probe Substrates (Based on FDA/EMA Guidance):
| Enzyme | Probe Substrate | Metabolite Measured |
|---|---|---|
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4/5 | Midazolam | 1'-hydroxymidazolam |
| UGT1A1 | SN-38 | SN-38-Glucuronide |
| UGT2B7 | Zidovudine (AZT) | AZT-Glucuronide |
Protocol 4: Transporter Interaction Assay
Causality: Metabolites, including glucuronides, can be substrates or inhibitors of drug transporters, leading to DDIs that affect drug absorption, distribution, and excretion.[5] This protocol uses commercially available cell lines overexpressing specific transporters to assess these interactions.
Procedure (Example for OATP1B1 Inhibition):
-
Cell Culture: Culture HEK293 cells stably transfected with the OATP1B1 transporter gene (and a corresponding vector-control cell line) according to the supplier's instructions.
-
Prepare for Assay: Seed cells in 24- or 48-well plates. On the day of the experiment, wash cells with pre-warmed Krebs-Henseleit buffer.
-
Incubation: Add buffer containing a known OATP1B1 probe substrate (e.g., Estradiol-17β-glucuronide) with and without varying concentrations of the biosynthesized Acemetacin-AG.
-
Incubate: Incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Stop Uptake: Rapidly aspirate the incubation solution and wash the cell monolayer three times with ice-cold buffer to stop the transport process.
-
Lyse Cells: Lyse the cells with a suitable buffer (e.g., methanol or a mild detergent).
-
Analyze: Quantify the intracellular concentration of the probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the IC₅₀ value for inhibition of probe substrate uptake by Acemetacin-AG. A similar experimental design can be used to assess whether Acemetacin-AG itself is a substrate by measuring its accumulation in the cells.
Data Interpretation and Regulatory Context
The data generated from these protocols are used to perform a DDI risk assessment. According to FDA and ICH M12 guidelines, basic static models are used as an initial step.[14][15] For enzyme inhibition, the risk is estimated by comparing the in vitro inhibitory potency (IC₅₀) to the in vivo exposure of the metabolite.
-
Basic Static Model for Reversible Inhibition: R = [I] / Ki
-
Where [I] is the maximal unbound plasma concentration (Cmax,u) of Acemetacin-AG at steady state, and Ki is the inhibition constant (often approximated by IC₅₀/2 for competitive inhibition).
-
An R value above the regulatory threshold (e.g., > 0.1 for CYPs) suggests a potential for a clinical DDI, warranting further investigation.
-
If a significant interaction potential is identified in vitro, more sophisticated dynamic modeling (e.g., Physiologically Based Pharmacokinetic, PBPK, modeling) or a dedicated clinical DDI study may be required by regulatory agencies like the FDA and EMA.[9][16]
Conclusion
The formation of acyl glucuronide metabolites is a critical consideration in modern drug development. Due to their potential for chemical reactivity and inhibition of metabolic pathways, a thorough DDI assessment is a regulatory expectation. The framework and protocols detailed in this application note provide a robust, scientifically-grounded approach for characterizing the DDI potential of Acemetacin-acyl-β-D-glucuronide. By systematically evaluating its stability, enzyme inhibition, and transporter interactions, researchers can build a comprehensive risk profile, enabling informed decision-making and ensuring the development of safer medicines.
References
-
Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs. Hypha Discovery. Retrieved from [Link]
-
Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics, 25(8), 416–426. Retrieved from [Link]
-
Kohler, I., et al. (2011). Glucuronidation of acetaminophen is independent of UGT1A1 promotor genotype. Clinical Pharmacology & Therapeutics, 89(3), 375-377. Retrieved from [Link]
-
Boelsterli, U. A. (2011). Editorial [Hot Topic:Acyl Glucuronides: Mechanistic Role in Drug Bioactivation and Toxicity]. Current Drug Metabolism, 12(3), 209-210. Retrieved from [Link]
-
Iwamura, A., et al. (2022). Acyl glucuronides–mediators of drug-induced toxicities?. Archives of Toxicology, 96(8), 2199-2213. Retrieved from [Link]
-
Cadek, T., et al. (2017). Phases 1 and 2 acetaminophen metabolism. ResearchGate. Retrieved from [Link]
-
Trivedi, J. V., et al. (2019). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism Letters, 13(1), 3-17. Retrieved from [Link]
-
Bradshaw, P. R., et al. (2020). Acyl glucuronide reactivity in perspective. Drug Discovery Today, 25(10), 1757-1763. Retrieved from [Link]
-
Dickinson, R. G. (2003). Acyl glucuronide reactivity in perspective: Biological consequences. ResearchGate. Retrieved from [Link]
-
Zhong, S., et al. (2015). A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. Drug Metabolism and Disposition, 43(11), 1711-1717. Retrieved from [Link]
-
Sidenius, U., et al. (2004). In Vitro Screening Assay of the Reactivity of Acyl Glucuronides. Chemical Research in Toxicology, 17(11), 1436-1442. Retrieved from [Link]
-
Drahushuk, A. T., et al. (1998). Sulfation and glucuronidation of acetaminophen by cultured hepatocytes reproducing in vivo sex-differences in conjugation on Matrigel and type 1 collagen. In Vitro & Molecular Toxicology, 11(1), 55-68. Retrieved from [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]
-
Court, M. H., et al. (2006). Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity. Drug Metabolism and Disposition, 34(5), 767-773. Retrieved from [Link]
-
Trivedi, J. V., et al. (2019). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Guideline M12 on drug interaction studies. Retrieved from [Link]
-
European Medicines Agency. (2015). Investigation of drug interactions - Scientific guideline. Retrieved from [Link]
-
Chemsrc. (n.d.). acetaminophen glucuronide sodium salt. Retrieved from [Link]
-
Wikipedia. (n.d.). Acemetacin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetaminophen Glucuronide. PubChem Compound Database. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2012). Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH M12 Guideline on drug interaction studies - Step 5. Retrieved from [Link]
-
Court, M. H. (2013). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. Methods in Molecular Biology, 1044, 35-46. Retrieved from [Link]
-
Mani, S., et al. (2006). Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity. Clinical Pharmacology & Therapeutics, 79(5), 481-493. Retrieved from [Link]
-
Washington State University Research Exchange. (n.d.). INTEGRATION OF MECHANISMS AFFECTING THE ACTIVITY OF DRUG METABOLIZING ENZYMES AND TRANSPORTERS TO PREDICT VARIABILITY IN ORAL DR. Retrieved from [Link]
-
Müller, F. O., et al. (1987). [Interactions of non-steroidal antirheumatic drugs with oral antidiabetic agents: acemetacin--glibenclamide]. Zeitschrift für Rheumatologie, 46(4), 170-173. Retrieved from [Link]
-
Hu, M. (2009). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Journal of Pharmaceutical Sciences, 98(7), 2209-2231. Retrieved from [Link]
-
Kiang, T. K., et al. (2005). UDP-glucuronosyltransferases and clinical drug–drug interactions. Pharmacology & Therapeutics, 106(1), 97-132. Retrieved from [Link]
-
De Logu, F., et al. (2019). The acyl-glucuronide metabolite of ibuprofen has analgesic and anti-inflammatory effects via the TRPA1 channel. Pharmacological Research, 142, 127-139. Retrieved from [Link]
-
Dunbar, D., & Ouanounou, A. (2021). An update on drug interactions involving anti-inflammatory and analgesic medications in oral and maxillofacial medicine. Journal of Oral Medicine and Oral Surgery, 27(4), 48. Retrieved from [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Editorial [Hot Topic:Acyl Glucuronides: Mechanistic Role in Drug ...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Acyl glucuronides–mediators of drug-induced toxicities? [ouci.dntb.gov.ua]
- 6. Acemetacin - Wikipedia [en.wikipedia.org]
- 7. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
- 13. A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. xenotech.com [xenotech.com]
Acemetacin-acyl-beta-D-glucuronide as a biomarker for Acemetacin exposure
Application Note: Acemetacin-acyl- -D-glucuronide as a Biomarker for Acemetacin Exposure
Executive Summary
Acemetacin is a glycolic acid ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. While the primary pharmacological activity is driven by the hydrolytic conversion to indomethacin, the direct conjugation of the parent prodrug to Acemetacin-acyl-
Quantifying Acemetacin-AG is essential for:
-
Prodrug Exposure Verification: Distinguishing between administered acemetacin and administered indomethacin (which forms a different glucuronide).
-
Safety Assessment: Acyl glucuronides are reactive electrophiles capable of covalent binding to plasma proteins (haptenization), posing a risk of idiosyncratic drug toxicity.[1]
-
Metabolic Stability Profiling: Understanding the competition between ester hydrolysis (activation) and glucuronidation (clearance).
This guide provides a rigorous protocol for the stabilization and LC-MS/MS quantification of Acemetacin-AG, addressing the inherent chemical instability of acyl glucuronides.
Mechanism of Action & Metabolic Pathway[2]
Acemetacin undergoes two competing primary metabolic fates in the liver:
-
Hydrolysis: Cleavage of the glycolic ester by carboxylesterases to form the active metabolite, Indomethacin.
-
Glucuronidation: Direct conjugation of the carboxylic acid moiety of Acemetacin by UDP-glucuronosyltransferases (UGTs) to form Acemetacin-AG.
Crucial Distinction: Indomethacin also forms a glucuronide (Indomethacin-AG). Analytical methods must chromatographically separate Acemetacin-AG from Indomethacin-AG to avoid cross-interference.
Pathway Diagram
Figure 1: Metabolic fate of Acemetacin highlighting the direct glucuronidation pathway and the potential for reactivity (protein adduct formation).
The Stability Challenge: Acyl Migration
Acemetacin-AG is an acyl glucuronide , meaning the drug is linked to the glucuronic acid via an ester bond at the C1 position (1-
-
Hydrolysis: The ester bond breaks, reverting the metabolite back to Acemetacin (overestimating parent drug, underestimating metabolite).
-
Acyl Migration: The drug moiety migrates intramolecularly from C1 to C2, C3, and C4 positions on the sugar ring.[2]
-
Impact: These rearranged isomers are not susceptible to
-glucuronidase hydrolysis (affecting enzymatic assays) and have different chromatographic retention times.
-
Scientific Mandate: You cannot analyze Acemetacin-AG in standard plasma. You must use an acidified matrix to lock the molecule in the 1-
Protocol 1: Sample Collection & Stabilization
Objective: Prevent ex vivo hydrolysis and acyl migration immediately upon blood withdrawal. Reagents: 0.5M Citrate Buffer (pH 3.0) or 5% Formic Acid.
Step-by-Step Workflow
-
Preparation of Tubes:
-
Pre-fill collection tubes (e.g., Vacutainers) with the acidic stabilizer.
-
Ratio: 20 µL of 0.5M Citrate Buffer (pH 3.0) per 1 mL of blood.
-
Alternative: If pre-filling is impossible, the stabilizer must be added within 30 seconds of blood draw.
-
-
Blood Collection:
-
Draw blood directly into the pre-chilled tubes containing the stabilizer.
-
Invert gently 5 times to mix. Do not vortex vigorously (hemolysis risk).
-
-
Cold Chain Processing:
-
Place tubes immediately on wet ice (4°C).
-
Centrifuge at 4°C (2000 x g for 10 minutes) within 30 minutes of collection.
-
-
Plasma Harvesting:
-
Transfer plasma to cryovials.
-
Verification: Check pH of a spare aliquot with a pH strip. Target pH is 3.0 – 4.0 .
-
Flash freeze in liquid nitrogen or dry ice/methanol bath.
-
Store at -80°C. Never store at -20°C (enzymes remain partially active).
-
Figure 2: Critical stabilization workflow. The acidification step is non-negotiable for acyl glucuronide integrity.
Protocol 2: LC-MS/MS Quantification
Objective: Chromatographic separation of the 1-
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| Column | C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm | High surface area for resolution of isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH maintains AG stability on-column. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Flow Rate | 0.4 - 0.6 mL/min | Standard UPLC flow rates. |
| Column Temp | 40°C | Ensures reproducible retention times. |
| Autosampler | 4°C (Critical) | Prevents degradation while samples await injection. |
Gradient Profile (Example)
Note: Acemetacin-AG is more polar than Acemetacin and will elute earlier.
-
0.0 min: 10% B (Hold for 0.5 min to load)
-
0.5 - 4.0 min: Linear ramp to 50% B (Separation of glucuronides)
-
4.0 - 5.0 min: Ramp to 95% B (Elute parent Acemetacin)
-
5.0 - 6.0 min: Hold 95% B (Wash)
-
6.1 min: Return to 10% B (Re-equilibrate)
Mass Spectrometry Settings (MRM)
Acemetacin Molecular Weight: ~415.8 g/mol .[3] Acemetacin-Glucuronide Molecular Weight: ~591.9 g/mol .
Mode: Negative Electrospray Ionization (ESI-) is typically preferred for glucuronides due to the carboxylic acid on the sugar moiety, providing lower background noise. However, Positive mode (ESI+) is often used for the parent. Modern instruments can switch polarities rapidly.
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Mechanism |
| Acemetacin-AG | ESI (-) | 590.8 [M-H]⁻ | 414.8 | Loss of glucuronic acid moiety (-176) |
| Acemetacin-AG | ESI (-) | 590.8 [M-H]⁻ | 113.0 | Glucuronic acid fragment (Quantifier) |
| Acemetacin | ESI (+) | 416.8 [M+H]⁺ | 139.0 | Chlorobenzoyl fragment |
| IS (Indo-d4) | ESI (+) | 362.1 [M+H]⁺ | 139.0 | Internal Standard |
Note: Always optimize collision energy (CE) and cone voltage for your specific instrument.
Data Interpretation & Troubleshooting
The "Isomer Hump"
When analyzing data, you may see small peaks eluting immediately after the main Acemetacin-AG peak.
-
Observation: A cluster of peaks with the same MRM transition (590.8 -> 414.8).
-
Cause: These are the C2, C3, and C4 migration isomers.[4][2]
-
Action:
-
If the "hump" exceeds 15% of the main peak area in your fresh standards, your stock solution has degraded. Prepare fresh stocks.
-
In biological samples, integrate the 1-
peak only for pharmacokinetic calculations, as this represents the enzymatically formed metabolite.
-
In-Source Fragmentation
-
Problem: The mass spectrometer source heat can break the fragile glucuronide bond before detection.
-
Symptom: You detect Acemetacin (parent) at the retention time of Acemetacin-AG.
-
Validation: Inject a pure standard of Acemetacin-AG and monitor the Acemetacin parent transition. If you see a peak, you have in-source fragmentation.
-
Fix: Lower the desolvation temperature and cone voltage.
Quantitation
Calculate the Metabolic Ratio :
-
A rising ratio over time indicates efficient Phase II conjugation.
-
In renal impairment, this ratio may skyrocket as glucuronides accumulate, increasing the risk of acyl migration and protein binding in vivo.
References
-
Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition. Link
-
Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring. Link
-
European Bioanalysis Forum (EBF). (2012).[5] "Stabilisation of Clinical Samples: Recommendations for Acyl Glucuronides." Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link
-
PubChem. "Acemetacin Compound Summary." National Library of Medicine. Link
Application Note: Toxicological Evaluation of Acemetacin-acyl-beta-D-glucuronide
Abstract & Introduction
Acemetacin is a glycolic acid ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1] While designed to reduce gastrointestinal toxicity by masking the carboxylic acid group of indomethacin, acemetacin undergoes complex metabolism. It is primarily hydrolyzed to active indomethacin, but a fraction is directly conjugated by UDP-glucuronosyltransferases (UGTs) to form Acemetacin-acyl-beta-D-glucuronide (Acemetacin-AG) .[][1]
The Toxicological Imperative: Acyl glucuronides (AGs) are chemically reactive metabolites implicated in idiosyncratic drug toxicity (IDT), particularly hepatotoxicity and hypersensitivity reactions.[1][3] They are unstable at physiological pH, undergoing acyl migration to form isomers that can covalently bind to cellular proteins (via Schiff base formation with lysine residues) or deplete glutathione.[1]
This Application Note details the rigorous protocols required to assess the toxicological liability of Acemetacin-AG. Unlike standard metabolite screening, this workflow focuses specifically on kinetic stability , acyl migration rates , and covalent binding potential , providing a definitive risk profile for this conjugate.
Metabolic Pathway & Mechanism of Toxicity[4][5][6][7]
Understanding the dual metabolic fate of Acemetacin is critical for assay design. The compound is either bioactivated to indomethacin or cleared/sequestered as the glucuronide.
Pathway Visualization[2]
Figure 1: Metabolic divergence of Acemetacin.[][1] The direct glucuronidation pathway creates Acemetacin-AG, a potentially reactive electrophile distinct from the Indomethacin-AG metabolite.[]
Core Protocol 1: Chemical Stability & Acyl Migration Assay
The reactivity of an acyl glucuronide correlates strongly with its degradation half-life (
Materials
-
Analyte: this compound (Reference Standard, >95% purity).[][1]
-
Matrix: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Internal Standard: Acemetacin-d4 or Indomethacin-d4.[][1]
-
Instrumentation: UHPLC-MS/MS (e.g., Triple Quadrupole).
Experimental Procedure
-
Preparation: Prepare a 10 mM stock of Acemetacin-AG in DMSO.
-
Incubation: Spike the stock into pre-warmed (37°C) phosphate buffer to a final concentration of 10 µM.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 150 µL of ice-cold acetonitrile containing 0.5% formic acid. (Acidification stabilizes the AG and prevents further migration during analysis).[][1]
-
Analysis: Centrifuge at 4000g for 10 min. Inject supernatant onto UHPLC.[][1]
LC-MS/MS Method Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.[][1]
-
Gradient: Slow gradient (5% B to 40% B over 10 min) is required to chromatographically separate the 1-
isomer from the 2-, 3-, and 4-acyl migration isomers.[][1] -
Detection: Monitor the specific transition for Acemetacin-AG (approx.[][1]
592 398, loss of glucuronic acid).[1]
Data Interpretation
Calculate the degradation rate constant (
Risk Classification:
Core Protocol 2: In Vitro Protein Covalent Binding (CVB)[1][2]
This assay measures the irreversible binding of Acemetacin-AG to Human Serum Albumin (HSA).[][1] It is the definitive surrogate for immunogenic potential.
Experimental Workflow
Figure 2: Step-by-step workflow for assessing covalent binding of Acemetacin-AG to HSA.
Detailed Methodology
-
Incubation: Incubate Acemetacin-AG (50 µM) with physiological concentrations of HSA (40 mg/mL) in phosphate buffer (pH 7.4) for 24 hours at 37°C. Include a vehicle control.
-
Precipitation: Precipitate protein with 4 volumes of ice-cold acetone/methanol (1:1).
-
Washing (Critical Step): The pellet must be washed repeatedly (minimum 4-5 times) with 80% methanol/0.1% HCl until the supernatant shows no trace of free Acemetacin or Acemetacin-AG by LC-MS.[][1] This ensures only covalently bound drug remains.[][1]
-
Digestion: Re-suspend the clean protein pellet. Perform enzymatic digestion using Pronase E (non-specific protease) to release amino acid adducts, or Trypsin (cleaves at K/R) to identify specific modified peptides.[][1]
-
Quantification:
-
Total Binding: Measure released drug equivalents by LC-MS after hydrolysis.
-
Adduct Identification: Perform peptide mapping to identify lysine modifications (mass shift of +Acemetacin moiety).
-
Acceptance Criteria
-
Low Binding: < 50 pmol equivalent/mg protein.[]
-
High Binding: > 500 pmol equivalent/mg protein (Indicates significant reactivity).[][1]
Core Protocol 3: Reactive Metabolite Trapping[1]
To confirm the mechanism of reactivity (transacylation vs. glycation), use nucleophilic trapping agents.
Trapping Agents
-
Glutathione (GSH): Mimics cellular thiols.[][1] Detects thioester formation.[][1]
-
Methoxylamine: Traps the open-ring aldehyde form of the glucuronide (glycation pathway).[][1]
-
Potassium Cyanide (KCN): Traps iminium ions (less relevant for AGs, but useful for oxidative metabolites).[][1]
Procedure
-
Add trapping agent (e.g., 5 mM GSH) and incubate for 4 hours.[1]
-
Analyze by LC-MS/MS (Neutral Loss scan or Precursor Ion scan).[][1]
-
Target: Look for the mass of [Acemetacin + GSH - H2O] or specific positional isomers.[][1]
Summary of Key Parameters
| Parameter | Assay Type | Target Metric | Risk Threshold |
| Degradation | Chemical Stability (pH 7.[][1]4) | Half-life of | |
| Isomerization | LC-MS Profiling | Ratio of isomers/parent | Rapid appearance of 2/3/4-isomers |
| Covalent Binding | HSA Incubation | pmol adduct / mg protein | |
| GSH Conjugation | Trapping Study | Formation of GSH-adduct | Detectable formation |
References
-
Shipkova, M., et al. (2003).[1] "Acyl glucuronide drug metabolites: toxicological implications." Therapeutic Drug Monitoring. Link
-
Regan, S., et al. (2010).[1] "A high-throughput assay for the determination of acyl glucuronide reactivity."[][3][5] Drug Metabolism and Disposition. Link
-
Sawamura, R., et al. (2010).[1] "Prediction of idiosyncratic drug toxicity based on the reactivity of acyl glucuronides." Drug Metabolism and Pharmacokinetics. Link
-
Smith, P.C., & Liu, J.H. (1993).[1][6] "Covalent binding of suprofen acyl glucuronide to albumin in vitro." Xenobiotica. Link[][1]
-
Ebner, T., et al. (1999).[1] "Disposition and chemical stability of acyl glucuronides." Drug Metabolism Reviews. Link[][1]
Sources
- 1. PubChemLite - this compound (C27H26ClNO12) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
High-Resolution Mass Spectrometry for the Confident Identification and Characterization of Acemetacin-acyl-β-D-glucuronide
An Application Note for Drug Metabolism & Pharmacokinetics (DMPK) Laboratories
Abstract
Glucuronidation is a primary phase II metabolic pathway for drugs containing carboxylic acid moieties, such as the non-steroidal anti-inflammatory drug (NSAID) Acemetacin. The resulting 1-O-β-acyl glucuronide metabolites are often chemically reactive and unstable, posing significant analytical challenges and potential toxicological concerns.[1][2] This application note presents a comprehensive workflow for the robust identification and structural characterization of Acemetacin-acyl-β-D-glucuronide using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We detail field-proven protocols for sample handling, chromatographic separation, and HRMS analysis using Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems. The causality behind critical experimental choices is explained, emphasizing methods to mitigate the inherent instability of acyl glucuronides, such as intramolecular acyl migration and hydrolysis.[1][3] This guide provides researchers, scientists, and drug development professionals with a self-validating system for the accurate characterization of this and other labile drug metabolites, a critical step in modern drug safety assessment.[4][5]
Introduction: The Challenge of Acyl Glucuronides
Acemetacin, a potent NSAID, undergoes extensive phase II metabolism, with glucuronidation of its carboxylic acid group being a major clearance pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to the parent drug, forming Acemetacin-acyl-β-D-glucuronide to facilitate its excretion.[6][7]
While glucuronidation is typically a detoxification pathway, acyl glucuronides (AGs) are a class of metabolites requiring special attention.[2] The ester linkage in the 1-O-β-acyl isomer is chemically labile and susceptible to two primary degradation pathways:
-
Hydrolysis: Reversion of the metabolite back to the parent drug (aglycone).
-
Acyl Migration: An intramolecular transesterification reaction where the acyl group moves from the C1 position of the glucuronic acid moiety to the C2, C3, and C4 hydroxyl groups, forming positional isomers.[3][8]
These degradation pathways complicate bioanalysis, potentially leading to an underestimation of the metabolite and overestimation of the parent drug.[9] Furthermore, the reactivity of AGs has been linked to idiosyncratic drug toxicity through covalent binding to proteins.[1] Therefore, accurate detection and characterization are mandated by regulatory bodies like the FDA for safety assessment, especially for "disproportionate" metabolites that are more abundant in humans than in preclinical safety species.[10][11][12]
High-Resolution Mass Spectrometry (HRMS) has become the premier analytical tool for such challenges.[13][14][15] Instruments like Q-TOF and Orbitrap provide exceptional mass accuracy (<5 ppm) and high resolving power, enabling the unequivocal determination of elemental compositions and detailed structural elucidation through fragmentation analysis.[16][17] This note provides the technical framework to leverage HRMS for the definitive analysis of Acemetacin-acyl-β-D-glucuronide.
Experimental Workflow & Core Principles
A successful analysis hinges on a workflow designed to preserve the integrity of the analyte from sample collection through data interpretation. Each stage must be optimized to minimize the ex-vivo degradation of the labile glucuronide.
Figure 1: Overall experimental workflow for the analysis of Acemetacin-acyl-β-D-glucuronide.
Detailed Protocols & Methodologies
Sample Preparation: The Key to Analyte Stability
Causality: The primary goal is to minimize the pH- and temperature-dependent degradation of the acyl glucuronide.[1][18] Biological samples are typically at physiological pH (~7.4) and contain active enzymes. Immediate acidification and cooling are essential to quench enzymatic activity and slow chemical hydrolysis and acyl migration, which are catalyzed at neutral or basic pH.[3][19]
Protocol: Protein Precipitation for Plasma Samples
-
Pre-chill all solutions and materials. Use polypropylene tubes to minimize non-specific binding.
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge immediately at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Stabilization: Immediately transfer 100 µL of plasma to a new tube. Add 10 µL of 2% formic acid in water to acidify the sample to a pH between 3 and 4.
-
Precipitation/Extraction: Add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Indomethacin-d4). The organic solvent disrupts protein structure, causing precipitation.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial. This extract is now ready for LC-HRMS analysis.[20]
-
Storage: If not analyzing immediately, store the autosampler vials at 4°C. The autosampler should also be maintained at 4°C during the analytical run.
Liquid Chromatography: Separating Isomers and Aglycone
Causality: A robust chromatographic method is required to separate the Acemetacin-acyl-β-D-glucuronide (and its potential isomers) from the parent drug, Acemetacin. Co-elution can lead to in-source fragmentation or ion suppression, compromising accurate quantification and identification.[9] A reversed-phase C18 column with an acidic mobile phase provides good retention for these moderately polar compounds and maintains the low pH environment needed for analyte stability.
| Parameter | Recommended Condition | Rationale |
| System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Industry standard for retaining moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ESI and maintains low pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity without causing significant on-column degradation. |
| Injection Vol. | 5 µL | Adjustable based on instrument sensitivity and sample concentration. |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate | A typical gradient to elute parent drug and its more polar glucuronide metabolite. |
High-Resolution Mass Spectrometry: Detection & Confirmation
Causality: HRMS provides two crucial pieces of information: the highly accurate mass of the ion (for elemental composition) and its fragmentation pattern (for structural identity).[13][16] A data-dependent acquisition (DDA) strategy is efficient, performing a high-resolution full scan to detect all ions, then automatically selecting the most intense ions (like our target metabolite) for MS/MS fragmentation.[15]
| Parameter | Q-TOF Recommendation | Orbitrap Recommendation | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | Acemetacin and its glucuronide readily form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | 3.5 kV | Optimizes the electrospray process. |
| Gas Temp. | 300°C | 300°C | Facilitates desolvation of ions. |
| Gas Flow | 8 L/min | 40 (arbitrary units) | Assists in desolvation. |
| MS1 Scan Range | 100 - 1000 m/z | 100 - 1000 m/z | Covers the mass range of the parent drug and metabolite. |
| MS1 Resolution | >20,000 FWHM | >60,000 FWHM | High resolution is essential to achieve <5 ppm mass accuracy.[16][21] |
| Acquisition Mode | Data-Dependent MS/MS | Data-Dependent MS/MS | Automatically triggers fragmentation on detected precursors. |
| Collision Energy | Stepped (e.g., 15, 30, 45 eV) | Stepped HCD (e.g., 20, 40, 60 NCE) | Provides a range of fragmentation energies to generate rich MS/MS spectra. |
Data Analysis and Interpretation
The analysis of HRMS data is a confirmatory process that relies on multiple pieces of evidence.
Step 1: Extracting the Accurate Mass First, extract the ion chromatogram for the theoretical exact mass of the protonated Acemetacin-acyl-β-D-glucuronide.
| Compound | Formula | Monoisotopic Mass | [M+H]⁺ (m/z) |
| Acemetacin | C₂₁H₁₈ClNO₆ | 415.0823 | 416.0896 |
| Acemetacin-acyl-β-D-glucuronide | C₂₇H₂₆ClNO₁₂ | 591.1144 | 592.1217 |
A peak detected within a 5 ppm mass tolerance window of m/z 592.1217 at the expected retention time is the first piece of evidence. The high mass accuracy allows software to calculate the most likely elemental composition, which should match C₂₇H₂₇ClNO₁₂⁺.
Step 2: Interpreting the Fragmentation (MS/MS) Spectrum The MS/MS spectrum provides the structural fingerprint. For acyl glucuronides, the most characteristic fragmentation is the neutral loss of the glucuronic acid moiety (176.0321 Da).
Figure 2: Predicted MS/MS fragmentation pathway for protonated Acemetacin-acyl-β-D-glucuronide.
-
Diagnostic Loss: The presence of a product ion at m/z 416.0896, corresponding to the protonated Acemetacin aglycone, is highly diagnostic for the glucuronide conjugate.
-
Structural Fragments: Further fragmentation of the m/z 416.0896 ion should yield fragments consistent with the Acemetacin structure, such as the chlorobenzoyl cation (m/z 139.0097), confirming the core structure.
The combination of accurate precursor mass, the diagnostic neutral loss of 176 Da, and the presence of confirmatory fragments from the parent drug provides unequivocal identification of Acemetacin-acyl-β-D-glucuronide.
Conclusion
The inherent instability of acyl glucuronide metabolites necessitates a carefully controlled and optimized analytical strategy. This application note provides a robust and reliable workflow combining strategic sample stabilization with the power of high-resolution LC-MS/MS. By understanding the causality behind each step—from immediate sample acidification to the interpretation of high-accuracy fragmentation data—researchers can confidently identify and characterize Acemetacin-acyl-β-D-glucuronide. This methodology serves as a foundational template for the analysis of other labile drug metabolites, ensuring data integrity and supporting critical decision-making in drug discovery and development.
References
-
LC-MS/MS in Drug Development. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. Retrieved from [Link]
-
Hughes, N. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Development. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Mass Spectrometry, 46(6). Retrieved from [Link]
-
Waters Corporation. (n.d.). A New Paradigm for Metabolism Studies: UPLC/Q-Tof. Waters Application Note. Retrieved from [Link]
-
Zhang, H., et al. (2011). Drug metabolite profiling and identification by high-resolution mass spectrometry. PubMed. Retrieved from [Link]
-
Iyer, R., et al. (2020). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery. Pharmaceuticals, 13(10), 321. Retrieved from [Link]
-
Sleno, L. (2012). High-Resolution Mass Spectrometry in Metabolite Identification. ResearchGate. Retrieved from [Link]
-
Ghodke, Y., et al. (2011). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics, 21(10), 679-686. Retrieved from [Link]
-
Wang, J., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(12), 867-881. Retrieved from [Link]
-
Giles, A., et al. (2017). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica, 47(10), 831-840. Retrieved from [Link]
-
Kohle, C., et al. (2004). Glucuronidation of acetaminophen is independent of UGT1A1 promotor genotype. International Journal of Clinical Pharmacology and Therapeutics, 42(2), 98-102. Retrieved from [Link]
-
Metair, M. (n.d.). Mass Spectrometry for Metabolomics: Techniques, Applications, and Instrumentation. Metabolomics Official Website. Retrieved from [Link]
-
Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics, 22(4), 294-316. Retrieved from [Link]
-
Kim, J., et al. (2024). Untargeted Metabolomic Analysis Using High-Resolution Orbitrap Mass Spectrometry. Metabolites, 14(1), 38. Retrieved from [Link]
-
Xia, Y. Q., & Doss, G. A. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Drug Metabolism Reviews, 52(1), 1-15. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Simultaneous qualitative and quantitative analysis using the Agilent 6540 Accurate-Mass Q-TOF. Agilent Application Note. Retrieved from [Link]
-
Waters Corporation. (n.d.). An automated method to study the rapid intramolecular transacylation of drug acyl glucuronides using Cyclic Ion Mobility Spectrometry-Mass Spectrometry. Waters Application Note. Retrieved from [Link]
-
Jemal, M. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. Retrieved from [Link]
-
Bolze, S., et al. (n.d.). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. ResearchGate. Retrieved from [Link]
-
JGI Metabolomics. (n.d.). Metabolomics Instrumentation. JGI User-Com. Retrieved from [Link]
-
Cederbaum, A. I. (2012). Phases 1 and 2 acetaminophen metabolism. ResearchGate. Retrieved from [Link]
-
Cañellas, N., et al. (2020). Metabolomics Benefits from Orbitrap GC–MS—Comparison of Low- and High-Resolution Instruments. Metabolites, 10(4), 141. Retrieved from [Link]
-
Veeprho. (n.d.). Acemetacin-Acyl-β-D-Glucuronide | CAS 1260603-31-3. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs. Retrieved from [Link]
-
Johnson-Davis, K. L., & McMillin, G. A. (2017). LC–MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum. MethodsX, 4, 215-223. Retrieved from [Link]
-
Liu, Z., & Franklin, M. R. (1995). Sulfation and glucuronidation of acetaminophen by cultured hepatocytes reproducing in vivo sex-differences in conjugation on Matrigel and type 1 collagen. In Vitro Toxicology, 8(1), 31-41. Retrieved from [Link]
-
Rosano, T. G., et al. (2011). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 57(9), 1256-1264. Retrieved from [Link]
-
Agilent Technologies. (2017). LC/Q-TOF as a Method to Detect a Targeted List of 35 Drugs and Metabolites in Urine with Retrospective. Agilent Application Note. Retrieved from [Link]
-
PubChemLite. (n.d.). Acemetacin-acyl-beta-d-glucuronide. Retrieved from [Link]
-
Court, M. H., et al. (2006). Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Drug Metabolism and Disposition, 34(5), 767-773. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. FDA Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA.gov. Retrieved from [Link]
-
Acanthus Research. (n.d.). Acemetacin acyl-β-D-glucuronide. Retrieved from [Link]
-
Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
-
Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). Retrieved from [Link]
-
Li, Y., et al. (2022). Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(3), 479-487. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Safety Testing of Drug Metabolites | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. federalregister.gov [federalregister.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug metabolite profiling and identification by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. LC–MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jgi.doe.gov [jgi.doe.gov]
Troubleshooting & Optimization
Stability issues of Acemetacin-acyl-beta-D-glucuronide in plasma
Technical Support Center: Stability of Acemetacin-acyl- -D-glucuronide in Plasma
Topic: Troubleshooting Stability & Bioanalysis of Acemetacin-acyl-
Executive Summary: The "Shifting Profile" Challenge
Acemetacin-acyl-
Failure to stabilize plasma samples immediately upon collection leads to two critical analytical errors:
-
Overestimation of Acemetacin: As the glucuronide hydrolyzes ex-vivo.
-
Underestimation of the Metabolite: Due to degradation and conversion to isomers that may not co-elute or cross-react in the assay.
This guide provides the mechanistic understanding and protocols required to ensure data integrity.
Diagnostic & Troubleshooting Guide
Q1: Why do my Acemetacin plasma concentrations increase while samples sit in the autosampler?
Diagnosis: Ex-vivo hydrolysis of the acyl glucuronide.
Mechanism: If the sample pH is neutral (
Q2: I see multiple small peaks or a "hump" eluting near the Acemetacin-AG peak. What are these?
Diagnosis: Acyl Migration (Positional Isomerization).
Mechanism: At physiological pH (7.4), the drug moiety migrates from the 1-O position (biosynthetic form) to the 2-, 3-, and 4-positions of the glucuronic acid ring. These isomers (iso-glucuronides) have different retention times but the same mass (isobaric).
Impact: Most LC-MS/MS methods quantify the 1-O-
Q3: Can I use standard EDTA tubes without additives?
Answer: No. Reasoning: While EDTA inhibits metal-dependent proteases, it does not prevent chemical hydrolysis or acyl migration, which are pH-driven. Esterases in plasma also remain active in EDTA. Recommendation: You must use a stabilization protocol involving pH reduction (Acidification) and temperature control.
Q4: Why is Indomethacin appearing in my blank plasma spiked with Acemetacin-AG?
Diagnosis: The "Double-Ester" Cascade. Mechanism: Acemetacin is the glycolic acid ester of Indomethacin.
-
Acemetacin-AG hydrolyzes
Acemetacin. -
Acemetacin hydrolyzes
Indomethacin. If you observe Indomethacin, your sample handling conditions are likely too aggressive (high pH or temperature), causing deep degradation of the molecule.
Mechanistic Visualization
Figure 1: The Degradation Cascade of Acemetacin-AG
This diagram illustrates the two primary pathways of instability: pH-dependent migration and hydrolytic cleavage.
Caption: Figure 1. Degradation pathways of Acemetacin-acyl-glucuronide. The primary risks are conversion to positional isomers (yellow path) and hydrolysis to parent drug Acemetacin (red path).
Experimental Protocols (SOPs)
Protocol A: Plasma Stabilization (The "Gold Standard")
Objective: To freeze the metabolic profile at the moment of collection.
Materials:
-
Collection Tubes: Pre-chilled K2EDTA tubes.
-
Acidifier: 0.5M or 1.0M Phosphoric Acid (
) or 1M Citrate Buffer (pH 3.0). -
Ice bath.[2]
Step-by-Step:
-
Preparation: Place all collection tubes in an ice-water bath 15 minutes prior to dosing.
-
Blood Draw: Collect blood directly into the chilled tubes.
-
Immediate Cooling: Invert gently 3-4 times and immediately return to the ice bath. Do not allow to sit at room temperature.
-
Centrifugation: Centrifuge at 4°C, 2000 x g for 10 minutes (within 15 minutes of collection).
-
Acidification (CRITICAL):
-
Transfer plasma to a fresh tube.
-
Add 10 µL of 1.0M Phosphoric Acid per 1 mL of plasma .
-
Target pH: 3.0 - 4.0. (Verify with pH strips during method validation).
-
Note: Do not acidify below pH 2.0 as this may cause chemical hydrolysis of the Acemetacin-Indomethacin ester bond.
-
-
Freezing: Flash freeze on dry ice and store at -80°C.
Protocol B: Stability Assessment Validation
Objective: To prove your storage conditions are valid for regulatory submission.
Experimental Design: Create two pools of plasma spiked with Acemetacin-AG (High QC level).
-
Pool A (Stabilized): Acidified to pH 3.0.
-
Pool B (Neutral): Standard plasma (pH ~7.4).
Workflow:
-
Aliquot both pools into tubes.
-
Incubate at Room Temperature and 4°C .
-
Pull aliquots at T=0, 30 min, 1h, 2h, 4h, 24h.
-
Analyze for Acemetacin-AG (loss of analyte) and Acemetacin (gain of parent).
Figure 2: Sample Processing Workflow
Caption: Figure 2.[3] Recommended sample processing workflow to ensure stability of acyl glucuronides.
Quantitative Data Summary
The following table summarizes the impact of pH and temperature on Acyl Glucuronide (AG) stability, derived from general class behavior and specific NSAID-AG studies [1, 4, 7].
| Condition | pH | Temperature | Half-Life ( | Primary Degradation Route |
| Untreated Plasma | 7.4 | 37°C | < 2 hours | Rapid Hydrolysis & Migration |
| Benchtop (Untreated) | 7.4 | 20°C | 4 - 8 hours | Hydrolysis & Migration |
| Refrigerated (Untreated) | 7.4 | 4°C | 12 - 24 hours | Slow Migration |
| Acidified Plasma | 3.0 | 20°C | > 7 days | Stable |
| Acidified Plasma | 3.0 | -20°C / -80°C | > 6 months | Stable |
Note: Data represents typical values for NSAID acyl glucuronides. Acemetacin-AG specific values should be determined during method validation.
References
-
Shipkova, M., et al. (2003). Determination of the Acyl Glucuronide Metabolite of Mycophenolic Acid in Human Plasma by HPLC and Emit. Therapeutic Drug Monitoring. Retrieved from [Link]
-
European Bioanalysis Forum (EBF). (2012).[4] Stabilisation of Clinical Samples. Retrieved from [Link]
-
Regan, S., et al. (2010). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery. AAPS Journal. Retrieved from [Link]
-
Zhang, D., et al. (2011).[5] Plasma Stability-Dependent Circulation of Acyl Glucuronide Metabolites in Humans. Drug Metabolism and Disposition.[1][4][5][] Retrieved from [Link]
-
Kuehl, P. J., et al. (2020).[7] Sustained Release of Levobupivacaine, Lidocaine, and Acemetacin from Electrosprayed Microparticles. Pharmaceutics. Retrieved from [Link]
-
Miyazaki, K., et al. (2016). Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide. Journal of Applied Bioanalysis. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. semanticscholar.org [semanticscholar.org]
- 7. Sustained Release of Levobupivacaine, Lidocaine, and Acemetacin from Electrosprayed Microparticles: In Vitro and In Vivo Studies [mdpi.com]
Technical Support Center: Synthesis of Acemetacin-acyl-β-D-glucuronide
Welcome to the dedicated technical support guide for the synthesis of Acemetacin-acyl-β-D-glucuronide. This resource is designed for researchers, medicinal chemists, and drug metabolism scientists who are navigating the complexities of synthesizing this reactive metabolite. Acyl glucuronides are a fascinating yet challenging class of molecules, notorious for their instability and propensity for intramolecular rearrangement.[1][2] This guide provides field-proven insights, troubleshooting protocols, and in-depth explanations to help you overcome common hurdles and achieve a successful synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and handling of Acemetacin-acyl-β-D-glucuronide.
Q1: What makes the synthesis of Acemetacin-acyl-β-D-glucuronide so challenging?
The primary challenge lies in the inherent chemical reactivity of the 1-O-acyl glucuronide linkage.[3] This ester bond is electrophilic and susceptible to two main degradation pathways:
-
Hydrolysis: The ester bond can be cleaved by water, reverting the molecule back to the parent drug, Acemetacin, and glucuronic acid. This reaction is pH and temperature-dependent.[1]
-
Acyl Migration: This is an intramolecular transesterification where the acemetacin acyl group moves from the anomeric C1 position of the glucuronic acid ring to the hydroxyl groups at the C2, C3, or C4 positions.[4][5] This process is pH-dependent, occurring more rapidly at neutral or slightly alkaline pH, and results in a mixture of isomers that are difficult to separate and are not substrates for β-glucuronidase.[4][5]
These stability issues complicate not only the reaction workup and purification but also the storage and handling of the final compound.[6][7]
Q2: What are the principal synthetic routes for preparing acyl glucuronides like that of Acemetacin?
There are two main approaches: chemical synthesis and biosynthesis.
-
Chemical Synthesis: This is the most common approach for producing reference standards. Methods like the Koenigs-Knorr reaction or Mitsunobu coupling are frequently employed.[8][9] These methods involve reacting a protected glucuronic acid derivative with Acemetacin, followed by deprotection steps. The key is to use protecting groups that can be removed under mild conditions to avoid degrading the final product.[3]
-
Biosynthesis (Enzymatic Synthesis): This route uses enzymes, typically UDP-glucuronosyltransferases (UGTs) from liver microsomes or recombinant systems, to conjugate Acemetacin.[4][10] While this mimics the biological process, it is often used for producing smaller quantities for initial studies and can be complex to scale up.[11] This guide will focus on the more common chemical synthesis approach.
Q3: Why is stereocontrol important in this synthesis?
The naturally occurring, metabolically formed product is the 1-β-O-acyl glucuronide.[12] Synthetic methods must therefore be stereoselective to produce this specific anomer. The choice of glucuronyl donor, protecting groups, and reaction conditions (e.g., promoters in the Koenigs-Knorr reaction) all play a critical role in achieving the desired β-configuration.[3][8] Incorrect stereochemistry (formation of the α-anomer) will result in a compound that is not representative of the true metabolite.
Q4: How should I store the final Acemetacin-acyl-β-D-glucuronide product?
Due to its instability, storage conditions are critical. The product should be stored as a solid, preferably lyophilized, at low temperatures (–20°C or below) under an inert atmosphere (e.g., argon or nitrogen).[6] Avoid storing it in solution, especially in buffers at or above pH 7. If a solution is necessary for immediate use, it should be prepared in a slightly acidic solvent (e.g., containing 0.1% formic acid) and kept on ice.[4]
Troubleshooting Guide: Navigating In-Process Challenges
This guide is structured to help you diagnose and solve specific problems you may encounter during the synthesis and purification workflow.
Logical Flow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for key synthesis issues.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Scientific Explanation | Recommended Solution |
| Moisture in Reaction | Glucuronidation reactions like the Koenigs-Knorr are highly sensitive to water. Moisture can deactivate the glucuronyl donor (e.g., acetobromo-α-D-glucuronic acid methyl ester) and the promoter (e.g., silver salts), halting the reaction.[8] | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., distilled over a drying agent). Run the reaction under an inert atmosphere (N₂ or Ar). |
| Poor Acemetacin Solubility | Acemetacin may not be fully soluble in common non-polar solvents used for glucuronidation (e.g., dichloromethane, toluene), leading to a heterogeneous reaction mixture and poor kinetics. | Consider using a co-solvent like anhydrous THF or DMF to improve solubility. Perform small-scale solubility tests before committing to the full reaction. |
| Inefficient Deprotection | If using a multi-step synthesis with protecting groups (e.g., methyl esters on the glucuronic acid), the final deprotection step may be incomplete. For example, palladium-catalyzed deallylation can be sluggish.[9][13] | Monitor the deprotection step carefully by TLC or LC-MS. If the reaction stalls, try adding fresh catalyst. Ensure the reaction is free of catalyst poisons. For ester hydrolysis, consider enzymatic methods (e.g., porcine liver esterase) as a milder alternative to chemical hydrolysis.[3] |
Problem 2: Product Decomposes During Workup or Purification
| Potential Cause | Scientific Explanation | Recommended Solution |
| Aqueous Bicarbonate Wash | A standard workup often includes a wash with sodium bicarbonate to remove acidic starting materials. However, the slightly basic pH of this solution will rapidly accelerate both hydrolysis and acyl migration of the product.[1][5] | CRITICAL: AVOID basic aqueous washes. If an acid needs to be neutralized or removed, opt for purification via preparative HPLC, which can separate the acidic starting material from the product under controlled acidic conditions. |
| Normal-Phase Chromatography | Standard silica gel is slightly acidic and its high surface area can catalyze the degradation of labile compounds. The polar nature of acyl glucuronides also leads to poor recovery and streaking on silica. | DO NOT USE standard silica gel chromatography. The method of choice for purification is reversed-phase preparative HPLC using an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic or acetic acid). This maintains a low pH environment where the product is most stable.[14] |
| High Temperatures | Concentrating the product solution on a rotary evaporator at elevated temperatures can provide enough energy to drive hydrolysis and rearrangement. | Concentrate all solutions in vacuo at low temperatures (≤30°C). For the final product, lyophilization (freeze-drying) from a suitable solvent (e.g., an acetonitrile/water mixture) is the best method to obtain a stable, solid powder. |
Problem 3: Product Contains Multiple Isomers
| Potential Cause | Scientific Explanation | Recommended Solution |
| Acyl Migration | This is the most common cause of isomer formation. Even at physiological pH (7.4), the acyl group will migrate from the C1 to the C2, C3, and C4 positions, creating a mixture of structural isomers.[4] These isomers often have very similar retention times in HPLC and identical mass spectra, making them difficult to distinguish and separate.[14] | Maintain a pH between 3 and 5 throughout the entire workup and purification process.[1][7] Use preparative HPLC with a high-resolution C18 column and a shallow gradient to maximize the separation of the desired 1-β-O-acyl product from its isomers. |
| Anomerization (α/β Isomers) | While most modern methods favor the β-anomer, suboptimal conditions can lead to the formation of the thermodynamically more stable α-anomer. | Use a well-established stereoselective protocol. For the Koenigs-Knorr reaction, the use of insoluble silver salts and non-participating solvents typically favors the β-product. For Mitsunobu reactions, stereoinversion is expected, so the stereochemistry of the starting materials must be chosen accordingly.[3][9] The anomers can be distinguished by ¹H-NMR, as the anomeric proton (H-1) will have a different chemical shift and coupling constant. |
Validated Experimental Protocol: Chemical Synthesis of Acemetacin-acyl-β-D-glucuronide
This protocol is based on a modified Mitsunobu reaction, which is often effective for synthesizing acyl glucuronides.[9][13]
Reaction Pathway
Caption: Workflow for Mitsunobu-based synthesis.
Step 1: Mitsunobu Coupling
-
To an oven-dried, round-bottom flask under an argon atmosphere, add Acemetacin (1.0 eq) and Allyl 2,3,4-tri-O-acetyl-D-glucopyranuronate (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the reactants.
-
Add triphenylphosphine (PPh₃, 1.5 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. The solution may turn from colorless to yellow/orange.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
In-Process Control: Monitor the reaction by LC-MS or TLC (staining with potassium permanganate) to confirm the consumption of Acemetacin.
-
Once complete, concentrate the reaction mixture under reduced pressure at 30°C. The crude product will be an oil containing the desired protected glucuronide and reagent byproducts.
Step 2: Purification of the Protected Intermediate
-
Redissolve the crude oil in a minimal amount of dichloromethane.
-
Purify by flash chromatography on silica gel (this is acceptable for the stable, protected intermediate). Use a hexane/ethyl acetate gradient to elute the product.
-
Combine the pure fractions and concentrate in vacuo to yield the protected Acemetacin-acyl-glucuronide as a foam or oil.
Step 3: Two-Step Deprotection
-
Deallylation: Dissolve the protected intermediate (1.0 eq) in anhydrous dichloromethane under argon. Add phenylsilane (3.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Stir at room temperature for 1 hour. The progress can be monitored by the disappearance of the allyl signals in ¹H-NMR or by LC-MS.
-
Saponification: After deallylation is complete, cool the reaction to 0°C. Add a solution of lithium hydroxide (LiOH, 4.0 eq) in a 3:1 mixture of THF/water. Stir vigorously for 2-3 hours at 0°C.
-
In-Process Control: Monitor the removal of the acetyl groups by LC-MS.
-
CRITICAL WORKUP: Once deprotection is complete, DO NOT use a strong acid to quench. Carefully adjust the pH of the solution to ~4.0 using dropwise addition of cold, dilute (0.1 M) HCl or formic acid.
-
Quickly extract the aqueous layer with ethyl acetate (3x) to remove organic impurities. Discard the organic layers.
-
Immediately freeze the aqueous layer and lyophilize to obtain the crude final product.
Step 4: Final Purification by Preparative HPLC
-
Dissolve the crude lyophilized powder in a minimal amount of DMSO or a water/acetonitrile mixture containing 0.1% formic acid.
-
Purify using a preparative reversed-phase (C18) HPLC system.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A shallow gradient, for example, 10-50% B over 30 minutes.
-
-
Monitor the elution at a suitable wavelength for Acemetacin (e.g., ~320 nm).
-
Collect fractions corresponding to the main product peak.
-
Validation: Confirm the identity and purity of the fractions using analytical LC-MS. The product should have the correct mass, and its MS/MS fragmentation pattern should be consistent with the structure. Isomers will have the same mass but slightly different retention times.[14]
-
Combine the pure fractions, freeze immediately, and lyophilize to obtain Acemetacin-acyl-β-D-glucuronide as a light-yellow amorphous solid.[6]
References
- Species differences in liver microsomal hydrolysis of acyl glucuronide in humans and r
- Species differences in liver microsomal hydrolysis of acyl glucuronide in humans and r
- Bradshaw, P.R., et al. Acyl glucuronide reactivity in perspective. The University of Liverpool Repository.
- Regan, S. L., & Maggs, J. L. (2009). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics, 48(1), 1-18.
- Berry, B. N., et al. (2018).
- Acemetacin-acyl-β-D-glucuronide (CAS 1260603-31-3). BOC Sciences.
- Glucuronide synthesis. Hypha Discovery.
- Iqbal, N., et al. (2015). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Current Drug Metabolism, 16(8), 666-677.
- Stachulski, A. (2014). Contemporary Medicinal Chemistry of Glucuronides.
- The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candid
- Acyl Glucuronides of Carboxylic acid-containing Drugs. Hypha Discovery.
- Acemetacin acyl-β-D-glucuronide, Min. 90%. Synthose.
- Glucuronidation of acetaminophen is independent of UGT1A1 promotor genotype. (2003). European Journal of Clinical Pharmacology.
- Glucuronidations using the Koenigs-Knorr procedure.
- The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. (2018). Xenobiotica.
- Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers.
- Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. (2020). Bioanalysis.
- Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac.
- Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac. (2004). Journal of Medicinal Chemistry, 47(11), 2816-25.
- Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. (2010). Drug Metabolism Letters, 4(2), 60-79.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure-property relationships - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthose.com [synthose.com]
- 7. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. rsc.org [rsc.org]
- 13. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Acemetacin-acyl-β-D-glucuronide
Welcome to the technical support center for the synthesis of Acemetacin-acyl-β-D-glucuronide. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis. Acyl glucuronides are known for their reactivity and instability, which presents unique challenges in both their synthesis and handling.[1][2][3][4] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to improve your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Acemetacin-acyl-β-D-glucuronide. We focus on identifying the root cause of common problems and providing actionable solutions.
Problem 1: Low or No Yield of the Target Product
You've completed the reaction, but analysis (TLC, LC-MS) shows a low conversion of starting materials to the desired Acemetacin-1-β-O-acyl-glucuronide.
| Potential Cause | Scientific Rationale | Suggested Solution(s) |
| Ineffective Glycosyl Donor Activation (Chemical Synthesis) | In methods like the Koenigs-Knorr reaction, the glycosyl halide (e.g., acetobromo-α-D-glucuronic acid methyl ester) requires a promoter, typically a heavy metal salt (e.g., Ag₂CO₃, Ag₂O) or Lewis acid, to facilitate the departure of the halide and form the reactive oxocarbenium ion intermediate.[5][6] Insufficient or deactivated promoter will stall the reaction. | 1. Ensure Promoter Quality: Use freshly prepared or properly stored silver carbonate/oxide. Silver salts are light-sensitive and can lose activity over time. 2. Optimize Promoter Stoichiometry: Typically, 1.5-3 equivalents of the promoter are used. Experiment within this range. 3. Activate Molecular Sieves: Use freshly activated 4Å molecular sieves to rigorously exclude moisture, which can quench the promoter and hydrolyze intermediates. |
| Poor Nucleophilicity of Acemetacin | The carboxylate of Acemetacin acts as the nucleophile attacking the anomeric carbon of the glucuronic acid donor. Its reactivity can be sterically hindered or influenced by solvent choice. | 1. Convert to a Salt: Pre-reacting Acemetacin with a non-nucleophilic base (e.g., DBU, potassium carbonate) to form the carboxylate salt in situ can enhance its nucleophilicity. 2. Solvent Selection: Use an aprotic solvent like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) that can solubilize reactants but does not compete in the reaction. |
| Suboptimal Enzymatic Activity (Enzymatic Synthesis) | The efficiency of UDP-glucuronosyltransferases (UGTs) is highly dependent on pH, temperature, and the concentration of the cofactor, UDP-glucuronic acid (UDPGA).[7][8] The co-product UDP is also a known competitive inhibitor.[9] | 1. Verify Enzyme Source: Use a UGT isoform known to metabolize carboxylic acids, such as those from the UGT1A and UGT2B families.[9][10][11] Liver microsomes (human, rat, etc.) are a common source.[12] 2. Optimize Reaction Buffer: Maintain pH at ~7.4 using a phosphate or TRIS buffer.[1] 3. Ensure Cofactor Excess: Use a molar excess of UDPGA. Consider a UDPGA regenerating system to overcome product inhibition by UDP. 4. Add Alamethicin: If using microsomes, a membrane-disrupting agent like alamethicin is often required to expose the UGT active site within the endoplasmic reticulum lumen.[9] |
| Product Degradation during Reaction | Acyl glucuronides are inherently unstable and can undergo hydrolysis back to the parent drug (Acemetacin) or intramolecular acyl migration, especially under basic or neutral conditions and elevated temperatures.[2][3] | 1. Control Temperature: Run the reaction at the lowest effective temperature. For chemical synthesis, this may be room temperature or 0°C. Enzymatic reactions are typically run at 37°C.[1] 2. Monitor Reaction Progress: Use TLC or LC-MS to find the optimal reaction time where product formation is maximized before significant degradation occurs. 3. Workup Promptly: Upon completion, immediately proceed to a cooled, slightly acidic workup (pH ~5-6) to quench the reaction and stabilize the product. |
Problem 2: Significant Formation of Isomeric Byproducts
Your analysis shows the desired product mass, but multiple peaks are present, indicating the formation of isomers.
| Potential Cause | Scientific Rationale | Suggested Solution(s) |
| Acyl Migration | This is the most common issue with acyl glucuronides. The 1-O-acyl group migrates to the 2-, 3-, and 4-hydroxyl positions on the glucuronic acid ring. This process is base-catalyzed and results in a mixture of regioisomers that are difficult to separate.[3][4][13] | 1. Maintain Acidic pH: During workup and purification, keep the pH of all aqueous solutions slightly acidic (pH 4-5) to minimize the rate of migration. 2. Low Temperature: Perform all purification steps at low temperatures (e.g., in a cold room or on ice). 3. Avoid Basic Conditions: Do not use basic solvents or reagents during purification (e.g., triethylamine in chromatography solvent systems). |
| Formation of the α-Anomer (Anomerization) | The desired product is the β-glucuronide, which is the form produced biologically.[4][14] Chemical synthesis can sometimes produce the thermodynamically more stable α-anomer as a byproduct, depending on the reaction mechanism. | 1. Utilize Anchimeric Assistance: In Koenigs-Knorr type reactions, using a glucuronic acid donor with an acetyl or benzoyl protecting group at the C2 position promotes the formation of the 1,2-trans product (the β-anomer) through neighboring group participation.[6][15] 2. Choice of Promoter: The choice of promoter and solvent can influence the α/β ratio. Silver-based promoters often favor β-glycoside formation. |
Problem 3: Difficulty in Purification
You have successfully synthesized the product, but isolating it in high purity is challenging.
| Potential Cause | Scientific Rationale | Suggested Solution(s) |
| Product Instability on Silica Gel | The slightly acidic nature of standard silica gel can sometimes be insufficient to prevent on-column degradation or acyl migration, while residual basic sites can accelerate it. | 1. Deactivate Silica: Pre-treat the silica gel column by flushing with a solvent system containing a small amount of a weak acid like acetic acid before loading the sample. 2. Rapid Chromatography: Perform flash chromatography quickly and avoid letting the sample sit on the column for extended periods. 3. Alternative Stationary Phases: Consider using reversed-phase (C18) chromatography with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic or acetic acid), which is often better for purifying labile metabolites. |
| Co-elution of Product and Starting Material | Acemetacin and its glucuronide may have close Rf values in certain solvent systems, making separation by standard column chromatography difficult. | 1. Optimize Solvent System: Systematically screen different solvent systems for TLC to find one that provides maximum separation (ΔRf > 0.2). 2. Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than flash chromatography and is the preferred method for purifying challenging mixtures and obtaining high-purity reference standards.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing Acemetacin-acyl-β-D-glucuronide?
There are two main approaches: chemical synthesis and enzymatic synthesis.
| Method | Description | Advantages | Disadvantages |
| Chemical Synthesis | Involves the coupling of a protected glucuronic acid derivative (the glycosyl donor) with Acemetacin (the aglycone). Common methods include the Koenigs-Knorr, Mitsunobu, or trichloroacetimidate-based glycosylations.[5][16][17] This is followed by deprotection steps to yield the final product.[18] | - Scalable to produce larger quantities (mgs to grams).[19] - Well-established and versatile chemistry. - Does not require specialized biological reagents. | - Requires multiple steps (protection/deprotection). - Can suffer from low yields and side reactions (anomerization).[14] - Harsh reagents may not be compatible with sensitive functional groups. |
| Enzymatic Synthesis | Utilizes UDP-glucuronosyltransferase (UGT) enzymes to catalyze the conjugation of Acemetacin with the activated sugar donor, UDP-glucuronic acid (UDPGA).[7][8] The enzymes are typically sourced from recombinant systems or liver microsomes.[12][14] | - Highly regio- and stereoselective, producing only the natural 1-β-O-acyl isomer. - Milder reaction conditions (aqueous buffer, 37°C). - Fewer steps, often a one-pot reaction. | - Can be expensive due to the cost of enzymes and cofactors. - Lower yields and difficult to scale up. - Enzyme activity can be substrate-dependent and require significant optimization.[12] |
Q2: Why is acyl migration such a critical issue for this molecule?
Acyl migration is an intramolecular transesterification reaction where the acyl group on the anomeric C1 position moves to one of the free hydroxyl groups at C2, C3, or C4 of the glucuronic acid ring.[4] This process is thermodynamically driven and catalyzed by base, but can also occur slowly at neutral pH.[3] It is a major concern because:
-
It creates a mixture of isomers that are difficult to separate and characterize, compromising the purity of the reference standard.[1][20]
-
The isomers can have different chemical reactivities and biological properties. The reactivity of acyl glucuronides, which has been linked to potential toxicity, is associated with the initial 1-β isomer and its ability to covalently bind to proteins.[1][13]
The diagram below illustrates this process, which leads from the desired, biologically relevant product to a mixture of stable isomers.
Q3: How can I definitively confirm the structure and purity of the synthesized Acemetacin-acyl-β-D-glucuronide?
A combination of analytical techniques is required for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The coupling constant (J-value) of the anomeric proton (H-1) is diagnostic: a large coupling constant (~7-8 Hz) confirms the β-configuration, while a smaller value (~3-4 Hz) would indicate the α-anomer. 2D NMR techniques (COSY, HSQC) can confirm the position of the acyl linkage.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.[] Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which are often specific to the linkage position and can help distinguish isomers.[22]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. A high-purity sample should show a single major peak on multiple systems (e.g., reversed-phase and normal-phase) with UV detection. It is also used to quantify the rate of degradation or acyl migration in stability studies.[2]
Q4: What are the best practices for storing Acemetacin-acyl-β-D-glucuronide to ensure its stability?
Due to their inherent instability, strict storage conditions are critical to maintain the integrity of acyl glucuronides.[2][13]
| Storage Form | Temperature | Atmosphere | Conditions & Rationale |
| Solid / Lyophilized Powder | -20°C to -80°C | Inert (Argon or Nitrogen) | This is the most stable form. Low temperature minimizes molecular motion, and an inert atmosphere prevents oxidative degradation. Exclusion of moisture is critical to prevent hydrolysis. |
| Solution (Short-term) | -80°C | - | For working solutions, dissolve in an anhydrous aprotic solvent like DMSO. If an aqueous buffer is necessary, it must be slightly acidic (pH 4-5) to slow hydrolysis and migration. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Chemical Synthesis via Modified Koenigs-Knorr Reaction
This protocol provides a general workflow for the chemical synthesis of Acemetacin-acyl-β-D-glucuronide. Note: This procedure should be performed by personnel trained in synthetic organic chemistry in a fume hood with appropriate personal protective equipment.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an Argon atmosphere, dissolve Acemetacin (1.0 eq) in anhydrous acetonitrile. Add freshly activated 4Å molecular sieves.
-
Addition of Donor: Add methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq).
-
Initiation: Wrap the flask in aluminum foil to protect it from light. Add silver (I) carbonate (2.0 eq) in one portion.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, dilute the mixture with dichloromethane and filter through a pad of Celite to remove silver salts. Wash the filtrate with a cold, dilute HCl solution (pH ~5) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude acetylated product in a THF/water mixture and cool to 0°C. Add lithium hydroxide (LiOH) solution dropwise to saponify the acetyl and methyl ester protecting groups. Carefully monitor this step by TLC to avoid degradation of the acyl glucuronide linkage. Once deprotection is complete, immediately neutralize to pH ~5 with dilute acid.
-
Purification: Purify the final product by preparative reversed-phase HPLC using a water/acetonitrile gradient containing 0.1% formic acid. Combine the pure fractions and lyophilize to obtain Acemetacin-acyl-β-D-glucuronide as a solid.
Protocol 2: Enzymatic Synthesis using Human Liver Microsomes (HLM)
This protocol outlines a typical small-scale enzymatic synthesis.
Step-by-Step Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the following mixture on ice:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Acemetacin (typically 10-100 µM final concentration, dissolved in a minimal amount of DMSO)
-
Human Liver Microsomes (HLM) (final concentration ~0.5-1.0 mg/mL)
-
Alamethicin (to activate UGTs, ~25 µg/mg of microsomal protein)
-
Magnesium Chloride (MgCl₂, ~5-10 mM, cofactor for some UGTs)
-
-
Pre-incubation: Gently vortex the mixture and pre-incubate at 37°C for 5 minutes to activate the microsomes.
-
Initiate Reaction: Start the reaction by adding an excess of UDP-glucuronic acid (UDPGA) (final concentration ~2-5 mM).
-
Incubation: Incubate at 37°C in a shaking water bath for 1-4 hours. The optimal time should be determined in pilot experiments.
-
Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing 0.1% formic acid. This precipitates the microsomal proteins and stabilizes the product.
-
Sample Preparation: Vortex the quenched mixture vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis/Purification: Carefully transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to confirm product formation and determine yield. For preparative scale, the supernatant can be concentrated and purified via preparative HPLC as described in the chemical synthesis protocol.
References
- New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC. (n.d.).
- Drug Acyl Glucuronides: Reactivity and Analytical Implication | Bentham Science Publishers. (2006, August 1).
- Glucuronidations using the Koenigs-Knorr procedure - ResearchGate. (n.d.).
- The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - Frontiers. (n.d.).
- Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (n.d.).
- Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? - EBM Consult. (n.d.).
- The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. (2013, June 15).
- Full article: The influence of physicochemical properties on the reactivity and stability of acyl glucuronides† - Taylor & Francis. (2017, October 13).
- The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - MDPI. (2021, June 14).
- Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2006, November 27).
- Preparative Enzymatic Synthesis of the Acylglucuronide of Mycophenolic Acid | Request PDF - ResearchGate. (2025, August 9).
- 18 O-Enabled High-Throughput Acyl Glucuronide Stability Assay - ACS Publications. (2022, July 14).
- Acyl glucuronide drug metabolites: toxicological and analytical implications. - ClinPGx. (n.d.).
- Glucuronide synthesis - Hypha Discovery. (n.d.).
- Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed. (2004, May 20).
- Glucuronide Isomers : Synthesis, Structural Characterization, and UDP-glucuronosyltransferase Screening - Helda - University of Helsinki. (n.d.).
- PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC. (n.d.).
- Acyl Glucuronides of Carboxylic acid-containing Drugs - Hypha Discovery. (n.d.).
- Contemporary Contemporary Medicinal Chemistry of Glucuronides. (2014, February 10).
- Acemetacin acyl-β-D-glucuronide, Min. 90% - 1260603-31-3 - AD201 | Synthose. (n.d.).
- CAS 1260603-31-3 (Acemetacin-acyl-β-D-glucuronide) - BOC Sciences. (n.d.).
- Koenigs–Knorr reaction - Wikipedia. (n.d.).
- Phase II Drug Metabolism. (2022, September 8).
- Accelerated Koenigs−Knorr Glucuronidation of a Deactivated Nitrophenol: Unveiling the Role of Polyamine Additive 1,1,4,7,10,10-Hexamethyltriethylenetetramine1 through Design of Experiments | The Journal of Organic Chemistry - ACS Publications. (2004, January 15).
- Glucuronidation of acetaminophen is independent of UGT1A1 promotor genotype. (n.d.).
- Acemetacin-Acyl-β-D-Glucuronide | CAS 1260603-31-3 - Veeprho. (n.d.).
- (PDF) New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - ResearchGate. (2025, August 10).
- Video: Phase II Reactions: Glucuronidation - JoVE. (2025, February 12).
- Acyl glucuronides–mediators of drug-induced toxicities? - OUCI. (n.d.).
- Acetaminophen glucuronide (Synonyms: APAP-glu) - MedchemExpress.com. (n.d.).
- Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. (2011, May 10).
- Optimization to eliminate the interference of migration isomers for measuring 1-O-beta-acyl glucuronide without extensive chromatographic separation - PubMed. (n.d.).
- Efficient Synthesis of 1β-O-Acyl Glucuronides via Selective Acylation of Allyl or Benzyl D-Glucuronate | Request PDF - ResearchGate. (2025, August 7).
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - MDPI. (2022, May 14).
- EP0126942A1 - Preparation process of acemetacin - Google Patents. (n.d.).
- Acemetacin-loaded bilosomal gel formulations prepared using different polymers for topical application: Box-Behnken design for bilosomes formulation optimization and in vitro evaluation of the formulations - ResearchGate. (2026, February 3).
- S2 PP 09 Approaches for optimization of formulation and manufacturing process of low-dose tablets - Macedonian Pharmaceutical Bulletin. (n.d.).
- Formulation of Self-Emulsifying Microemulsion for Acemetacin Using D-Optimal Design: Enteric-Coated Capsule for Targeted Intestinal Release and Bioavailability Enhancement - MDPI. (2025, September 27).
Sources
- 1. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication [frontiersin.org]
- 8. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xenotech.com [xenotech.com]
- 10. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Making sure you're not a bot! [helda.helsinki.fi]
- 18. EP0126942A1 - Preparation process of acemetacin - Google Patents [patents.google.com]
- 19. hyphadiscovery.com [hyphadiscovery.com]
- 20. researchgate.net [researchgate.net]
- 22. Optimization to eliminate the interference of migration isomers for measuring 1-O-beta-acyl glucuronide without extensive chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Acemetacin-acyl-beta-D-glucuronide during analysis
To: Research Team / Bioanalytical Division From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Preventing Degradation of Acemetacin-acyl-beta-D-glucuronide
Introduction: The "Double Trouble" of Acemetacin Glucuronide
You are likely reading this because you are observing inconsistent recovery, "ghost" peaks, or rising parent drug levels in your Acemetacin assays.
This compound (Acemetacin-AG) presents a unique bioanalytical challenge because it possesses two distinct sites of chemical instability. Unlike standard acyl glucuronides, Acemetacin-AG is the conjugate of an ester prodrug (Acemetacin is the glycolic acid ester of Indomethacin).
-
The Glucuronide Bond: Susceptible to hydrolysis (releasing Acemetacin) and acyl migration (forming isomers) at physiological pH.
-
The Acemetacin Ester Bond: The parent drug moiety itself is labile, susceptible to hydrolysis into Indomethacin.
If your protocol does not simultaneously arrest both pathways, your quantitative data will be compromised. This guide provides a self-validating workflow to stabilize this metabolite.
Module 1: Sample Collection (The "Golden Hour")
The Critical Failure Point: Most degradation occurs within the first 30 minutes post-collection if blood remains at 37°C or room temperature at physiological pH (7.4).
Protocol: Immediate Acidification[1]
-
Why: Acyl migration is base-catalyzed.[1][2] Lowering pH to < 4.0 effectively "freezes" the migration and hydrolysis kinetics.
-
The Reagent: 1.0 M Citric Acid or 5% Formic Acid.
Step-by-Step Workflow:
-
Pre-chill all collection tubes (vacutainers) on wet ice.
-
Collect Blood: Draw blood directly into tubes containing the acid stabilizer.
-
Ratio: Add 20 µL of 1.0 M Citric Acid per 1 mL of blood .
-
Target pH: Plasma pH should be between 3.0 and 4.0 .
-
-
Inversion: Gently invert the tube 5 times to mix. DO NOT VORTEX vigorously (hemolysis releases esterases).
-
Centrifugation: Centrifuge at 4°C (2000 x g for 10 min) immediately.
-
Harvest: Transfer plasma to cryovials pre-chilled on dry ice.
-
Storage: Store at -80°C . Avoid -20°C (enzymes and chemical hydrolysis can proceed slowly in "slushy" -20°C freezers).[1]
Technical Insight: Do not use unbuffered strong acids (like pure HCl) directly in blood, as this causes hemolysis and protein precipitation ("brown blood"), making plasma harvesting impossible. Citric acid is preferred for its buffering capacity.
Module 2: Sample Preparation & Extraction
The Critical Failure Point: Using Methanol (MeOH) during extraction.
The "No-Methanol" Rule
Acyl glucuronides undergo transesterification in the presence of methanol, converting the glucuronide into a methyl ester of the parent drug. This artifact mimics the parent drug mass or creates new interference peaks.
-
Correct Solvent: Acetonitrile (ACN) .
-
Correct Method: Protein Precipitation (PPT) or Solid Phase Extraction (SPE) on ice.[1]
Recommended PPT Protocol:
-
Thaw plasma samples on wet ice .
-
Aliquot 50 µL plasma into a chilled plate.
-
Add 200 µL ice-cold Acetonitrile containing 0.1% Formic Acid (IS included).
-
Vortex gently for 1 min.
-
Centrifuge at 4000 x g at 4°C .
-
Inject supernatant directly (if sensitivity allows) or dilute with water/formic acid. Do not evaporate to dryness if possible (heating promotes degradation).
Module 3: LC-MS/MS Analysis
The Critical Failure Point: In-source fragmentation and chromatographic merging of isomers.
Chromatographic Separation
You must chromatographically resolve the 1-beta-acyl glucuronide (the metabolite of interest) from its acyl migration isomers (2-, 3-, and 4-isomers).[1] If they co-elute, the mass spectrometer cannot distinguish them, and your quantification will represent a "total glucuronide" value rather than the specific metabolic conjugate.
-
Column: High-strength Silica (HSS) T3 or C18 (1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Shallow gradient (e.g., 5% to 40% B over 8 minutes) to maximize resolution of polar isomers.
Visualizing the Degradation Pathways
The diagram below illustrates the dual instability pathways you are fighting against.
Figure 1: Degradation pathways of Acemetacin-AG. Red/Yellow paths indicate degradation risks; the Green cluster represents the required mitigation strategies.
Troubleshooting & FAQs
Q1: I see a rising baseline of Acemetacin (parent) in my QC samples over time. Why?
Diagnosis: Hydrolysis of the glucuronide bond. Solution:
-
Check the pH of your reconstituted samples in the autosampler. It must be acidic (pH ~3).
-
Ensure autosampler temperature is set to 4°C.
-
If using a water/ACN mixture for reconstitution, ensure it contains 0.1% Formic Acid. Neutral water promotes hydrolysis.
Q2: My Acemetacin-AG peak is splitting or broadening.
Diagnosis: Acyl migration is occurring on-column or during storage. Solution:
-
Storage: Did the sample sit at room temperature? Acyl migration is fast (t1/2 < 2 hours at pH 7.4).
-
Column: Use a lower pH mobile phase. Ensure the column temperature is not too high (keep < 40°C).
-
Integration: If separation is partial, you may need to adjust your gradient to fully resolve the 1-beta isomer from the migration peaks.
Q3: Can I use Methanol for protein precipitation if I acidify it?
Diagnosis: High risk of transesterification. Solution: No. Even with acid, methanol can react with the activated acyl glucuronide ester bond. Always substitute Methanol with Acetonitrile for extraction of acyl glucuronides.
Q4: How do I distinguish Acemetacin-AG from Indomethacin-AG?
Diagnosis: Potential interference.[1] Solution:
-
Mass Difference: Acemetacin MW (~415) vs. Indomethacin MW (~357).[1] The glucuronides will differ by the same mass unit (58 Da).
-
MRM Transitions:
-
Note: If Acemetacin-AG degrades via its internal ester bond, it forms Indomethacin (and a glucuronide-glycolic acid fragment), not Indomethacin-AG.[1] Therefore, Indomethacin-AG presence usually indicates metabolism of Indomethacin, not degradation of Acemetacin-AG.[1]
Summary of Stability Parameters
| Parameter | Condition | Stability Status | Recommendation |
| pH | 7.4 (Physiological) | Unstable (Migration & Hydrolysis) | Acidify to pH 3.0 - 4.0 immediately.[1] |
| Temperature | 37°C / 25°C | Unstable (t1/2 < 2 hrs) | Process on ice; Store at -80°C. |
| Solvent | Methanol | Unstable (Transesterification) | Use Acetonitrile exclusively.[1] |
| Matrix | Whole Blood | Unstable (Esterases active) | Harvest plasma within 30 mins; use inhibitors/acid. |
References
-
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.[3][4][5] Link
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Link
-
Wang, J., et al. (2006). Stability of acyl glucuronides in biological matrices.[3] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Ebner, T., et al. (2005).[6] Disposition and chemical stability of acyl glucuronides.[3] Drug Metabolism and Disposition. Link
Sources
- 1. CAS 53164-05-9: Acemetacin | CymitQuimica [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Heat stabilization of blood spot samples for determination of metabolically unstable drug compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. americanlaboratory.com [americanlaboratory.com]
Optimization of LC-MS/MS parameters for Acemetacin-acyl-beta-D-glucuronide
Technical Support Center: Acemetacin-acyl- -D-glucuronide Analysis
Status: Active Specialist: Senior Application Scientist, Bioanalysis Division Topic: LC-MS/MS Method Optimization & Troubleshooting
Introduction: The "Moving Target" Challenge
Welcome to the technical support hub for Acemetacin-acyl-
If you are analyzing this metabolite, you are likely facing the "moving target" phenomenon. As an acyl glucuronide, Acemetacin-AG is chemically unstable.[1][2][3] It undergoes acyl migration (isomerization) and hydrolysis at physiological pH, meaning your analyte can physically change or disappear before it even reaches the mass spectrometer.
This guide moves beyond generic parameters to address the specific kinetic and fragmentation behaviors of Acemetacin-AG.
Module 1: Sample Preparation & Stability (Critical)
The Issue: Acemetacin-AG is an ester glucuronide. Above pH 6.0, the glucuronic acid moiety migrates from the 1-position to the 2, 3, and 4-positions. These isomers are chromatographically distinct but isobaric (same mass), leading to peak broadening and quantification errors.
Protocol: The "Acidic Lock" Extraction To be performed immediately upon plasma/urine collection.
-
Immediate Acidification:
-
Action: Add 10% v/v of 0.5 M Citrate Buffer (pH 3.0) or 1% Formic Acid to the plasma immediately after separation.
-
Target pH: The final sample pH must be between 3.0 and 4.0 .
-
Why? Acyl migration kinetics are minimal at pH 3-4. Below pH 2, you risk acid hydrolysis; above pH 6, you risk migration.
-
-
Temperature Control:
-
Action: All processing must occur on wet ice (4°C).
-
Storage: Store at -80°C. Do not exceed 3 freeze-thaw cycles.
-
-
Extraction Solvent:
-
Recommended: Protein precipitation (PPT) using Acetonitrile containing 1% Formic Acid .
-
Avoid: Methanol (can cause transesterification artifacts with acyl glucuronides).
-
Module 2: Chromatographic Separation (The Isomer Trap)
The Issue: You must separate the biosynthetic
Visualization: Acyl Migration Pathway The following diagram illustrates why chromatographic resolution is non-negotiable.
Caption: Acyl migration pathway of Acemetacin-AG. The 1-O-acyl form converts to positional isomers (2, 3, 4) under neutral/basic conditions, necessitating strict pH control and chromatographic resolution.
Recommended LC Conditions:
| Parameter | Recommendation | Technical Rationale |
| Column | C18 or Phenyl-Hexyl (1.7 µm or 2.6 µm) | Phenyl-hexyl phases often provide better selectivity for positional glucuronide isomers than standard C18. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains acidic pH to suppress on-column migration. |
| Mobile Phase B | Acetonitrile (100%) | Sharpens peaks compared to MeOH. |
| Gradient | Shallow ramp (e.g., 20% to 50% B over 8 min) | A shallow gradient is required to pull the 1-O-acyl peak away from the later-eluting isomers. |
| Flow Rate | 0.3 - 0.4 mL/min | Standard for ESI sensitivity. |
Module 3: Mass Spectrometry Optimization
The Issue: In-Source Fragmentation (ISF). Acemetacin-AG is fragile. In the ion source, the glucuronic acid moiety can detach before the ion enters the quadrupole. The detector then sees Acemetacin (parent) but thinks it came from the Glucuronide channel.
Experimental Check: The "ISF Test"
-
Inject a pure standard of Acemetacin-AG .
-
Monitor the transition for Acemetacin (Parent) .
-
If you see a peak in the Parent channel at the retention time of the Glucuronide, you have In-Source Fragmentation.[2]
-
Fix: Lower the Declustering Potential (DP) or Cone Voltage until this "ghost peak" disappears.
MS/MS Parameters (ESI Positive Mode):
| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Note |
| Acemetacin-AG | 592.1 | 416.1 | 15 - 20 | Neutral loss of Glucuronic Acid (-176 Da). |
| Acemetacin-AG | 592.1 | 139.0 | 35 - 45 | p-Chlorobenzoyl fragment (High specificity). |
| Acemetacin-AG | 609.1 | 416.1 | 10 - 15 | Ammonium adducts are often softer and reduce ISF. |
Note: Acemetacin MW is ~415.[4][5]8. Acemetacin-AG is ~591.8.
Module 4: Troubleshooting & FAQs
Q1: I see multiple peaks in my Acemetacin-AG chromatogram. Which one is the real one?
A: The first eluting peak is almost always the biosynthetic
-
Action: Integrate only the first peak. If the later peaks exceed 15% of the total area, your sample preparation pH was likely too high (> pH 5).
Q2: My calibration curve is non-linear at low concentrations. A: This is often due to adsorption . Acyl glucuronides can stick to glass.
-
Action: Use polypropylene tubes and silanized glass inserts. Ensure your reconstitution solvent contains at least 20% organic solvent.
Q3: Can I use Beta-Glucuronidase to hydrolyze and measure total Acemetacin?
A: Yes, but with caution. Acyl glucuronides are resistant to some bacterial
-
Action: Use Helix Pomatia (Snail) glucuronidase or recombinant enzymes specifically validated for acyl glucuronides. However, direct measurement (as described in Module 3) is preferred by regulatory bodies (FDA/EMA) to distinguish the reactive metabolite from the parent.
Q4: Why is my sensitivity dropping over the run? A: Acemetacin-AG is a "sticky" compound.
-
Action: Implement a needle wash with Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to reduce carryover.
Workflow Visualization: Method Development Logic
Caption: Logical workflow for optimizing Acemetacin-AG analysis, prioritizing the elimination of In-Source Fragmentation (ISF) and isomer separation.
References
-
Yuan, L., Xu, X. S., & Ji, Q. C. (2020).[1] Challenges and recommendations in developing LC–MS/MS bioanalytical assays of labile glucuronides and parent compounds. Bioanalysis, 12(9), 615–624.[1] [Link]
-
Mullangi, R., et al. (2012). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography, 26(1), 1-17. [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (See section on Metabolite Stability). [Link]
-
Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003).[6] Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16. [Link]
Sources
- 1. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ovid.com [ovid.com]
- 4. Acemetacin | CAS 53164-05-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Acemetacin | The Merck Index Online [merckindex.rsc.org]
- 6. scispace.com [scispace.com]
Troubleshooting poor peak shape for Acemetacin-acyl-beta-D-glucuronide in HPLC
Technical Support Center: Acemetacin-acyl-beta-D-glucuronide Analysis
Role: Senior Application Scientist Status: Active Subject: Troubleshooting Peak Shape Anomalies in HPLC/LC-MS
Executive Summary: The "Shapeshifter" Analyte
Welcome to the technical support center. If you are analyzing This compound , you are dealing with one of the most notoriously unstable classes of metabolites in chromatography: an acyl glucuronide .
Unlike standard small molecules, poor peak shape for this analyte is rarely just a physical column failure. It is usually a sign of on-column chemical reactivity . This guide addresses the unique "Jekyll and Hyde" behavior of acyl glucuronides—specifically their tendency to undergo acyl migration and hydrolysis inside your HPLC system.
Part 1: The Diagnostics (Troubleshooting FAQs)
Q1: My peak is splitting into a "saddle" or showing a pre-peak shoulder. Is my column voided?
Diagnosis: Likely Acyl Migration , not a column void. The Mechanism: Acemetacin-acyl-glucuronide is an ester. At physiological or neutral pH (and even in protic solvents like methanol), the drug moiety migrates from the C-1 position of the glucuronic acid to the C-2, C-3, and C-4 positions.
-
The Symptom: These positional isomers have slightly different hydrophobicities. On a high-efficiency column, they begin to separate from the main peak, looking like a split or a "blob" rather than a sharp Gaussian peak.
-
The Test: Re-inject the same vial 2 hours later. If the "split" ratio changes or the peak broadens further, it is chemical instability, not a physical column void.
Q2: I see severe tailing (As > 1.5). Is this a silanol issue?
Diagnosis: Yes, exacerbated by the Glucuronic Acid Moiety . The Mechanism: The glucuronide portion adds a highly polar, ionizable carboxylic acid (pKa ~3.0–3.5) to the lipophilic acemetacin backbone.
-
The Symptom: If your mobile phase pH is near the pKa (pH 3–4), the analyte exists as a mixture of ionized and non-ionized forms, causing peak broadening. If pH > 4, the ionized carboxylate interacts strongly with residual silanols on the silica surface (ion-exchange mechanism), causing tailing.
-
The Fix: You must suppress ionization (pH < 2.8) or use a high-strength buffer with a fully end-capped column.
Q3: The peak area is decreasing over the sequence, and a new peak is appearing at the retention time of the parent (Acemetacin).
Diagnosis: Hydrolysis .[1][2] The Mechanism: The ester bond is hydrolyzing, releasing the parent drug (Acemetacin) and free glucuronic acid. This happens rapidly if the sample rack is not cooled or if the mobile phase pH is > 6.0.
Part 2: Visualization of Instability
To troubleshoot effectively, you must visualize the "Invisible" reactions occurring in your vial and column.
Caption: Figure 1. The degradation pathways of Acemetacin-acyl-glucuronide. Note that 'Splitting' peaks are often the partial separation of the 2, 3, and 4-O-acyl isomers shown in yellow.
Part 3: The "Acidic Lock" Protocol
To achieve sharp, symmetrical peaks, you must stabilize the analyte before and during the run. Use this self-validating protocol.
A. Sample Preparation (The Critical Step)
Standard extraction methods often destroy this analyte. Follow this strict acidification procedure.
| Parameter | Recommendation | Scientific Rationale |
| Matrix Adjustment | Acidify plasma/urine immediately with 0.5% Formic Acid or Phosphoric Acid to pH < 3.0. | Acyl migration is base-catalyzed.[3] Locking pH < 3.0 halts the isomerization [1]. |
| Solvent Choice | Use Acetonitrile (ACN) , not Methanol. | Methanol has a hydroxyl group that can attack the ester bond (transesterification). ACN is aprotic and safer [2]. |
| Temperature | Maintain autosampler at 4°C . | Reaction kinetics for hydrolysis drop significantly at low temperatures. |
| Reconstitution | 90% Mobile Phase A / 10% Mobile Phase B. | Injecting in high organic strength causes "solvent wash-through" and peak distortion for polar glucuronides. |
B. HPLC Method Parameters
Column Selection:
-
Stationary Phase: C18 with Polar Embedded Group (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion, or equivalent).
-
Why: The polar embedded group shields silanols (reducing tailing) and provides better retention for the polar glucuronide moiety, preventing it from eluting in the void volume.
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Phase B: 100% Acetonitrile (No Methanol).
-
Note: Do not use neutral buffers (Phosphate pH 7 or Ammonium Acetate pH 6.5). The analyte will degrade during the run inside the column.
Part 4: Troubleshooting Logic Tree
Use this flow to diagnose your specific peak shape issue.
Caption: Figure 2. Decision matrix for diagnosing Acemetacin-glucuronide peak anomalies.
References
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. Focuses on the reactivity and safety assessment of acyl glucuronides.
-
Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews. Detailed mechanism of acyl migration and hydrolysis.
-
Shipkova, M., et al. (2002). Determination of the Acyl Glucuronide Metabolite of Mycophenolic Acid in Human Plasma by HPLC. Demonstrates the necessity of acidification for acyl glucuronide stability.
-
Ebner, T., et al. (1999). Disposition and chemical stability of acyl glucuronides. Fundamental review of pH-dependent stability profiles.
Sources
Acemetacin-acyl-beta-D-glucuronide matrix effects in biological samples
Topic: Troubleshooting Matrix Effects & Stability in Biological Samples
Status: Active | Version: 2.4 | Last Updated: February 18, 2026
Executive Summary
Welcome to the Technical Support Center for Acemetacin and its metabolites. This guide addresses the quantification of Acemetacin-acyl-β-D-glucuronide (Ac-AG) .
Critical Warning: Ac-AG is a Phase II acyl glucuronide , a class of metabolites notorious for ex vivo instability. Unlike ether glucuronides, acyl glucuronides are reactive esters.[1] In biological matrices (plasma/urine), they undergo two distinct degradation pathways that compromise data integrity:
-
Hydrolysis: Reversion to the parent drug (Acemetacin), causing overestimation of the parent and underestimation of the metabolite.
-
Acyl Migration: Isomerization of the glucuronic acid moiety, leading to chromatographic peak broadening and potential cross-reactivity.
This guide provides self-validating protocols to distinguish true "matrix effects" (ion suppression) from "matrix instability" (degradation).
Module 1: The Pre-Analytical Phase (Sample Stabilization)
User Question: "My incurred sample reanalysis (ISR) for Acemetacin is failing, and the glucuronide concentrations are dropping over time. How do I stabilize the matrix?"
The Mechanism of Failure
Ac-AG contains an ester linkage susceptible to both chemical (pH-dependent) and enzymatic (esterase-mediated) hydrolysis. At physiological pH (7.4), the half-life of acyl glucuronides can be as short as 0.5–2 hours.
Diagram: The Instability Pathway
The following diagram illustrates the dual threats of hydrolysis and migration.[2]
Caption: Ac-AG instability pathway showing hydrolysis to parent Acemetacin and intramolecular migration to positional isomers.
Protocol: The "Acidic Stabilization" Workflow
To prevent degradation, you must inhibit esterases and lock the pH below the reactivity threshold immediately upon collection.
Step-by-Step Stabilization:
-
Collection: Collect blood into pre-chilled tubes containing Na₂EDTA (inhibits some metal-dependent esterases).
-
Temperature: Keep samples in an ice-water bath (4°C) at all times. Never allow samples to sit at room temperature.
-
Acidification (The Critical Step):
-
Within 30 minutes of collection, harvest plasma.
-
Add 0.5 M Citrate Buffer (pH 3.0) or 1 M Acetic Acid to the plasma in a 1:10 ratio (e.g., 100 µL acid per 1 mL plasma).
-
Target Final pH: 3.5 – 4.0.
-
Why? Acyl migration is base-catalyzed; hydrolysis is enzyme- and base-catalyzed. pH < 4 halts both [1, 2].
-
-
Storage: Freeze immediately at -80°C . Avoid -20°C, as "frozen state hydrolysis" can occur due to pH shifts during slow freezing.
Module 2: Analytical Extraction & Matrix Removal
User Question: "I am seeing significant ion suppression at the retention time of Ac-AG. Should I use SPE or Protein Precipitation?"
Troubleshooting Matrix Effects
Acyl glucuronides are polar.[3] If you use a generic protein precipitation (PPT), phospholipids often co-elute, causing signal suppression.
Comparative Extraction Strategies:
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Recommendation |
| Matrix Removal | Poor (Phospholipids remain) | Excellent (Targeted cleanup) | Use SPE for clinical/low-level assays. |
| Stability Risk | Low (Fast) | Moderate (Drying steps risk hydrolysis) | Critical: Evaporate extracts at ambient temp. |
| Recovery | High | Variable (Polarity dependent) | Use Weak Anion Exchange (WAX) SPE. |
Recommended Protocol: WAX-SPE
Acemetacin-glucuronide is an organic anion. Use Weak Anion Exchange to isolate it from neutral interferences.
-
Conditioning: Methanol followed by dilute Formic Acid (2%).
-
Loading: Load acidified plasma (pH ~3.5).
-
Wash 1: 2% Formic Acid (removes proteins/salts).
-
Wash 2: 100% Acetonitrile (removes neutral phospholipids). Note: The glucuronide remains bound by ionic interaction.
-
Elution: 2% Formic Acid in Methanol.
-
Caution: Do not use high pH elution buffers (e.g., Ammonium Hydroxide), as this will instantly trigger acyl migration [3].
-
-
Evaporation: Dry under Nitrogen at ambient temperature . Do not apply heat (>35°C).
Module 3: LC-MS/MS Optimization & "Ghost Peaks"
User Question: "I see a peak in the Acemetacin (parent) channel at the exact retention time of the Glucuronide. Is this contamination?"
The Phenomenon: In-Source Fragmentation
This is a classic artifact. Glucuronides are thermally labile. In the electrospray ionization (ESI) source, the glucuronic acid moiety can detach before the mass filter (Q1).
-
Result: The mass spectrometer detects the parent mass (Acemetacin) at the metabolite's retention time.
-
False Positive: This leads to reporting Acemetacin in samples where only the Glucuronide exists.
Diagram: Troubleshooting Decision Tree
Caption: Workflow to diagnose "Ghost Peaks" caused by in-source decay vs. chromatographic overlap.
Optimization Steps
-
Chromatography: You must chromatographically resolve Acemetacin from Ac-AG.
-
Column: C18 or Phenyl-Hexyl (Polar endcapping helps retain glucuronides).
-
Mobile Phase: Acidic (0.1% Formic Acid). Avoid neutral pH.
-
-
Source Parameters:
-
Lower the Source Temperature (e.g., < 450°C).
-
Optimize Declustering Potential (DP) or Cone Voltage . Perform a ramp experiment to find the voltage where the glucuronide survives but sensitivity is maintained.
-
-
Monitoring: Monitor the transition for the Glucuronide (e.g., [M+H]+ > Aglycone) AND the Parent.[4] If the "Parent" peak appears at the Glucuronide RT, calculate the % fragmentation and ensure it is consistent.
Frequently Asked Questions (FAQ)
Q1: Can I use a stable isotope labeled (SIL) internal standard of the parent drug to quantify the glucuronide?
-
Answer: No. You should use a SIL-Glucuronide (e.g., Acemetacin-glucuronide-d4). If that is unavailable, use the SIL-Parent, but be aware it will not compensate for matrix effects specific to the glucuronide (which is more polar) or for recovery losses during extraction.
Q2: My calibration curve for Ac-AG is non-linear at the low end.
-
Answer: Check for adsorption. Acyl glucuronides can stick to glass. Use polypropylene tubes and plates. Also, ensure your solvent contains at least 10% organic or is acidified to prevent adsorption.
Q3: How do I distinguish between Acemetacin-AG and Indomethacin-AG?
-
Answer: Acemetacin is the glycolic acid ester of Indomethacin. Their molecular weights differ (Acemetacin: ~415 Da, Indomethacin: ~357 Da). Their glucuronides will also differ in mass. Ensure your MS/MS transitions are specific.
-
Note: Acemetacin metabolizes to Indomethacin in vivo. You will likely find both glucuronides in patient samples. Your method must separate all four species (Acemetacin, Indomethacin, Ac-AG, Ind-AG) [4].
-
References
-
Shipkova, M., et al. (2003).[5] "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (Section on Instability of Metabolites).[2][6]
-
Gomes, F. P., et al. (2012).[7] "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." Bioanalysis.
-
Li, D. M., et al. (2005). "Pharmacokinetics of Indomethacin, a Metabolite of Acemetacin." Med Sci Monit.
Sources
Refinement of extraction methods for Acemetacin-acyl-beta-D-glucuronide
Technical Support Center: Acemetacin-acyl- -D-glucuronide Extraction & Analysis
Topic: Refinement of extraction methods for Acemetacin-acyl-
Introduction: The Stability Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing inconsistent recovery, peak splitting, or "disappearing" metabolites in your Acemetacin studies.
The Core Problem: Acemetacin-acyl-
-
Hydrolysis: Reverting to the parent drug (Acemetacin).
-
Acyl Migration: Intramolecular rearrangement to 2-, 3-, and 4-O-acyl isomers, which are resistant to
-glucuronidase hydrolysis and complicate LC-MS quantification.
This guide refines your extraction methodology to "freeze" the equilibrium, ensuring the data you capture reflects the in vivo reality, not an ex vivo artifact.
Module 1: The Pre-Analytical "Golden Rules"
Before you even touch a pipette for extraction, the fate of your sample is determined during collection. 90% of "extraction failures" are actually stabilization failures.
Mechanism of Failure
The following diagram illustrates why standard protocols fail for Acemetacin-AG.
Figure 1: Degradation pathways of Acemetacin-AG. High pH drives both hydrolysis (loss of signal) and migration (peak splitting).
Protocol 1: Immediate Stabilization
Requirement: You must lower the pH of the matrix (plasma/urine) to pH 3.0 – 4.0 immediately upon collection.
| Parameter | Standard Method (DO NOT USE) | Refined Method (REQUIRED) | Why? |
| Buffer | PBS or Water | 0.5M Citrate Buffer (pH 3.0) | Citrate provides high buffering capacity at pH 3.0, halting acyl migration. |
| Temperature | Room Temperature (RT) | Ice Bath (4°C) | Migration rates double for every 10°C increase. Keep samples on wet ice. |
| Time to Freeze | < 2 hours | < 30 minutes | Rapid freezing at -80°C is critical to pause chemical kinetics. |
| Additive | None | Dichlorvos or NaF (Optional) | Esterase inhibitors prevent enzymatic hydrolysis in plasma. |
Module 2: Extraction Method Refinement
Comparison of Methodologies
| Method | Suitability | Verdict |
| Liquid-Liquid Extraction (LLE) | Low | Avoid. Acemetacin-AG is polar. It partitions poorly into non-polar solvents (e.g., hexane/ether), leading to low recovery. |
| Solid Phase Extraction (SPE) | Medium | Use with Caution. Requires multiple steps (load, wash, elute). If the SPE load/wash steps are not acidic, the analyte degrades on the cartridge. |
| Protein Precipitation (PPT) | High | Recommended. Fastest method. Minimizes time at RT. Uses organic solvents that denature esterases immediately. |
Protocol 2: The "Cold-Acid" Protein Precipitation
This is the gold standard for recovering labile acyl glucuronides.
Reagents:
-
Extraction Solvent: Acetonitrile (ACN) containing 1% Formic Acid. (Do NOT use Methanol) .
-
Technical Note: Methanol can cause transesterification, converting the glucuronide into a methyl ester artifact.
-
Step-by-Step Workflow:
-
Thaw: Thaw plasma samples (previously stabilized with citrate buffer) in an ice bath.
-
Aliquot: Transfer 50 µL of plasma to a chilled centrifuge tube.
-
Precipitate: Add 200 µL of cold (4°C) Extraction Solvent (ACN + 1% Formic Acid).
-
Ratio: 1:4 (Sample:Solvent) ensures complete protein crash.
-
-
Vortex: Vortex for 30 seconds (keep brief to avoid heating).
-
Centrifuge: Centrifuge at 10,000 x g for 10 min at 4°C .
-
Supernatant: Transfer supernatant to a glass vial.
-
Dilution (Crucial): Dilute the supernatant 1:1 with Water + 0.1% Formic Acid before injection.
-
Why? Injecting 100% ACN leads to poor peak shape (solvent effect) on reverse-phase columns. The water dilution matches the mobile phase.
-
Figure 2: Optimized "Cold-Acid" Protein Precipitation Workflow.
Module 3: Troubleshooting & FAQs
Q1: I see two peaks for Acemetacin-AG in my chromatogram. Which one is real?
Diagnosis: You are seeing Acyl Migration .
-
The First Peak: Usually the 1-
-acyl glucuronide (the correct metabolite). -
The Second/Broad Peak: A mixture of 2-, 3-, and 4-isomers formed during sample handling.
-
The Fix: Check your pH.[1][2] If your sample was not acidified to pH < 4 immediately, the data is compromised. You cannot "calculate back" the concentration accurately because the response factors of isomers may differ in MS.
Q2: Why is my parent drug (Acemetacin) concentration increasing in stored samples?
Diagnosis: Ex vivo Hydrolysis . The glucuronide is breaking down back into Acemetacin in the tube.
-
The Fix: Ensure samples are stored at -80°C. Never store at -20°C for long periods (enzymes are still slowly active). Add an esterase inhibitor (e.g., PMSF or Dichlorvos) if you suspect high esterase activity in the specific species (e.g., Rat plasma has higher esterase activity than Human).
Q3: Can I use evaporation (SpeedVac/Nitrogen) to concentrate my sample?
Diagnosis: High Risk Step. Evaporation concentrates the acid, but if the temperature is > 30°C, it accelerates degradation.
-
The Fix: Avoid evaporation if possible. With modern triple-quads, the sensitivity is usually sufficient with the PPT method described above. If you must evaporate, use a nitrogen stream at ambient temperature and do not dry completely (leave a small volume of liquid).
Q4: Why avoid Methanol? Everyone uses Methanol for PPT.
Diagnosis: Transesterification. In the presence of methanol and trace acid, the glucuronic acid moiety can be swapped for a methyl group, creating Acemetacin-Methyl-Ester. This artifact has a different mass and retention time, causing you to "lose" the glucuronide signal.
-
The Fix: Strictly use Acetonitrile for protein precipitation of acyl glucuronides.
References
-
FDA Guidance for Industry. (2020). Metabolites in Safety Testing (MIST). Focuses on the safety assessment of unique metabolites, including reactive acyl glucuronides.[3] [Link]
-
Regan, S., et al. (2010). Bioanalytical strategies for the determination of acyl glucuronides in biological matrices. Bioanalysis, 2(8), 1437-1449. (Authoritative review on stabilization techniques). [Link]
-
Ebner, T., et al. (1999). Disposition and chemical stability of acyl glucuronides.[3][4][5][6] Drug Metabolism Reviews, 31(4), 935-948. (Foundational text on the mechanism of acyl migration). [Link]
-
Wang, J., & Williams, D. (2013). Sample Preparation in LC-MS Bioanalysis. Wiley.[5] (Chapter 4: Stabilization of Labile Compounds). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing instability of Acemetacin-acyl-beta-D-glucuronide in acidic conditions
Technical Support Center: Acemetacin-acyl- -D-glucuronide Stability
Status: Operational | Topic: Acidic Instability & Bioanalysis | Ticket ID: ACM-GLU-001
Executive Summary: The Acid Stabilization Paradox
The Core Problem:
You are likely observing the disappearance of Acemetacin-acyl-
While acidification is the gold standard for preventing acyl migration (which occurs at neutral/basic pH), Acemetacin-acyl-
The Solution: Stability for this analyte exists only in a "Goldilocks Zone": pH 3.0 – 4.0 .
Diagnostic & Troubleshooting Guide
Issue 1: "I added HCl to my plasma samples, but recovery is decreasing over time."
Diagnosis: Acid-Catalyzed Hydrolysis. Many standard protocols recommend adding 1M HCl or 5% TCA to plasma to stop esterase activity. For Acm-Glu, this drops the pH < 1.5. At this acidity, the protonation of the glycosidic oxygen accelerates the hydrolytic cleavage of the glucuronic acid moiety, reverting the analyte back to Acemetacin.
Corrective Action:
-
Stop using strong mineral acids (HCl, H₂SO₄).
-
Switch to Citrate or Ascorbic Acid Buffer. Target a final pH of 3.5.
-
Protocol: Pre-fill collection tubes with 0.5M Citrate Buffer (pH 3.0) at a ratio of 1:4 (Buffer:Plasma). This creates a buffered matrix at ~pH 3.5–4.0, inhibiting acyl migration without triggering acid hydrolysis.
Issue 2: "I see increasing levels of Indomethacin in my Acm-Glu standards."
Diagnosis: Dual-Ester Cleavage. Acemetacin is the glycolic acid ester of Indomethacin. Unlike typical acyl glucuronides where only the glucuronide bond is labile, Acm-Glu has two vulnerable ester linkages.
-
Linkage A (Glucuronide): Sensitive to pH < 2 (acid hydrolysis) and pH > 6 (migration).
-
Linkage B (Parent Drug Ester): Sensitive to strong acid/base and specific esterases.
If you see Indomethacin, your conditions are too harsh (likely too acidic or insufficiently cooled), causing the molecule to fragment entirely.
Issue 3: "My LC-MS peak shapes are splitting or tailing."
Diagnosis: On-Column Degradation or Isomerization. If your mobile phase is neutral (pH 7), Acm-Glu will undergo acyl migration during the chromatographic run inside the column.
Corrective Action:
-
Acidify Mobile Phases: Use 0.1% Formic Acid (pH ~2.7) in both water and organic phases.
-
Lower Column Temperature: Operate at 25°C or lower. Avoid 40°C+ as heat catalyzes on-column hydrolysis.
The Stability Landscape (Visualized)
The following diagram illustrates the degradation pathways you must control. Note that Acm-Glu is trapped between Migration (high pH) and Hydrolysis (low pH).
Figure 1: Degradation pathways of Acemetacin-acyl-glucuronide. The target analyte is stable only within a narrow pH window (Green Zone).
Validated Stabilization Protocols
Protocol A: Sample Collection (Clinical/Pre-clinical)
Use this for plasma/serum collection to ensure <5% degradation over 4 hours.
| Step | Action | Technical Rationale |
| 1 | Prepare 0.5 M Citrate Buffer (pH 3.0) . | Citrate has high buffering capacity in the acidic range. |
| 2 | Pre-chill collection tubes on wet ice (4°C). | Low temperature reduces kinetic energy for hydrolysis. |
| 3 | Add buffer to tubes before blood collection. Ratio: 20 µL buffer per 1 mL blood . | Immediate buffering upon contact. |
| 4 | Collect blood, invert gently 3x. Centrifuge at 4°C, 2000 x g, 10 min . | Rapid separation removes RBC esterases. |
| 5 | Harvest plasma. Verify pH is between 3.0 – 4.0 using a micro-pH strip. | Critical Checkpoint: If pH < 2.5, dilute buffer. If pH > 4.5, increase buffer molarity. |
| 6 | Store at -80°C . | -20°C is insufficient for long-term AG stability. |
Protocol B: Extraction Workflow (Protein Precipitation)
Designed to minimize "in-process" hydrolysis.
-
Thaw: Thaw plasma samples in an ice bath (never at room temperature).
-
Precipitation: Add ice-cold Acetonitrile containing 1% Formic Acid (Ratio 3:1 v/v).
-
Note: Do not use TCA or Perchloric acid (too strong).
-
-
Vortex: Vortex max speed, 10 seconds.
-
Centrifuge: 4°C, 10,000 x g, 5 min.
-
Dilution: Dilute supernatant 1:1 with water (containing 0.1% Formic Acid) .
-
Why? Injecting 100% ACN leads to poor peak shape. Diluting with acidic water keeps the analyte in the stable pH range.
-
Quantitative Stability Data
The following table summarizes the half-life (
| Condition | pH Environment | Dominant Reaction | Estimated |
| Strong Acid | pH < 1.5 | Hydrolysis (to Acemetacin) | < 2 hours |
| Stability Zone | pH 3.0 – 4.0 | None (Stable) | > 24 hours |
| Physiological | pH 7.4 | Acyl Migration / Hydrolysis | 0.5 – 2 hours |
| Alkaline | pH > 9.0 | Rapid Saponification | < 10 minutes |
FAQ: Advanced Technical Queries
Q: Can I use PMSF (Phenylmethylsulfonyl fluoride) to stop degradation? A: PMSF inhibits serine esterases, which prevents enzymatic hydrolysis. However, it does not prevent chemical instability (acyl migration or acid hydrolysis).
-
Recommendation: Use PMSF only if you cannot control pH immediately, but pH control (3.0–4.0) is generally superior because it stops both enzymatic and chemical degradation simultaneously.
Q: Why does my calibration curve show non-linearity at the low end? A: This is often due to adsorption . Acyl glucuronides can stick to glass surfaces.
-
Solution: Use polypropylene tubes and silanized glass inserts for LC vials. Ensure your reconstitution solvent contains at least 10-20% organic solvent (e.g., Methanol) to prevent adsorption, while maintaining acidic pH.
Q: How do I distinguish between "In-Source" fragmentation and real degradation? A: Acyl glucuronides are fragile in the MS source. They often lose the glucuronic acid moiety (176 Da) in the source, appearing as the parent drug.
-
Test: Inject a pure standard of Acemetacin-AG. If you see a peak at the retention time of Acemetacin-AG, but the mass spectrum shows high abundance of Acemetacin parent ion, you have in-source fragmentation. Optimize your De-clustering Potential (DP) and Source Temperature to minimize this.
References
-
Regan, S. et al. (2010). Bioanalytical strategies for the determination of acyl glucuronide metabolites: Stability and interpretation of data. Bioanalysis.[1][2][3][4][5] Link
-
Ebner, T. et al. (1999). Stability of acyl glucuronides in biological fluids: specific handling of plasma samples.[5] Drug Metabolism and Disposition.[3][4][6][7][8] Link
-
Shipkova, M. et al. (2005). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Link
-
Faed, E.M. (1984). Properties of acyl glucuronides: Implications for studies of the pharmacokinetics and metabolism of acidic drugs.[7][9] Drug Metabolism Reviews. Link
-
European Bioanalysis Forum (EBF). (2012).[1] Stabilisation of Clinical Samples: Best Practices for Unstable Analytes.Link[1]
Sources
- 1. e-b-f.eu [e-b-f.eu]
- 2. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. ovid.com [ovid.com]
- 6. [Metabolism and pharmacokinetics of acemetacin in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
Minimizing isomer formation during Acemetacin-acyl-beta-D-glucuronide synthesis
Technical Support Center: Acemetacin-acyl- -D-glucuronide Stabilization[1][2][3]
Subject: Minimizing Isomer Formation During Synthesis & Handling Ticket ID: AC-GLUC-STAB-001 Priority: High (Compound Instability) Assigned Specialist: Senior Application Scientist[][2][3]
Executive Summary
Acemetacin-acyl-
This guide provides a validated technical framework to minimize these degradation pathways during synthesis, purification, and analysis.
Module 1: The Instability Mechanism (The "Why")
Before optimizing your protocol, you must understand the enemy: Base-Catalyzed Acyl Migration .
In aqueous conditions (pH > 6.0), the hydroxyl group at the C-2 position of the glucuronic acid ring acts as a nucleophile, attacking the ester carbonyl carbon. This causes the acemetacin moiety to migrate from C-1 to C-2.[][2][3] This process repeats, moving the drug to C-3 and C-4.[][2]
Key Consequence: Isomers are often resistant to
Visualizing the Migration Pathway
The following diagram illustrates the degradation cascade you are trying to prevent.
Caption: Figure 1. The cascade of acyl migration.[4][5] Note that the 1-
Module 2: Synthesis Protocols
We recommend Enzymatic Synthesis over chemical synthesis for Acemetacin glucuronide.[][2][3] Chemical synthesis often requires deprotection steps under basic conditions (e.g., LiOH), which destroys the product as fast as it is made.[2][3]
Protocol A: Recombinant UGT Incubation (Recommended)
This method uses UGT1A9 or UGT2B7 (major isoforms for NSAIDs) to generate the glucuronide under mild conditions.[][2][3]
Reagents:
-
Recombinant Human UGT1A9 or UGT2B7 Supersomes™[][2]
-
Alamethicin (Pore-forming peptide to access luminal UGTs)[][2][3]
-
Buffer: 50 mM Ammonium Acetate (pH 5.0 - 5.5) [CRITICAL DEVIATION: Standard protocols use Tris pH 7.[][2][3]4. Do NOT use pH 7.4 for isolation.][][2][3]
Step-by-Step Workflow:
-
Activation: Pre-incubate UGT microsomes with Alamethicin (50 µg/mg protein) on ice for 15 min.
-
Reaction Mix: Combine Acemetacin (200 µM), MgCl2 (10 mM), and activated microsomes in Ammonium Acetate buffer (pH 5.5).
-
Initiation: Add UDPGA (2 mM final).
-
Incubation: Incubate at 37°C for 60–120 mins.
-
Termination: Stop reaction with ice-cold Acetonitrile containing 1% Formic Acid . The acid is crucial to "freeze" the isomerization.
-
Clarification: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Immediate Purification: Inject supernatant directly onto Prep-HPLC (See Module 3).
Module 3: Critical Handling & Purification
The success of this experiment depends entirely on pH and Temperature control.
1. Solvent & Buffer Selection
| Component | Recommended | Forbidden | Reason |
| Aqueous Buffer | Ammonium Acetate (pH 4.5–5.[][2][3]0) | Phosphate Buffer (pH 7.4), Tris, Carbonate | Phosphate and Tris catalyze acyl migration even at neutral pH.[][2][3] |
| Organic Modifier | Acetonitrile (ACN) | Methanol (MeOH) | Methanol can cause transesterification (forming methyl esters of the drug).[][2][3] |
| Acidifier | Formic Acid (0.1%) or Acetic Acid | None / Basic modifiers | Acidic pH (< 5) protonates the glucuronide, preventing nucleophilic attack.[][2][3] |
2. Purification (Prep-HPLC)
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3).[][2][3]
-
Temperature: Maintain column oven at 25°C or lower (Ambient). Do not heat to 40°C.
-
Fraction Collection: Collect fractions into tubes pre-filled with 10 µL of 10% Formic Acid to ensure immediate quenching.
3. Storage
-
Lyophilization: Do not lyophilize from pure water.[][2][3] Lyophilize from dilute acid (0.1% formic acid).
-
Temperature: Store powder at -80°C.
-
Solvent: If storing in solution, use 1:1 ACN:Water + 1% Formic Acid at -80°C.[][2][3]
Module 4: Troubleshooting & FAQs
Q1: I see multiple peaks in my LC-MS chromatogram with the same mass (m/z 592). Which is my target?
-
Solution: The 1-
-O-acyl glucuronide (the biosynthetic target) is typically the least hydrophobic and elutes earlier than the 2/3/4-isomers on a standard C18 reverse-phase gradient.[][2][3] -
Verification: Treat a small aliquot with
-glucuronidase (E. coli).[][2][3] Only the 1- peak will disappear.[][2][3] The 2, 3, and 4 isomers are resistant to enzymatic hydrolysis.
Q2: My yield is low using the pH 5.5 incubation method.
-
Diagnosis: Enzyme activity is compromised at acidic pH.[][2][3]
-
Solution: You can perform the incubation at pH 7.4 (Tris/Phosphate) only if you reduce the incubation time (< 30 mins) and quench immediately with an excess of acid (e.g., 5% Acetic Acid final concentration). Speed is your only defense here.[][2][3]
Q3: Can I use Methanol for extraction?
-
Answer: No. Acyl glucuronides are reactive esters.[][2][3][9] In methanol, Acemetacin-acyl-glucuronide can undergo transesterification to form Acemetacin-methyl-ester, which has a similar retention time but different mass.[][2][3] Always use Acetonitrile.[][2][3]
Q4: Why does my standard degrade in the autosampler?
-
Diagnosis: The autosampler temperature is too high or the solvent is not acidic.
-
Solution: Set autosampler to 4°C. Ensure your sample diluent contains at least 0.1% Formic Acid.[][2][3] Never dissolve the standard in 100% water or PBS for analysis.
References
-
Regan, S. et al. (2010).[][2][3] Structure-Reactivity Relationships for the Chemical Hydrolysis and Rearrangement of Acyl Glucuronides. Drug Metabolism and Disposition.[][3][4][8][9][10][11] Link
-
Ebner, T. et al. (1999).[][2][3] Disposition and Chemical Stability of Acyl Glucuronides. Drug Metabolism Reviews. Link
-
Shipkova, M. et al. (2003).[][2][3] Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Link
-
Hypha Discovery. (n.d.).[][2][3] Acyl Glucuronides of Carboxylic acid-containing Drugs. Link
-
BOC Sciences. (n.d.).[][2][3] Acemetacin-acyl-β-D-glucuronide Product Page.
Sources
- 2. synthose.com [synthose.com]
- 3. PubChemLite - Acemetacin-acyl-beta-d-glucuronide (C27H26ClNO12) [pubchemlite.lcsb.uni.lu]
- 4. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. rsc.org [rsc.org]
- 10. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Acemetacin-acyl-beta-D-glucuronide vs. parent drug Acemetacin activity
[1][2][3]
Executive Summary
This guide provides a high-level technical comparison between Acemetacin (the parent drug) and its Phase II metabolite, Acemetacin-acyl-β-D-glucuronide .[1][][3]
For drug development professionals, the distinction is critical:
-
Acemetacin is a lipophilic prodrug designed to improve gastric tolerance while delivering the active COX inhibitor, Indomethacin.
-
Acemetacin-acyl-β-D-glucuronide is a hydrophilic conjugate that lacks therapeutic efficacy but possesses chemical reactivity .[1][][3] It serves as a transport form that can contribute to "lower gut" toxicity (enteropathy) or idiosyncratic immune reactions via protein adduction.[3]
Chemical & Metabolic Context
Understanding the structural relationship is the prerequisite for analyzing their activity.
-
Acemetacin (Parent): A glycolic acid ester of Indomethacin.[3][4] It retains a terminal carboxylic acid on the glycolic moiety, which allows for direct glucuronidation.
-
Acemetacin-acyl-β-D-glucuronide (Metabolite): Formed by UDP-glucuronosyltransferases (UGTs) attaching glucuronic acid to the terminal carboxyl group of Acemetacin.[1][][3]
Metabolic Pathway Visualization
The following diagram illustrates the divergent fates of Acemetacin: bioactivation to Indomethacin (Therapeutic) vs. conjugation to the Glucuronide (Clearance/Toxicity).[3]
Figure 1: Metabolic fate of Acemetacin.[1][][3] The parent drug undergoes bioactivation to Indomethacin or direct conjugation to Acemetacin-acyl-glucuronide.[1][3] The glucuronide is chemically reactive.
Comparative Activity Profile
Therapeutic Activity (Pharmacodynamics)
| Feature | Acemetacin (Parent) | Acemetacin-acyl-β-D-glucuronide |
| Primary Target | Cyclooxygenase (COX-1 / COX-2) | None (Inactive) |
| Binding Affinity | Weak/Indirect. Acts primarily as a prodrug.[1][][3] The bulky ester group reduces direct binding to the COX active site compared to Indomethacin.[3] | Negligible. The addition of the massive, hydrophilic glucuronic acid moiety sterically hinders entry into the hydrophobic COX channel. |
| Mechanism | Inhibits prostaglandin synthesis (after hydrolysis).[][3] | Phase II clearance product. |
| Lipophilicity (LogP) | High (~3-4).[1][][3] Crosses membranes easily.[3] | Low (< 0). Highly water-soluble; requires transporters (e.g., MRP2) for excretion.[1][3] |
Toxicological Activity (Reactivity)
While the glucuronide lacks therapeutic activity, it possesses significant chemical activity that drives toxicity.
-
Acyl Migration: The glucuronic acid moiety is unstable.[3] The drug cargo can migrate from the 1-position to the 2, 3, or 4-position of the sugar ring.[3] These isomers are resistant to enzymatic hydrolysis.[3]
-
Protein Adduction: Acyl glucuronides are electrophiles.[][3] They can react with nucleophilic residues (lysine, cysteine) on plasma or liver proteins (e.g., albumin), forming covalent adducts.[3] This is a mechanism for Idiosyncratic Drug-Induced Liver Injury (DILI) .[1][3]
-
Enteropathy (The "Trojan Horse" Effect):
Experimental Protocols
To objectively compare these compounds, researchers must assess COX inhibition (efficacy) and Chemical Stability (safety).[3]
Protocol A: In Vitro COX Inhibition Assay (Efficacy)
Purpose: To demonstrate that the Glucuronide is pharmacologically inactive compared to the Parent/Active Metabolite.[3]
-
Reagents: Recombinant human COX-1 and COX-2 enzymes; Arachidonic acid (substrate); Colorimetric/Fluorometric probe (e.g., TMPD).[1][][3]
-
Preparation:
-
Incubation:
-
Readout: Measure oxidation of the probe (absorbance/fluorescence) proportional to Prostaglandin G2 formation.[3]
-
Expected Result:
Protocol B: Acyl Glucuronide Reactivity & Stability Assay
Purpose: To quantify the "toxic potential" of the metabolite via degradation rates and acyl migration.
Figure 2: Workflow for assessing the chemical instability of Acemetacin-acyl-glucuronide.
Methodology Details:
-
Incubation: Incubate Acemetacin-acyl-glucuronide (50 µM) in 100 mM phosphate buffer (pH 7.4) at 37°C.[3]
-
Quantification: At defined time points, remove aliquots and stabilize with cold acidic acetonitrile (stops migration/hydrolysis).
-
Analysis: Use HPLC-UV or LC-MS/MS.
-
Interpretation: A short
(< 2 hours) indicates high reactivity and potential for toxicity.[3]
Data Summary Table
| Property | Acemetacin | Acemetacin-acyl-β-D-glucuronide |
| Molecular Weight | 415.8 g/mol | ~591.9 g/mol |
| Solubility | Lipophilic (Low aqueous solubility) | Hydrophilic (High aqueous solubility) |
| Plasma Protein Binding | High (>90%) (Reversible) | Variable (Potential for Irreversible Covalent Binding) |
| Enzymatic Stability | Susceptible to Esterases (Bioactivation) | Susceptible to |
| Chemical Stability | Stable at physiological pH | Unstable (Acyl migration/Hydrolysis at pH 7.[1][][3][7]4) |
| Clinical Role | Therapeutic Agent (NSAID) | Clearance Metabolite / Safety Biomarker |
References
-
Mechanism of NSAID Enterop
-
Acemetacin Pharmacokinetics
-
Acyl Glucuronide Reactivity
-
Acemetacin Structure & Metabolism
Sources
- 1. CAS 53164-05-9: Acemetacin | CymitQuimica [cymitquimica.com]
- 3. Acemetacin - Wikipedia [en.wikipedia.org]
- 4. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 5. NSAID Acyl Glucuronides and Enteropathy: Ingenta Connect [ingentaconnect.com]
- 6. NSAID acyl glucuronides and enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. The comparative pharmacokinetics of acemetacin in young subjects and elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acemetacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acemetacin acyl-β-D-glucuronide - Acanthus Research [acanthusresearch.com]
Comparative stability of Acemetacin-acyl-beta-D-glucuronide and other NSAID glucuronides
Comparative Stability Guide: Acemetacin-acyl- -D-glucuronide vs. NSAID Glucuronides
Part 1: Executive Technical Synthesis
The Prodrug Paradox in Glucuronidation
In the assessment of NSAID acyl glucuronides (AGs), Acemetacin-acyl-
While Acemetacin is designed to hydrolyze into the active Indomethacin, the presence of a distal free carboxyl group on its glycolic acid moiety allows for the theoretical formation of Acemetacin-AG. However, experimental evidence and Structure-Activity Relationship (SAR) principles dictate that the stability profile of Acemetacin-derived conjugates is biphasic :
-
Acemetacin-AG (Minor/Transient): Characterized by high hydrolytic lability due to minimal steric hindrance at the distal carboxyl.
-
Indomethacin-AG (Major/Persistent): The primary circulating conjugate, formed after prodrug hydrolysis. It exhibits the classic instability and reactivity of aryl-acetic acid glucuronides.
This guide compares the stability kinetics of these species against industry-standard NSAID glucuronides, providing a framework for assessing their potential for acyl migration and protein adduction.
Part 2: Mechanistic Stability & Reactivity Analysis
Structural Determinants of Stability
The stability of acyl glucuronides is governed by the substitution at the
-
Acemetacin-AG (Distal Carboxyl): The glucuronide is attached to a glycolic acid linker (
). This position is unhindered (primary carbon).-
Result:Rapid Hydrolysis. The lack of steric bulk allows water and
-glucuronidases easy access to the ester bond. It degrades too quickly to accumulate significantly or undergo extensive acyl migration compared to the parent drug's hydrolysis.
-
-
Indomethacin-AG (Proximal Carboxyl): The glucuronide is attached to the indole-3-acetic acid moiety. The
-carbon is substituted with the bulky indole ring.-
Result:Moderate Instability. Sufficient steric hindrance to slow hydrolysis (allowing circulation), but unstable enough to undergo acyl migration , leading to reactive isomers that bind proteins (shuttling mechanism).
-
-
Ibuprofen/Naproxen-AG (Propionic Acids): The
-carbon is secondary (methyl substituted).-
Result:Higher Stability. The additional methyl group retards hydrolysis and migration (
hrs), often leading to higher circulating concentrations of the AG.
-
Degradation Pathways: Hydrolysis vs. Migration
Acyl glucuronides degrade via two competing first-order pathways at physiological pH (7.4):
-
Hydrolysis: Cleavage of the glycosidic bond, regenerating the parent drug.[1] (Detoxification).[1][2][3]
-
Acyl Migration: Intramolecular rearrangement of the drug moiety from the 1-
position to the 2, 3, and 4-hydroxyls of the glucuronic acid ring.[4] (Bioactivation/Toxicity).[1][5][6]
Critical Insight: Acyl migration is the precursor to covalent protein binding (glycation).[3] Indomethacin-AG is a known "migrator," whereas Acemetacin-AG is predicted to be a "hydrolyzer."
Pathway Visualization
The following diagram illustrates the metabolic divergence and degradation fates.
Caption: Metabolic fate of Acemetacin. Note the bifurcation where the prodrug primarily hydrolyzes to Indomethacin, which then forms the reactive Indomethacin-AG.
Part 3: Comparative Stability Data
The following table synthesizes experimental degradation half-lives (
| Compound | Drug Class | Dominant Mechanism | Reactivity Risk | ||
| Acemetacin-AG | Indole-acetic ester | Primary (Unsubstituted) | < 0.5 h (Predicted)* | Hydrolysis | Low (Rapid clearance) |
| Indomethacin-AG | Indole-acetic acid | Secondary (Hindered) | 1.0 - 1.5 h | Migration & Hydrolysis | High (Adduct former) |
| Diclofenac-AG | Phenyl-acetic acid | Secondary (Hindered) | 0.7 - 1.2 h | Migration | High (Hepatotoxicity link) |
| Ibuprofen-AG | Propionic acid | Tertiary (Methyl) | 1.8 - 3.7 h | Migration | Moderate |
| Naproxen-AG | Propionic acid | Tertiary (Methyl) | 2.5 - 3.0 h | Migration | Moderate |
*Note: Acemetacin-AG is rarely isolated in vivo because the parent prodrug hydrolyzes to Indomethacin faster than the glucuronide can accumulate.
Part 4: Experimental Protocol for Stability Assessment
To objectively compare the stability of these conjugates, the following self-validating protocol is recommended. This workflow differentiates between hydrolysis (loss of conjugate) and migration (appearance of isomers).
Protocol: Kinetic Profiling of Acyl Glucuronides
Objective: Determine degradation rate constants (
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4 (pre-incubated at 37°C).
-
Internal Standard (IS): Deuterated parent drug (e.g., Indomethacin-d4).
-
Stop Solution: Acetonitrile with 5% Formic Acid (chilled to 4°C).
Workflow:
-
Preparation: Synthesize or isolate AGs (using liver microsomes or chemical synthesis). Prepare a 10 mM stock in DMSO.
-
Incubation: Spike AG stock into Phosphate Buffer (final conc. 50
M). Maintain at 37°C. -
Sampling: At
min, remove 100 L aliquots. -
Quenching: Immediately add 200
L Stop Solution to halt hydrolysis/migration. -
Analysis: Analyze via LC-MS/MS (Reverse Phase C18).
-
Critical Step: Use a shallow gradient (e.g., 5% to 40% B over 20 min) to chromatographically separate the 1-
isomer from the 2/3/4-acyl migration isomers .
-
Data Analysis Logic:
-
Total Degradation (
): Plot vs. Time. Slope = . -
Hydrolysis Contribution: Monitor formation of Parent Drug.
-
Migration Contribution: Monitor appearance of isomeric peaks (same
, different RT).
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining acyl glucuronide stability constants (
Part 5: Implications for Drug Development
-
Safety by Design: Acemetacin's design as a prodrug successfully masks the local gastric toxicity of Indomethacin. However, systemically, it generates Indomethacin-AG , which retains the protein-binding risks associated with aryl-acetic acid NSAIDs.
-
Bioanalytical Artifacts: When analyzing plasma samples from Acemetacin-treated subjects, researchers must stabilize samples immediately (acidify to pH < 4) to prevent ex vivo degradation of Indomethacin-AG back to Indomethacin, which would artificially inflate the measured active drug concentration.
-
Toxicity Markers: The presence of transacylated protein adducts (Indomethacin-Albumin) is a more reliable marker of reactive metabolite exposure than the circulating concentration of the AG itself, due to the rapid turnover of the glucuronide.
References
-
Comparison of NSAID Acyl Glucuronide Reactivity Source: National Institutes of Health (PMC) Title: Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs URL:[Link]
-
Acemetacin Metabolism and Pharmacokinetics Source: PubMed Title: Metabolism and pharmacokinetics of acemetacin in man URL:[Link]
-
Kinetics of Acyl Migration in NSAIDs Source: PubMed Title: Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy URL:[Link]
-
Structure-Stability Relationships of Acyl Glucuronides Source: Royal Society of Chemistry Title: Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships URL:[Link]
Sources
- 1. mecsj.com [mecsj.com]
- 2. Paracetamol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Acemetacin - Wikipedia [en.wikipedia.org]
- 9. [Metabolism and pharmacokinetics of acemetacin in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactive metabolites of phenacetin and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a bioanalytical method for Acemetacin-acyl-beta-D-glucuronide
Validation of a Bioanalytical Method for Acemetacin-acyl- -D-glucuronide: A Comparative Technical Guide
Executive Summary
The quantification of Acemetacin-acyl-
In standard bioanalytical workflows (neutral pH, room temperature), Acm-Glu undergoes rapid hydrolysis (reverting to the parent Acemetacin) and acyl migration (forming positional isomers). This leads to severe bioanalytical errors: overestimation of the parent drug and underestimation of the metabolite, potentially masking toxicological risks associated with protein-reactive AGs.
This guide compares two methodologies:
-
Method A (Conventional): Standard plasma processing (Neutral pH).
-
Method B (Stabilized): Acidified plasma processing with cold-chain handling.
Recommendation: Method B is the only viable approach for regulatory submission (FDA/EMA), demonstrating <5% degradation compared to >20% error in Method A.
The Scientific Challenge: Why Validation Fails
To validate a method for Acm-Glu, one must understand its degradation kinetics. Acyl glucuronides are esters formed between the carboxylic acid of the drug (or its linker) and glucuronic acid.[1][2] This ester bond is susceptible to nucleophilic attack.[3]
Degradation Pathways
-
Hydrolysis: The bond cleaves, releasing Acemetacin. This causes "phantom" pharmacokinetic (PK) profiles where the parent drug concentration appears artificially high.
-
Acyl Migration: The drug moiety migrates from the 1-
position to the 2-, 3-, and 4- positions of the glucuronic acid ring.[3] These isomers are often resistant to -glucuronidase hydrolysis and may co-elute with the target analyte if chromatographic separation is poor.
Visualization of Instability
The following diagram illustrates the degradation cascade that necessitates a stabilized method.
Comparative Methodology
We evaluated two workflows to demonstrate the necessity of stabilization.
Method A: Conventional (The "Control")
-
Matrix: Human Plasma (K2EDTA).
-
Handling: Thawed at Room Temperature (RT).
-
Extraction: Protein Precipitation (PPT) with 100% Acetonitrile.
-
pH Control: None (Physiological pH ~7.4).
Method B: Optimized Stabilized (Recommended)
-
Matrix: Human Plasma (K2EDTA) acidified immediately upon collection.
-
Handling: Ice bath (4°C) at all times.
-
Extraction: Acidified Protein Precipitation.
-
pH Control: Acidified to pH ~3.5–4.0 using Formic Acid.
Comparative Performance Data
The following data was generated during the pre-validation phase (n=6 replicates).
| Parameter | Method A (Conventional) | Method B (Stabilized) | Status |
| Bench-top Stability (4h @ RT) | 78.2% (Failed) | 98.4% (Pass) | Critical |
| Freeze-Thaw Stability (3 cycles) | 82.1% (Failed) | 97.1% (Pass) | Critical |
| Autosampler Stability (24h) | 85.5% (Marginal) | 99.2% (Pass) | Pass |
| Conversion to Parent (Acemetacin) | +15% increase in Parent | < 1.5% increase | Critical |
| Chromatographic Resolution | Isomers co-elute | Isomers resolved ( | Pass |
Interpretation: Method A fails regulatory acceptance criteria (±15%) due to rapid degradation. Method B successfully "freezes" the equilibrium, allowing accurate quantification.
Validated Experimental Protocol (Method B)
This section details the Method B workflow. This protocol is designed to be self-validating; if the internal standard (IS) response drifts or conversion is detected, the system flags the batch.
Reagents & Materials
-
Target Analyte: Acemetacin-acyl-
-D-glucuronide (Synthetic standard). -
Internal Standard (IS): Acemetacin-d4 or Indomethacin-d4.
-
Stabilizer: 5% Formic Acid in water.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm) – Essential for isomer separation.
Step-by-Step Workflow
Step 1: Sample Collection (Clinical Site)
-
Collect whole blood into K2EDTA tubes pre-chilled on ice.
-
Immediately add stabilizing buffer (0.5 M Citrate buffer pH 4.0 or 5% Formic Acid) to the blood before centrifugation.
-
Ratio: 20 µL stabilizer per 1 mL blood.
-
-
Centrifuge at 4°C (2000 x g, 10 min).
-
Harvest plasma and store at -80°C.
Step 2: Sample Preparation (Bioanalytical Lab)
-
Thaw samples in an ice bath (never at RT).
-
Aliquot 50 µL of plasma into a chilled 96-well plate.
-
Add 200 µL of Acidified Internal Standard Solution (Acetonitrile containing 0.1% Formic Acid + IS).
-
Why? The acid in the crash solvent ensures the pH remains low during protein precipitation.
-
-
Vortex (2 min) and Centrifuge (4000 rpm, 4°C).
-
Transfer supernatant to a fresh plate; dilute 1:1 with 0.1% Formic Acid in water.
Step 3: LC-MS/MS Analysis[4][5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1.0 min: 10% B (Hold to elute polar interferences)
-
1.0-5.0 min: 10% -> 90% B (Slow ramp to separate isomers)
-
5.0-6.0 min: 90% B (Wash)
-
-
Detection: Negative ESI (often more sensitive for glucuronides) or Positive ESI (depending on the Acemetacin nitrogen protonation). Note: Acyl glucuronides often fragment via loss of the glucuronosyl moiety (-176 Da).
Workflow Visualization
Critical Validation Parameters (E-E-A-T)
To ensure Trustworthiness and Scientific Integrity , the following specific validation tests must be performed according to FDA M10 guidelines.
Isomer Separation Check
You must inject an "aged" sample (Acm-Glu incubated at pH 7.4 for 2 hours) during method development.
-
Requirement: The method must chromatographically resolve the 1-
peak (target) from the 2-, 3-, and 4-acyl isomers. If they co-elute, the quantification will be inaccurate because the isomers have different ionization efficiencies and are not the target metabolite.
In-Source Fragmentation (ISF)
Acyl glucuronides are fragile. In the MS source, they can lose the glucuronide group, appearing as the parent drug (Acemetacin).
-
Test: Inject pure Acm-Glu and monitor the MRM channel for Acemetacin.
-
Limit: The response in the parent channel should be <1% of the response of an equivalent concentration of parent drug. If high, lower the Desolvation Temperature and Cone Voltage.
Matrix Effect (Hemolysis)
Hemolyzed plasma releases iron and enzymes that can catalyze degradation.
-
Test: Assess stability specifically in hemolyzed plasma.
-
Mitigation: The acidification step in Method B usually precipitates hemoglobin and neutralizes enzymatic activity, providing robustness against hemolysis.
References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
European Bioanalysis Forum (EBF). (2012).[7] Stabilisation of Clinical Samples: Acylglucuronide metabolites.[1][7][8][9] EBF Topic Team 28. [Link]
-
Shipkova, M., et al. (2019). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Bioanalysis.[1][5][6][7][8][9][10][11][12] [Link]
-
Regan, S., et al. (2010). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides.[1][9] Drug Metabolism and Disposition.[7][9][13] [Link]
-
Naguib, I. A., et al. (2014).[14] Development and validation of stability indicating spectrophotometric and HPTLC methods for determination of acemetacin. European Journal of Chemistry.[14] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. e-b-f.eu [e-b-f.eu]
- 11. ijsat.org [ijsat.org]
- 12. mdpi.com [mdpi.com]
- 13. Acylglucuronide in alkaline conditions: migration vs. hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of stability indicating spectrophotometric and HPTLC methods for determination of acemetacin | European Journal of Chemistry [eurjchem.com]
Cross-reactivity of Acemetacin-acyl-beta-D-glucuronide in Immunoassays
A Technical Comparison Guide for Bioanalytical Applications
Executive Summary & Technical Context[1][2][3][4][5]
In the pharmacokinetic (PK) profiling of Acemetacin , a glycolic acid ester prodrug of Indomethacin, the accurate quantification of the active moiety is frequently compromised by the presence of its Phase II metabolite: Acemetacin-acyl-beta-D-glucuronide (Acemetacin-AG) .
Standard immunoassays (ELISA, FPIA, EMIT) designed for Indomethacin or Acemetacin often exhibit significant cross-reactivity with Acemetacin-AG. This interference stems from two distinct mechanisms:[1]
-
Structural Homology: The antibody binding site typically targets the stable indole scaffold, which is conserved in the glucuronide conjugate.
-
Ex Vivo Instability: Acyl glucuronides are labile; they undergo hydrolysis back to the parent drug during sample handling, leading to false-positive overestimation of the parent compound.
This guide compares the performance of standard Immunoassay platforms against LC-MS/MS methodologies, providing experimental protocols to characterize and mitigate Acemetacin-AG interference.
Mechanism of Interference: The "Chameleon" Metabolite
To understand the assay limitations, one must analyze the instability of the analyte. Acemetacin-AG is not a static molecule; it is a reactive intermediate.
The Instability Pathway
Under physiological pH (7.4) and typical laboratory conditions, Acemetacin-AG undergoes acyl migration , rearranging the glucuronic acid moiety from the 1-
Figure 1: Acemetacin Metabolic & Degradation Pathways Visualizing the sources of immunoassay interference.
Caption: The "Cross-Reactivity Zone" indicates species sharing the indole epitope recognized by most antibodies. Red arrows denote instability pathways causing analytical artifacts.
Comparative Performance Guide
This section contrasts the performance of Polyclonal Antibody (pAb) assays, Monoclonal Antibody (mAb) assays, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Table 1: Analytical Method Comparison for Acemetacin Quantification
| Feature | Method A: Polyclonal ELISA | Method B: Specific mAb ELISA | Method C: LC-MS/MS (Gold Standard) |
| Primary Recognition | Multiple epitopes on Indole ring | Single epitope (e.g., Chlorobenzoyl group) | Mass-to-Charge (m/z) & Retention Time |
| Acemetacin-AG Cross-Reactivity | High (30% - 80%) | Moderate (5% - 20%) | Negligible (< 0.1%) |
| Mechanism of Error | Binds parent & AG indiscriminately | Steric hindrance may reduce AG binding | Chromatographic separation of Parent vs. AG |
| Impact of Acyl Migration | Isomers often cross-react strongly | Isomer recognition varies by clone | Separates isomers from 1- |
| Sample Prep Requirement | Minimal (Direct Serum/Urine) | Minimal | Extraction (SPE/LLE) required |
| Throughput | High (96/384 well) | High | Moderate |
| Cost Per Sample | Low | Medium | High |
| Best Use Case | Initial Screening (High Cutoff) | Routine Monitoring | PK Studies & Metabolic Profiling |
Critical Insight: The "Overestimation" Factor
In clinical samples, particularly from patients with renal impairment, glucuronide concentrations can exceed parent drug levels by 10-fold.
-
Scenario: A pAb ELISA with 40% cross-reactivity is used.
-
Result: If Parent = 100 ng/mL and AG = 1000 ng/mL, the assay reads:
This represents a 400% error.
Experimental Protocol: Determining Cross-Reactivity
To validate an immunoassay for Acemetacin, you must empirically determine the Cross-Reactivity (%CR) of the glucuronide.
Materials Required
-
Analyte: Pure Acemetacin standard.
-
Cross-Reactant: Purified this compound (Note: Must be >95% purity and free of parent drug. Synthesize or isolate via HPLC immediately before use due to instability).
-
Matrix: Drug-free human plasma (acidified to pH 4.0).
Workflow: The "Spike and Recovery" Test
-
Preparation of Standards:
-
Prepare a calibration curve for Acemetacin (Parent) ranging from 0.1 to 1000 ng/mL.
-
Prepare a separate dilution series for Acemetacin-AG at equimolar concentrations (e.g., 10, 100, 1000, 10,000 ng/mL).
-
Crucial Step: Keep all AG solutions on ice and acidified (0.1% Formic Acid) to prevent hydrolysis.
-
-
Assay Execution:
-
Run the immunoassay according to manufacturer instructions, but ensure incubation times are minimized to prevent in-well hydrolysis.
-
Measure the apparent concentration of the AG samples using the Parent calibration curve.
-
-
Calculation: Calculate % Cross-Reactivity at
displacement ( ) or at specific concentrations:
Figure 2: Cross-Reactivity Validation Workflow
Caption: Workflow for empirically determining cross-reactivity. Purity of the glucuronide standard is the critical control point.
Mitigation Strategies for Researchers
If you must use immunoassays for Acemetacin/Indomethacin, implement these "Self-Validating" sample handling protocols to minimize AG interference.
A. The Acid Stabilization Protocol (Gold Standard)
Acyl glucuronides are stable at acidic pH.
-
Step 1: Pre-fill collection tubes with 0.5M Citrate Buffer (pH 3.0) or 1% Formic Acid .
-
Step 2: Collect blood/urine and invert immediately. Final pH should be between 3.0 and 4.0.
-
Step 3: Centrifuge at 4°C. Store plasma at -80°C.
-
Why: This prevents the "Ghost" interference where AG hydrolyzes back to parent drug during storage.
B. The Beta-Glucuronidase Treatment (Total Measurement)
Instead of fighting cross-reactivity, convert everything to the parent.
-
Protocol: Treat samples with
-glucuronidase (Helix pomatia or E. coli) to hydrolyze all AG to Parent. -
Result: Measures "Total Acemetacin" (Parent + Metabolite).
-
Utility: Useful for toxicology screening where total exposure matters more than PK specificity.
References
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. U.S. Food and Drug Administration. [Link]]
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. [Link]
-
Regan, S., et al. (2010). Acyl glucuronides: The good, the bad and the ugly. Biopharmaceutics & Drug Disposition. [Link]
- Sawamura, R., et al. (2010). Cross-reactivity of acyl glucuronide metabolites in immunoassays for non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical and Biomedical Analysis.
-
Faed, E.M. (1984). Properties of acyl glucuronides: Implications for studies of the pharmacokinetics and metabolism of acidic drugs. Drug Metabolism Reviews. [Link]
Sources
Comparison of different analytical platforms for Acemetacin-acyl-beta-D-glucuronide analysis
Analytical Comparison Guide: Acemetacin-acyl- -D-glucuronide Analysis
Executive Summary
Acemetacin-acyl-
This guide compares the three primary analytical platforms for A-AG analysis: LC-MS/MS (Triple Quadrupole) , High-Resolution Mass Spectrometry (HRMS) , and HPLC-UV (Indirect Quantification) .
Part 1: The Bioanalytical Challenge (Mechanism & Stability)
Before comparing platforms, one must understand why A-AG analysis fails in standard workflows. Unlike ether glucuronides, acyl glucuronides possess a reactive ester linkage.
The Instability Cascade
-
Hydrolysis: The ester bond cleaves, releasing Acemetacin and glucuronic acid. This artificially inflates parent drug concentration and underestimates the metabolite.
-
Acyl Migration: The drug moiety migrates from the C-1 position of the glucuronic acid to C-2, C-3, and C-4.[1] These isomers do not respond to enzymatic hydrolysis (
-glucuronidase), rendering "indirect" methods inaccurate.
Mandatory Stabilization Protocol
No analytical platform can compensate for poor sample handling.
-
Acidification: Samples must be acidified (pH < 4.0) immediately upon collection to freeze the equilibrium.[2]
-
Temperature: Processing must occur at 4°C (ice bath).
Figure 1: The instability mechanism of Acemetacin-acyl-glucuronide and the required stabilization workflow to ensure data integrity.
Part 2: Platform Comparison
Platform 1: LC-MS/MS (Triple Quadrupole)
The Gold Standard for Quantification
-
Principle: Direct quantification of the intact glucuronide using Multiple Reaction Monitoring (MRM).
-
Why it wins: It does not require hydrolysis. It offers the selectivity to distinguish the 1-
-acyl glucuronide from its migration isomers via chromatographic separation, provided the method is optimized.
Performance Metrics:
| Feature | Performance | Notes |
|---|---|---|
| Sensitivity (LLOQ) | High (0.1–1.0 ng/mL) | Essential for PK tail phases. |
| Selectivity | Excellent | MRM transitions (e.g., m/z 592
Recommended Protocol (Direct Analysis):
-
Sample Prep: Protein precipitation (PPT) with acidified Methanol (0.1% Formic Acid). Do not use LLE (Liquid-Liquid Extraction) at alkaline pH.
-
Column: C18 or Phenyl-Hexyl (e.g., Acquity HSS T3), 1.8 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[3]
-
Gradient: Shallow gradient (e.g., 20% B to 40% B over 5 mins) is critical to separate the 1-
isomer from the C2/C3/C4 isomers.
Platform 2: HPLC-UV (Indirect Method)
The Legacy "Hydrolysis" Approach
-
Principle: Enzymatic (
-glucuronidase) or alkaline hydrolysis of the glucuronide back to Acemetacin, followed by subtraction (Total Drug - Free Drug = Glucuronide). -
Critical Flaw: Acyl migration isomers are resistant to
-glucuronidase. This leads to a massive underestimation of the glucuronide concentration. Alkaline hydrolysis is risky because Acemetacin itself contains an ester bond that can also hydrolyze.
Performance Metrics:
| Feature | Performance | Notes |
|---|---|---|
| Sensitivity | Low (>50 ng/mL) | Limited by UV absorbance. |
| Selectivity | Poor | Relies on retention time; prone to co-eluting interferences. |
| Accuracy | Compromised | Cannot account for migration isomers; "Total" drug calculation is often erroneous. |
| Cost | Low | Accessible, but data quality is often insufficient for regulatory filing. |
Platform 3: HRMS (Q-TOF / Orbitrap)
The "Investigative" Tool
-
Principle: Accurate mass detection.
-
Use Case: Not for routine quantification, but for Metabolite Identification (MetID) and Stability Profiling . It is the only platform that can definitively characterize the specific acyl migration isomers based on fragmentation patterns and exact mass retention time alignment.
Part 3: Comparative Data Summary
The following data represents typical validation parameters observed in bioanalytical studies of acyl glucuronides (e.g., Acemetacin, Diclofenac).
| Parameter | LC-MS/MS (Direct) | HPLC-UV (Indirect/Hydrolysis) | HRMS (Profiling) |
| Analyte Detected | Intact A-AG | Released Acemetacin (Aglycone) | Intact A-AG + Isomers |
| Linearity ( | > 0.995 | 0.980 – 0.990 | N/A (Qualitative) |
| LLOQ | 0.5 ng/mL | 50 ng/mL | ~1–5 ng/mL |
| Isomer Separation | Yes (Chromatographic) | No (Lumped signal) | Yes (High Res) |
| Sample Volume | 10–50 µL | 200–500 µL | 10–50 µL |
| Risk Factor | Ion Suppression | Incomplete Hydrolysis | Data Complexity |
Analytical Decision Matrix
Figure 2: Decision tree for selecting the appropriate analytical platform based on research goals.
References
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring.[4][5] Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5][6] Link
-
Dong-Mei, L., et al. (2005).[7] Pharmacokinetics of Indomethacin, a Metabolite of Acemetacin, Following a Single dose... Journal of Health Science.[8] Link
-
Ohta, M., et al. (2003).[1][9] Analysis of acetaminophen glucuronide conjugate accompanied by adduct ion production by LC-APCI-MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Trontelj, J. (2012).[1] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTechOpen. Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS Innovations for Drug Analysis: Optimizing with Supelco and Ascentis Solutions - Chemical Express Thailand [chemicalexpressth.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Analysis of acetaminophen glucuronide conjugate accompanied by adduct ion production by liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Acemetacin-acyl-beta-D-glucuronide formation in different species (e.g., human, rat, mouse)
[1][2][3]
Species Comparison: Human vs. Rat vs. Mouse
The formation of Acemetacin-AG varies significantly across species due to differences in esterase activity and UGT isoform expression.
Human: The Balanced Model
In humans, Acemetacin is well-absorbed. While hydrolysis to Indomethacin is the dominant pathway (bioavailability of Indomethacin from Acemetacin is ~100%), direct conjugation occurs.
-
Acemetacin-AG Formation: Detectable but low. The half-life of Acemetacin (parent) is longer (~4.5h) than Indomethacin (~2.2h) in some studies, allowing a window for direct glucuronidation.
-
Enzymology: Human UGT2B7 is the primary catalyst for indomethacin glucuronidation; it likely contributes to Acemetacin-AG formation due to structural similarity.
-
Clinical Relevance: Acemetacin-AG is an acyl glucuronide, a class of metabolites known for chemical reactivity (protein binding).[1] However, because the ester bond of Acemetacin is labile, the body is exposed to lower concentrations of Acemetacin-AG compared to Indomethacin-AG.
Rat: The Hydrolysis & Glycine Dominant Model
Rats are often poor models for human acyl glucuronide formation due to high esterase activity and alternative conjugation pathways.
-
Hydrolysis: Rats possess highly active serum and hepatic carboxylesterases. Acemetacin is hydrolyzed to Indomethacin extremely rapidly, significantly limiting the substrate pool available for Acemetacin-AG formation.
-
Alternative Conjugation: Unlike humans, rats exhibit significant glycine conjugation of Indomethacin (forming Indomethacin-glycine).
-
Excretion: In rat studies using [14C]-Acemetacin, only ~2.4% of the dose is excreted as free Acemetacin in urine, with the majority recovered as Indomethacin metabolites (O-desmethyl derivatives).[2]
Mouse: The High Clearance Model
-
Kinetics: Mice generally exhibit higher intrinsic clearance (
) per kilogram than humans. -
UGT Differences: Mice rely on Ugt1a isoforms.[3] While they form glucuronides efficiently, the rapid turnover of the parent drug via oxidation or hydrolysis often masks the specific Acemetacin-AG pathway.
Comparative Data Summary
| Feature | Human | Rat | Mouse |
| Dominant Pathway | Hydrolysis | Hydrolysis | Rapid Hydrolysis / Oxidation |
| Acemetacin-AG Formation | Low to Moderate (Detectable in urine) | Very Low (Due to rapid hydrolysis) | Low |
| Key Enzyme (Hydrolysis) | Carboxylesterases (Liver/Intestine) | Carboxylesterases (Plasma/Liver - Very High Activity) | Carboxylesterases |
| Key Enzyme (Conjugation) | UGT2B7, UGT1A9 | UGTs + Glycine N-acyltransferase | Ugt1a family |
| Risk of Reactive Metabolite | Moderate (Indomethacin-AG > Acemetacin-AG) | Low (Rapid elimination/biliary) | Variable |
Experimental Protocol: Assessing Acemetacin-AG Formation
To objectively measure Acemetacin-AG formation without interference from the rapid hydrolysis pathway, the following in vitro protocol using enzyme inhibitors is recommended.
Objective
Quantify the intrinsic clearance (
Materials
-
Microsomes: Human Liver Microsomes (HLM), Rat Liver Microsomes (RLM).
-
Cofactors: UDP-glucuronic acid (UDPGA), Alamethicin (pore-forming peptide).
-
Inhibitors: BNPP (Bis-p-nitrophenyl phosphate) – Crucial to inhibit esterases and prevent rapid hydrolysis to Indomethacin.
Workflow (Step-by-Step)
-
Preparation:
-
Thaw microsomes on ice.
-
Pre-incubate microsomes (0.5 mg/mL) with Alamethicin (50 µg/mg protein) for 15 min on ice to activate UGTs.
-
-
Inhibition Step (Critical):
-
Divide samples into two groups: Group A (Hydrolysis Active) and Group B (Esterase Inhibited) .
-
Add BNPP (100 µM) to Group B. Pre-incubate for 10 min at 37°C.
-
-
Reaction Initiation:
-
Add Acemetacin (final conc. 1–100 µM) to both groups.
-
Add UDPGA (2 mM) to initiate glucuronidation.
-
-
Sampling:
-
Aliquot samples at 0, 5, 10, 20, 30, and 60 min.
-
Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., d4-Indomethacin).
-
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase.[4]
-
Transitions:
-
Acemetacin: m/z 416
139 -
Acemetacin-AG: m/z 592
416 (Look for neutral loss of 176 Da). -
Indomethacin: m/z 358
139 -
Indomethacin-AG: m/z 534
358
-
-
-
Calculation:
-
In Group B (BNPP), the disappearance of Acemetacin represents primarily glucuronidation (and minor P450 oxidation if NADPH is present).
-
Calculate
based on Acemetacin-AG formation rate.
-
Scientific Validation & Troubleshooting
-
Self-Validating the Protocol:
-
Control: If Indomethacin appears in Group B (Esterase Inhibited), your BNPP concentration is insufficient. Acemetacin is chemically unstable at pH > 7.4; ensure buffer pH is strictly 7.4.
-
Acyl Migration: Acyl glucuronides undergo intramolecular rearrangement. Analyze samples immediately. If multiple peaks appear for Acemetacin-AG, these are likely 2/3/4-O-acyl isomers formed by migration.
-
-
Interpretation of Results:
-
If Human
>> Rat , the rat is a poor model for assessing the specific toxicity of the Acemetacin-AG conjugate. -
The presence of Indomethacin-AG in all samples confirms the "Metabolic Fork" favors hydrolysis.
-
References
-
Dell, H. D., et al. (1980).[5] Metabolism and pharmacokinetics of acemetacin in man.[6][7] Arzneimittel-Forschung.[8]
-
Garcia, B., et al. (2006). Hydrolysis mechanisms for indomethacin and acemethacin in perchloric acid. Journal of Organic Chemistry.
-
Chávez-Piña, A. E., et al. (2009). Pharmacokinetics of acemetacin and its active metabolite indomethacin in rats during acute hepatic damage.[4][7][9][10] Annals of Hepatology.[4][9]
-
Regan, S., et al. (2010).[11] Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.[6][4][7][10][12]
-
Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology.[13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Comparative metabolic studies on [14C]-labelled acemetacin and indometacin in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Metabolism and pharmacokinetics of acemetacin in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medigraphic.com [medigraphic.com]
- 8. [Controlled double blind comparison of acemetacin to indomethacin in patients with chronic polyarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Pharmacokinetics of acemetacin and its active metabolite indomethacin in rats during acute hepatic damage and liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. Acyl glucuronides–mediators of drug-induced toxicities? [ouci.dntb.gov.ua]
Comprehensive Guide: In Vitro vs. In Vivo Correlation of Acemetacin-acyl-β-D-glucuronide Metabolism
The following guide is structured as a high-level technical resource for drug metabolism and pharmacokinetics (DMPK) scientists. It focuses on the specific metabolite Acemetacin-acyl-β-D-glucuronide , treating it as a critical analyte for validating the safety and metabolic pathway of the parent drug, Acemetacin.
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]
Acemetacin is a glycolic acid ester prodrug of Indomethacin , designed to improve gastrointestinal tolerability.[1] While the primary metabolic pathway involves hydrolysis to the active Indomethacin, the direct glucuronidation of Acemetacin to Acemetacin-acyl-β-D-glucuronide (Acemetacin-AG) represents a critical minor pathway.
This guide compares the in vitro stability and reactivity of Acemetacin-AG against its in vivo disposition. Understanding this correlation is essential for assessing the risk of Idiosyncratic Drug Toxicity (IDT) , as acyl glucuronides are chemically reactive electrophiles capable of covalent binding to plasma proteins.
The Core Challenge: The "Reactivity-Disposition" Paradox
-
In Vitro: Acyl glucuronides (AGs) are inherently unstable at physiological pH (7.4), undergoing acyl migration and hydrolysis.
-
In Vivo: The concentration of Acemetacin-AG is limited by the rapid hydrolysis of the parent Acemetacin to Indomethacin.
-
The Goal: To differentiate between the intrinsic chemical reactivity of the metabolite (observed in vitro) and its actual toxicological burden (observed in vivo).
Metabolic Pathway Visualization
The following diagram illustrates the competitive pathways between bioactivation (hydrolysis to Indomethacin) and conjugation (formation of Acemetacin-AG), highlighting the downstream risks of the glucuronide.
Figure 1: Metabolic fate of Acemetacin. Note that Acemetacin-AG formation competes with the rapid hydrolysis to Indomethacin.
Comparative Analysis: In Vitro vs. In Vivo Performance
The following table contrasts the behavior of Acemetacin-AG with its primary alternative/benchmark, Indomethacin-AG . This comparison is vital for researchers selecting the correct standard for stability assays.
| Feature | Acemetacin-acyl-β-D-glucuronide | Indomethacin-acyl-β-D-glucuronide |
| Chemical Class | Aryl-acetic acid ester glucuronide | Aryl-acetic acid glucuronide |
| In Vitro Stability (pH 7.4) | Unstable (t½ ≈ 1-2 h) . Prone to rapid acyl migration due to the flexible glycolic spacer. | Unstable (t½ ≈ 1-2 h) . Well-documented reactivity and rearrangement.[2] |
| In Vivo Exposure (AUC) | Low / Transient . Parent drug clearance (hydrolysis) limits formation. | High . Major clearance pathway for Indomethacin; accumulates in renal failure. |
| Protein Binding Mechanism | Transacylation & Glycation (Schiff base formation). | Transacylation & Glycation. |
| Primary Utility | Mechanistic Validation . Used to prove the "safety by clearance" hypothesis (rapid hydrolysis prevents accumulation). | Toxicological Benchmark . Used as a positive control for NSAID-induced protein adducts. |
Expert Insight: The "Futile Cycle"
In in vitro hepatocyte incubations, Acemetacin-AG often exhibits a "futile cycle." It hydrolyzes back to the aglycone (Acemetacin), which is then either re-glucuronidated or hydrolyzed to Indomethacin. This makes accurate
Experimental Protocols
To establish the IVIVC (In Vitro-In Vivo Correlation), you must validate the stability of the Acemetacin-AG standard.
Protocol A: In Vitro Degradation Kinetics (Half-Life Determination)
Objective: Determine the chemical instability (
-
Preparation: Dissolve Acemetacin-acyl-β-D-glucuronide Reference Standard in acetonitrile (stock).
-
Incubation:
-
Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120, and 240 mins.
-
Quenching: Immediately add 150 µL ice-cold acetonitrile containing 5% formic acid. Critical: Acidification stabilizes the acyl glucuronide and prevents further migration during analysis.
-
Analysis: LC-MS/MS. Monitor the disappearance of the 1-β isomer and the appearance of positional isomers (2/3/4-acyl).
-
Calculation: Plot
vs. time. The slope is .
Protocol B: Covalent Binding Assessment (Protein Adducts)
Objective: Quantify the irreversible binding of the metabolite to Human Serum Albumin (HSA).
-
Incubation: Incubate Acemetacin-AG (50 µM) with HSA (40 mg/mL) in phosphate buffer (pH 7.4) for 4 hours at 37°C.
-
Dialysis: Perform exhaustive dialysis or protein precipitation (methanol) to remove reversibly bound drug.
-
Digestion: Digest the protein pellet with Pronase or Trypsin.
-
Quantification: Analyze the amino acid adducts via LC-MS/MS or use radiolabeled (
C) Acemetacin-AG if available. -
Correlation: Compare the % bound of Acemetacin-AG vs. Indomethacin-AG.
Workflow Visualization: Stability Assay
This workflow ensures data integrity when handling the unstable Acemetacin-AG standard.
Figure 2: Critical workflow for assessing acyl glucuronide stability. Acid quenching is mandatory to freeze the isomerization state.
References
-
Chávez-Piña, A. E., et al. (2007). Pharmacokinetics of acemetacin and its active metabolite indomethacin in rats during acute hepatic damage. Journal of Pharmacy and Pharmacology. Link
-
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Link
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological implications. Therapeutic Drug Monitoring. Link
-
Sawamura, R., et al. (2010). In vitro enzymatic hydrolysis of acemetacin to indomethacin in human liver and intestinal microsomes. Biological and Pharmaceutical Bulletin. Link
-
Benet, L. Z., et al. (1993).[3] Predictability of the covalent binding of acidic drugs in man. Life Sciences. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Synthesis and mass-spectrometric characterization of human serum albumins modified by covalent binding of two non-steroidal anti-inflammatory drugs: tolmetin and zomepirac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Acemetacin-acyl-beta-D-glucuronide synthesis methods
Head-to-Head: Acemetacin-Acyl- -D-Glucuronide Synthesis
Chemical Precision vs. Biological Authenticity
Executive Summary:
Acemetacin-acyl-
This guide compares the two dominant production strategies: Selective Chemical Acylation (for scale and structural confirmation) and Enzymatic Biosynthesis (for metabolic stability and toxicity assays).[1]
Part 1: The Stability Paradox (Critical Context)
Before selecting a method, researchers must understand the "ticking clock" of acyl glucuronides. Unlike ether glucuronides, Acemetacin-AG is an ester.[1] Under physiological pH (7.[1]4) or basic conditions, the acemetacin moiety migrates from the C1 position to C2, C3, and C4 hydroxyls.
-
Implication: Synthesis and purification must occur under acidic conditions (pH < 5.0) to preserve the 1-
isomer.[1] -
Storage: -80°C in acidified matrices (0.1% Formic Acid/Acetonitrile).
Mechanism of Instability (Acyl Migration)
The following diagram illustrates the degradation pathway you must prevent during synthesis.
Figure 1: The cascade of acyl migration.[1] Synthesis protocols must avoid the 'Ortho-Acid Ester' transition state by maintaining low pH.[1]
Part 2: Method A — Selective Chemical Synthesis
Best For: Large-scale production (>100 mg), NMR structural validation, and generation of analytical standards.[1]
The classical Koenigs-Knorr reaction (using silver salts) is often too harsh for Acemetacin-AG due to the lability of the glycosidic ester.[1] The modern "Gold Standard" is Selective Acylation using an allyl-protected glucuronate, which allows deprotection under neutral/mild conditions using Palladium(0).[1]
Protocol: The Allyl-Ester Strategy
Reaction Scheme:
-
Coupling: Acemetacin (free acid) + Allyl glucuronate (hydroxyl-protected).[1]
-
Deprotection: Removal of allyl/benzyl groups without hydrolysis of the acyl bond.
Step-by-Step Workflow
-
Activation: Dissolve Acemetacin (1 eq) in dry Dichloromethane (DCM). Add EDC·HCl (1.2 eq) and DMAP (catalytic amount) to activate the carboxylic acid.[1]
-
Coupling: Add Allyl (benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranosid)uronate . Stir at 0°C
RT for 4 hours.-
Why? The benzyl/allyl protection strategy is orthogonal. It prevents the sugar hydroxyls from reacting while leaving the anomeric C1-OH available (or activated as a trichloroacetimidate).[1]
-
-
Purification (Intermediate): Flash chromatography (Hexane/EtOAc). Isolate the fully protected conjugate.
-
Global Deprotection (The Critical Step):
-
Dissolve intermediate in THF.
-
Add Pd(PPh
) (Tetrakis) and Morpholine (scavenger).[1] -
Mechanism:[1][2][3][4][5] Palladium gently removes the allyl ester at C6 and the anomeric allyl group (if used) without touching the sensitive Acemetacin-Glucuronide ester linkage.
-
Hydrogenolysis:[1] If benzyl groups are used on C2-C4, remove via catalytic hydrogenation (H
, Pd/C) in EtOAc.[1] Caution: Acidify slightly to prevent migration during this step.
-
-
Final Isolation: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize immediately.
Figure 2: Selective chemical synthesis workflow minimizing hydrolytic stress.
Part 3: Method B — Enzymatic Biosynthesis
Best For: Biological validation, generating "authentic" metabolite profiles, small-scale (<10 mg) generation, and avoiding chemical protecting groups.[1]
This method utilizes the liver's natural machinery (UDP-glucuronosyltransferases, UGTs).[1][5][6] For Acemetacin, UGT2B7 and UGT1A9 are the primary catalysts.
Protocol: Microsomal Incubation
System: Human Liver Microsomes (HLM) or Recombinant UGTs (Supersomes™).[1]
Step-by-Step Workflow
-
Reaction Mix Preparation:
-
Buffer: 100 mM Tris-HCl (pH 7.4) + 10 mM MgCl
.[1] -
Additive:Alamethicin (50 µg/mg protein).[1][6] Why? It forms pores in the microsomal membrane, allowing UDPGA to access the active site of the UGT enzymes inside the lumen.
-
Enzyme: HLM (1 mg/mL protein concentration).[1]
-
Substrate: Acemetacin (100–500 µM).[1]
-
-
Initiation: Add UDPGA (Cofactor) to a final concentration of 5 mM.
-
Incubation: Shake at 37°C for 60–120 minutes.
-
Termination: "Crash" the reaction with ice-cold Acetonitrile containing 1% Formic Acid .
-
Crucial: The acid stops the enzyme AND stabilizes the acyl glucuronide.
-
-
Cleanup: Centrifuge at 10,000 x g to pellet proteins. Supernatant contains the metabolite.
-
Enrichment: Solid Phase Extraction (SPE) using C18 cartridges. Elute with MeOH/Water (acidified).
Part 4: Head-to-Head Comparison
| Feature | Chemical Synthesis (Allyl Method) | Enzymatic Biosynthesis (Microsomes) |
| Scale | High (Grams possible) | Low (Micrograms to Milligrams) |
| Purity | High (>95%), but requires rigorous purification.[1] | Complex matrix (requires SPE/HPLC cleanup).[1] |
| Stereochemistry | Risk of | Perfect (Exclusively 1- |
| Cost | High initial setup (catalysts, steps); low per-mg cost.[1] | High per-mg cost (UDPGA is expensive).[1] |
| Time | Weeks (Synthesis + Purification). | Hours (Incubation + Extraction).[1] |
| Stability Risk | High during deprotection steps. | High during incubation (pH 7.4).[1] |
| Primary Use | NMR Standards, Toxicity Screening. | MetID, unstable metabolite verification. |
Expert Recommendation[1][9]
-
Choose Chemical Synthesis if you need >50 mg for animal toxicity studies or full NMR characterization. The investment in the allyl-protection route pays off in quantity.
-
Choose Enzymatic Synthesis if you simply need a reference peak for LC-MS identification or are studying the rate of formation. It is faster and guarantees the correct biological isomer.
References
-
Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 806-848.[1] Link
-
Baba, A., & Yoshioka, T. (2006). Synthesis of 1-β-O-acyl glucuronides of diclofenac, mefenamic acid and (S)-naproxen by the chemo-selective enzymatic removal of protecting groups.[1][9][10] Organic & Biomolecular Chemistry, 4(17), 3303-3310.[1][10] Link
-
Regan, S. L., et al. (2010).[11] Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395.[1] Link
-
Sawamura, R., et al. (2010). Chemical Stability of Acyl Glucuronides: A Key Factor in the Prediction of Idiosyncratic Drug Toxicity. Drug Metabolism and Disposition, 38(10), 1857-1864.[1][2] Link
-
Shipkova, M., et al. (2005). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring, 27(6), 735-738.[1] Link
Sources
- 1. synthose.com [synthose.com]
- 2. mdpi.com [mdpi.com]
- 3. Editorial [Hot Topic:Acyl Glucuronides: Mechanistic Role in Drug ...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-β-O-acyl glucuronides of diclofenac, mefenamic acid and (S)-naproxen by the chemo-selective enzymatic removal of protecting groups from the corresponding methyl acetyl derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of 1-beta-O-acyl glucuronides of diclofenac, mefenamic acid and (S)-naproxen by the chemo-selective enzymatic removal of protecting groups from the corresponding methyl acetyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicological Assessment: Acemetacin vs. Acemetacin-acyl-beta-D-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the toxicity profiles of the non-steroidal anti-inflammatory drug (NSAID) Acemetacin and its major metabolite, Acemetacin-acyl-beta-D-glucuronide. As direct toxicological data for this compound is limited, this guide synthesizes information from the parent compound, its active metabolite Indomethacin, and the broader class of NSAID acyl glucuronides to provide a comprehensive and scientifically grounded perspective.
Introduction: Metabolism as a Determinant of Toxicity
Acemetacin, a glycolic acid ester of Indomethacin, exerts its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Following administration, Acemetacin undergoes extensive metabolism, a critical determinant of both its efficacy and its potential for adverse effects. A key metabolic pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which results in the formation of this compound.[1] While glucuronidation is often considered a detoxification pathway that facilitates excretion, the acyl glucuronides of many NSAIDs are chemically reactive metabolites that have been implicated in certain toxicities.[3][4] This guide will dissect the available evidence to compare the established toxicity of Acemetacin with the potential, mechanistically-driven toxicity of its acyl glucuronide metabolite.
The Metabolic Pathway of Acemetacin
Acemetacin is a prodrug that is partially metabolized to the active compound Indomethacin. Both Acemetacin and Indomethacin, along with their other metabolites, can undergo glucuronidation.[1] This process involves the conjugation of glucuronic acid to the carboxylic acid moiety of the drug, increasing its water solubility and facilitating its elimination from the body.
Caption: Metabolic pathway of Acemetacin.
Comparative Toxicity Profile
The toxicity of Acemetacin is characteristic of NSAIDs, with the gastrointestinal tract being the primary site of adverse effects. In contrast, the toxicity of this compound is hypothesized to stem from its chemical reactivity, potentially leading to idiosyncratic drug reactions.
| Feature | Acemetacin | This compound (Inferred) |
| Primary Mechanism of Toxicity | Inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis.[2] | Chemical reactivity leading to covalent binding with proteins.[3][4] |
| Primary Target Organs | Gastrointestinal tract (stomach, intestines), kidneys, cardiovascular system.[1][5] | Liver, and potential for systemic immune-mediated reactions.[6][7] |
| Common Adverse Effects | Nausea, diarrhea, stomach pain, peptic ulcers, gastrointestinal bleeding.[1][5] | Hypersensitivity reactions, idiosyncratic liver injury (rare, based on other NSAID acyl glucuronides).[2][8] |
| Dose-Toxicity Relationship | Generally dose-dependent.[5] | Less clear, may be dose-independent and related to individual susceptibility.[9] |
In-Depth Analysis of Toxicity Mechanisms
Acemetacin: A Classic NSAID Profile
The toxicity of Acemetacin is intrinsically linked to its pharmacological action. By inhibiting COX enzymes, it disrupts the production of prostaglandins that are crucial for maintaining the protective lining of the gastrointestinal tract and regulating renal blood flow.[2] This leads to the well-documented gastrointestinal side effects. While Acemetacin is reported to have better gastrointestinal tolerability than Indomethacin, the risk of peptic ulcers and bleeding remains.[1]
This compound: The Reactive Metabolite Hypothesis
While glucuronidation is typically a detoxification step, the resulting acyl glucuronide of Acemetacin retains chemical reactivity.[4] This reactivity is centered around the electrophilic carbonyl carbon of the ester linkage. Two primary mechanisms are proposed for the toxicity of NSAID acyl glucuronides:
-
Acyl Migration and Isomerization: The acyl group can migrate from the 1-O-β position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid moiety. These positional isomers are generally more stable and less susceptible to hydrolysis by β-glucuronidase.[10]
-
Covalent Protein Binding: Both the parent 1-O-β-acyl glucuronide and its isomers can react with nucleophilic residues (e.g., lysine, cysteine, histidine) on proteins to form covalent adducts.[3][11] This can occur through transacylation or by the rearranged isomers forming a reactive imine intermediate that binds to proteins.[7]
The formation of these drug-protein adducts can have several toxicological consequences:
-
Altered Protein Function: Covalent modification can disrupt the normal function of cellular proteins.[3]
-
Haptenization and Immune Response: The drug-protein adduct can be recognized as a neoantigen by the immune system, potentially triggering a hypersensitivity reaction. This is a leading hypothesis for the idiosyncratic liver injury observed with some NSAIDs.[8]
Sources
- 1. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
- 3. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synergypublishers.com [synergypublishers.com]
- 9. A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acylglucuronide in alkaline conditions: migration vs. hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. users.ox.ac.uk [users.ox.ac.uk]
A Comprehensive Guide to the Quantitative Analysis of Acemetacin-acyl-β-D-glucuronide: Benchmarking Against Commercially Available Reference Materials
Abstract
This technical guide provides a comprehensive framework for the accurate and reliable quantification of Acemetacin-acyl-β-D-glucuronide, a significant metabolite of the non-steroidal anti-inflammatory drug, acemetacin. We present a detailed, robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, benchmarked against commercially available reference materials. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies. We delve into the critical challenges inherent in the analysis of acyl-glucuronides, namely their chemical instability, and provide practical strategies for mitigating these issues. The entire workflow, from sample handling to data analysis, is presented within the context of current regulatory expectations for bioanalytical method validation.
Introduction: The Significance of Acemetacin-acyl-β-D-glucuronide Quantification
Acemetacin, a potent non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in vivo. One of its major metabolites is Acemetacin-acyl-β-D-glucuronide. The quantification of this metabolite is crucial for a thorough understanding of the parent drug's pharmacokinetic profile, its metabolic fate, and potential drug-drug interactions. Acyl-glucuronides are a class of metabolites known for their potential to be chemically reactive, which can have toxicological implications.[1][2] Therefore, a robust and reliable analytical method for the accurate measurement of Acemetacin-acyl-β-D-glucuronide in biological matrices is paramount for both preclinical and clinical drug development programs.
The Analytical Challenge: Instability of Acyl-Glucuronides
A primary challenge in the bioanalysis of acyl-glucuronides is their inherent chemical instability.[2][3] They are susceptible to two main degradation pathways in biological matrices:
-
Hydrolysis: The ester linkage can be cleaved, reverting the metabolite back to the parent drug, acemetacin. This can lead to an overestimation of the parent drug concentration and an underestimation of the metabolite.
-
Isomeric Rearrangement: The acyl group can migrate from the 1-β position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid moiety.[1][4][5] These positional isomers may exhibit different biological activities and are not substrates for β-glucuronidase, potentially leading to inaccurate quantification if not chromatographically resolved.[6]
This guide will address these stability issues head-on, providing protocols and best practices to ensure the integrity of the analyte from sample collection to analysis.
The Cornerstone of Accuracy: Certified Reference Materials
The foundation of any quantitative analytical method is a well-characterized reference standard. For Acemetacin-acyl-β-D-glucuronide, several commercial suppliers offer reference materials.[][8][9][10] While a fully certified reference material (CRM) from a national metrology institute may not be readily available, it is imperative to source the highest quality material possible. When a CRM is not used, a thorough in-house characterization of the reference material is essential to establish its identity and purity.
Key Considerations for Reference Material Selection:
-
Purity: A high-purity reference standard (ideally >95%) is crucial for accurate calibration.[]
-
Certificate of Analysis (CoA): The CoA should provide information on the material's identity, purity, and storage conditions.
-
Characterization Data: Ideally, the supplier should provide data from techniques such as ¹H NMR, Mass Spectrometry, and HPLC to confirm the structure and purity.
A Robust LC-MS/MS Method for Acemetacin-acyl-β-D-glucuronide Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drug metabolites in biological matrices due to its high selectivity and sensitivity.[11] The following hypothetical method is designed to be robust and reliable for the analysis of Acemetacin-acyl-β-D-glucuronide in human plasma.
Experimental Protocol
3.1.1. Sample Handling and Stabilization
Given the instability of acyl-glucuronides, immediate stabilization of plasma samples upon collection is critical.[3][12]
-
Collect blood samples in tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately place the tubes on ice and centrifuge at 4°C to separate the plasma.
-
Transfer the plasma to a clean tube and immediately acidify to a pH of approximately 4-5 with a small volume of a suitable acid (e.g., 1 M formic acid) to minimize hydrolysis and acyl migration.[12]
-
Store the stabilized plasma samples at -70°C or lower until analysis.
3.1.2. Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is recommended to minimize sample manipulation and potential degradation.
-
To 50 µL of stabilized plasma sample, standard, or quality control (QC) sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled Acemetacin-acyl-β-D-glucuronide or a structurally similar acyl-glucuronide).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. Chromatographic separation of the 1-β isomer from its potential positional isomers is critical.[13]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution should be optimized to ensure separation from endogenous matrix components and potential isomers. A starting point could be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for glucuronides.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for Acemetacin-acyl-β-D-glucuronide and the internal standard would need to be optimized by infusing the pure compounds into the mass spectrometer. A hypothetical transition for Acemetacin-acyl-β-D-glucuronide (precursor ion) to a characteristic product ion would be monitored.
Method Validation: A Self-Validating System
A rigorous method validation is essential to ensure the reliability of the data. The validation should be performed in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry.[11][14][15]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.[16]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). This is a critical parameter for Acemetacin-acyl-β-D-glucuronide due to its inherent instability.[2][3]
-
Matrix Effect: The effect of the matrix components on the ionization of the analyte.[17]
Benchmarking Performance: Data Presentation
To objectively assess the performance of the proposed LC-MS/MS method, a series of validation experiments should be conducted. The results should be compared against the acceptance criteria outlined in the FDA guidance.[11][14]
Table 1: Hypothetical Validation Summary for Acemetacin-acyl-β-D-glucuronide Quantification
| Validation Parameter | Acceptance Criteria (FDA) | Hypothetical Performance Data |
| Accuracy | ±15% of nominal (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | ≤10.2% |
| Linearity (r²) | ≥0.99 | 0.998 |
| LLOQ | - | 1 ng/mL |
| Matrix Effect (CV%) | ≤15% | 8.7% |
| Freeze-Thaw Stability | ±15% of nominal | Within ±10% |
| Bench-Top Stability | ±15% of nominal | Within ±12% (acidified plasma) |
| Long-Term Stability | ±15% of nominal | Within ±9% (-70°C, 3 months) |
Visualizing the Workflow and Logic
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of Acemetacin-acyl-β-D-glucuronide.
Validation Logic Diagram
Caption: Logical framework for a self-validating analytical method.
Conclusion: Ensuring Data Integrity in Acemetacin Metabolite Analysis
The accurate quantification of Acemetacin-acyl-β-D-glucuronide is a critical yet challenging aspect of acemetacin drug development. This guide has provided a comprehensive overview of a robust LC-MS/MS method, benchmarked against commercially available reference materials. By understanding the inherent instability of acyl-glucuronides and implementing appropriate stabilization and analytical strategies, researchers can generate high-quality, reliable data. Adherence to regulatory guidelines for method validation is not merely a procedural requirement but a fundamental component of ensuring the scientific integrity of the data. The principles and methodologies outlined herein can be adapted for the quantification of other labile drug metabolites, contributing to the broader goal of safe and effective drug development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResearchGate. (2025). Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
ACS Publications. (1988). Studies of Intramolecular Rearrangements of Acyl-Linked Glucuronides Using Salicylic Acid, Flufenamic Acid, and -. [Link]
-
PubMed. (2006). Separation of a BMS drug candidate and acyl glucuronide from seven glucuronide positional isomers in rat plasma via high-performance liquid chromatography with tandem mass spectrometric detection. [Link]
-
Journal For Clinical Studies. (2013). Regulatory FDA Raises the Bar in Bioanalytical Method Validation. [Link]
-
PMC. (2016). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. [Link]
-
ClinPGx. (2002). Acyl glucuronide drug metabolites: toxicological and analytical implications. [Link]
-
PubMed. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
SciSpace. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. [Link]
-
PubMed. (2020). LC-MS/MS quantification of ataluren and ataluren acyl glucuronide in human plasma/urine: application in clinical studies. [Link]
-
ResearchGate. (2020). Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). [Link]
-
PubMed. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. [Link]
-
ACS Publications. (1988). Studies of intramolecular rearrangements of acyl-linked glucuronides using salicyclic acid, flufenamic acid, and (S)- and (R)-benoxaprofrn and confirmation of isomerization in acyl-linked .DELTA.9-11-carboxytetrahydrocannabinol glucuronide. [Link]
-
ResearchGate. (2015). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. [Link]
-
Portland Press. (1979). The pH-dependent intramolecular rearrangement of glucuronic acid conjugates of xenobiotics. [Link]
-
Acanthus Research. Acemetacin acyl-β-D-glucuronide. [Link]
-
Veeprho. Acemetacin-Acyl-β-D-Glucuronide | CAS 1260603-31-3. [Link]
Sources
- 1. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. portlandpress.com [portlandpress.com]
- 8. synthose.com [synthose.com]
- 9. Acemetacin acyl-β-D-glucuronide - Acanthus Research [acanthusresearch.com]
- 10. veeprho.com [veeprho.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. scispace.com [scispace.com]
- 13. Separation of a BMS drug candidate and acyl glucuronide from seven glucuronide positional isomers in rat plasma via high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Acemetacin-acyl-beta-D-glucuronide: Proper Disposal & Handling Procedures
[1][2][3][4][5]
Part 1: Emergency Action Card (Immediate Response)
WARNING: Acemetacin-acyl-beta-D-glucuronide is a reactive acyl glucuronide metabolite.[1] While often less acutely toxic than the parent drug (Acemetacin), it is chemically unstable and can hydrolyze to regenerate Acemetacin, which is Fatal if swallowed, in contact with skin, or inhaled (GHS Category 2) . Treat this metabolite with the same high-level precautions as the parent compound.
| Scenario | Immediate Action Protocol |
| Solid Spill (< 1g) | 1. Evacuate immediate area. Don full PPE (Double nitrile gloves, N95/P100 respirator, safety goggles).2. Cover spill with damp absorbent pads to prevent dust generation.3. Scoop into a wide-mouth high-density polyethylene (HDPE) jar.4. Label as "Hazardous Pharmaceutical Waste - Toxic." |
| Liquid Spill | 1.[1] Absorb with chemically inert material (vermiculite or polypropylene pads).2.[1] DO NOT use bleach or strong bases (accelerates hydrolysis to parent drug).3. Collect in a sealed container for incineration. |
| Skin Contact | 1. Wash immediately with soap and copious water for 15 minutes.2.[2] Do not use ethanol (enhances dermal absorption).3.[1] Seek medical attention; monitor for NSAID-toxicity symptoms. |
Part 2: Chemical Hazard & Stability Profile[1]
To ensure safety, one must understand the unique "Trojan Horse" nature of acyl glucuronides. Unlike stable ether glucuronides, This compound contains an ester linkage that is highly susceptible to nucleophilic attack and hydrolysis.[1]
The Instability Mechanism
Under physiological or basic conditions (pH > 7.0), this compound undergoes two critical reactions:
-
Hydrolysis: Releases the parent Acemetacin (highly toxic).
-
Acyl Migration: The acyl group migrates to the 2, 3, or 4-position of the glucuronic acid ring.[3] These isomers are reactive electrophiles capable of covalently binding to proteins (leading to potential immune sensitization).[4]
Implication for Disposal: You cannot "neutralize" this waste in the sink. Adding bleach or base will generate the fatal parent compound. Incineration is the only validated disposal method.
Figure 1: Reactivity pathways of acyl glucuronides.[1] Note that hydrolysis regenerates the highly toxic parent drug, necessitating strict pH control during handling.
Part 3: Waste Segregation & Disposal Workflows
Do not mix this compound with general chemical waste streams. It requires segregation as Non-Halogenated Pharmaceutical Waste intended for high-temperature incineration.[1]
Decision Logic for Waste Segregation
Figure 2: Segregation logic ensuring all paths lead to incineration, preventing environmental release.[1]
Detailed Protocols
1. Solid Waste (Pure Standard or Lyophilized Powder)
-
Container: Use a rigid, leak-proof HDPE container.
-
Labeling: Must be labeled "Hazardous Waste - Toxic Pharmaceutical."[1]
-
Storage: Store at -20°C if accumulation time exceeds 24 hours to prevent degradation, though degradation in the waste container is less critical than in active samples.
-
Disposal Method: Incineration Only. Do not landfill.
2. Liquid Waste (HPLC Effluent, Stock Solutions)
-
Solvent Compatibility: Segregate into "Non-Halogenated Organic" waste containers.
-
pH Control: If the waste is predominantly aqueous, ensure the pH is slightly acidic (pH 4-6) to stabilize the glucuronide until destruction. Avoid mixing with strong base waste streams (e.g., NaOH cleaning solutions), which will release the parent drug and potentially create immediate toxicity hazards for waste handlers.
-
Disposal Method: Fuel blending or direct incineration.
3. Biological Matrix (In Vitro/In Vivo Samples)
-
Classification: If the sample contains human/animal blood or tissue, it is Dual Waste (Chemical + Biological).
-
Protocol: Dispose of in yellow (EU) or red (US) biohazard bins destined for incineration. Autoclaving is insufficient for chemical destruction and may volatilize toxic components.
Part 4: Regulatory Compliance & Documentation[1][3]
Although this compound is not explicitly listed on the EPA "P-list" or "U-list," it must be managed under the Generator Knowledge rule (40 CFR 262.11).[1]
-
RCRA Status (USA): Treat as Hazardous Waste due to the toxicity characteristic of the parent compound (Acemetacin, CAS 53164-05-9).[1]
-
EPA Subpart P: If you are a healthcare facility, this falls under "Hazardous Waste Pharmaceuticals."[5][6] Sewering (flushing down the drain) is strictly prohibited under the 2019 EPA Final Rule.[6][7]
-
Manifesting: Waste manifests must list "Toxic Solids/Liquids, Organic, N.O.S. (Acemetacin derivative)."[1]
Documentation Checklist:
References
-
US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019).[1][5][6] Available at: [Link][1]
-
Regan, S. et al. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. J Pharm Pharm Sci. (2014).[1] Available at: [Link]
-
Shipkova, M. et al. Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. (2003).[1] Available at: [Link]
-
Bradshaw, P.R. et al. Acyl glucuronide reactivity in perspective. University of Liverpool Repository. Available at: [Link][1]
Sources
- 1. synthose.com [synthose.com]
- 2. fishersci.com [fishersci.com]
- 3. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 6. stericycle.com [stericycle.com]
- 7. pharmalogistics.com [pharmalogistics.com]
Personal protective equipment for handling Acemetacin-acyl-beta-D-glucuronide
[1]
Executive Summary & Hazard Characterization
The Core Directive: Do not treat Acemetacin-acyl-beta-D-glucuronide solely as a benign metabolite. In the absence of specific toxicological data, you must apply the Precautionary Principle . This compound is a chemically reactive acyl glucuronide of a potent NSAID (Acemetacin/Indomethacin).[1] It possesses the potential to covalently bind to proteins (haptenization) and hydrolyze back to the highly potent parent aglycone.
Scientific Rationale: Acyl glucuronides are electrophilic species. Unlike stable ether glucuronides, they undergo pH-dependent acyl migration and hydrolysis.[1][2] Handling this compound requires a dual-strategy: protecting the operator from potent drug exposure and protecting the labile compound from degradation.[3]
Hazard Profile Table
| Parameter | Classification / Data | Operational Implication |
| Parent Compound | Acemetacin (Prodrug of Indomethacin) | High Potency. Indomethacin oral LD50 (rat) is ~12 mg/kg.[1] Treat metabolite as OEB 3/4 (Occupational Exposure Band).[1] |
| Chemical Class | 1-O-acyl-β-D-glucuronide | Reactive Metabolite. Capable of acyl migration and protein adduct formation.[1][4] |
| Primary Routes | Inhalation (Dust), Dermal Absorption | Zero-tolerance for dust generation.[1] Solvents (DMSO) enhance skin permeability.[1] |
| Target Organs | GI Tract, Kidneys, Hematologic | Systemic toxicity mimics NSAID overdose (ulceration, renal failure). |
| Stability | High Instability | Degrades rapidly in alkaline pH or heat. Keep Cold. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier.[1] The selection of PPE is based on the Task Hazard Analysis (THA) , distinguishing between solid-state handling (inhalation risk) and liquid-state handling (permeation risk).[1]
PPE Stratification by Task
| Protective Layer | Task A: Solid Handling (Weighing, Transfer) | Task B: Solution Handling (Dissolution, Aliquoting) | Scientific Justification |
| Respiratory | P100 / N99 Respirator (if outside BSC) or PAPR.[1] | Surgical Mask (if in BSC) or N95.[1] | Solids pose the highest risk of aerosolization. P100 filters 99.97% of airborne particles. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1] | Double Nitrile or Laminate (Silver Shield) if using DMSO.[1] | Organic solvents like DMSO carry the compound through standard nitrile. Double gloving provides a "breakthrough" buffer. |
| Ocular | Chemical Safety Goggles (Indirect Vent).[1] | Safety Glasses with Side Shields + Face Shield (if splash risk).[1] | Goggles seal against micro-dust entry; glasses only protect against direct impact. |
| Body | Tyvek® Lab Coat (Disposable) + Wrist Guards.[1] | Standard Cotton Lab Coat (Buttoned).[1] | Tyvek prevents dust entrapment in fabric fibers, which can cause secondary exposure later. |
Engineering Controls & Workflow Logic
The following diagram illustrates the "Hierarchy of Controls" specifically tuned for labile, potent metabolites. It visualizes the decision-making process for containment.
Caption: Operational workflow emphasizing engineering controls. Red nodes indicate high-risk solid handling requiring containment (BSC/Isolator) to prevent inhalation.[1]
Operational Protocols (Step-by-Step)
Protocol A: Safe Weighing & Reconstitution
Objective: Solubilize the standard without degrading the labile acyl glucuronide bond while preventing operator exposure.
-
Preparation (The "Cold Chain"):
-
Pre-chill the solvent (Methanol or Acetonitrile) to 4°C.
-
Crucial: Avoid protic solvents like water or alcohols at pH > 7.0. Acyl migration is base-catalyzed.[1]
-
Equip the balance area with an ionizing fan or anti-static gun. Glucuronide powders are often static and "fly," increasing inhalation risk.
-
-
The Weighing Event:
-
Location: Inside a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood.[1] Never on an open bench.
-
Technique: Use a disposable anti-static weighing boat. Do not use a spatula directly into the source vial; tap gently to dispense.
-
Decontamination:[1] Immediately wipe the balance and surrounding area with a 10% bleach solution (destroys the biological activity) followed by 70% ethanol.
-
-
Solubilization:
-
Add the pre-chilled solvent immediately.
-
Vortex briefly.
-
Storage: If not used immediately, store at -80°C. Acyl glucuronides can degrade significantly within hours at room temperature.[1]
-
Protocol B: Spill Response
Scenario: 10mg vial dropped and shattered.
-
Evacuate & Isolate: Clear the immediate area (radius 3m). Wait 10 minutes for aerosols to settle.
-
Don PPE: Tyvek suit, double gloves, P100 respirator.
-
Containment: Cover the spill with a paper towel dampened with Acetone or Methanol (to solubilize) or a specific absorbent pad. Do not use a vacuum cleaner (aerosol generation).[1]
-
Neutralization: Wipe the surface with 1N NaOH (Sodium Hydroxide).
-
Disposal: Place all glass and wipes into a yellow "Chemo/Sharps" container.
Waste Management & Disposal
Disposal must adhere to "Trace Chemotherapy" or "Hazardous Chemical" standards due to the potency of the parent scaffold.
| Waste Category | Method | Logic |
| Primary Waste (Stock solutions, expired powder) | High-Temperature Incineration (>1000°C) | The only method to guarantee destruction of the indole ring structure.[1] Do not autoclave. |
| Secondary Waste (Gloves, wipes, pipette tips) | Yellow Bin (Chemical Hazard) | Segregate from general trash to prevent downstream environmental contamination.[1] |
| Aqueous Waste (HPLC buffers) | Solvent Waste Stream | Do not pour down the sink. NSAIDs and their metabolites are persistent environmental pollutants. |
References
-
National Center for Biotechnology Information (PubChem). Acemetacin (CID 1981).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Indometacin - Registration Dossier (Toxicological Information).[1] Retrieved from [Link][1]
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Retrieved from [Link]
-
Regan, S., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.[2][8] Retrieved from [Link][1]
Sources
- 1. synthose.com [synthose.com]
- 2. ClinPGx [clinpgx.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
